4-Methyl-2-(2-naphthyloxy)aniline
Description
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Properties
IUPAC Name |
4-methyl-2-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-9-16(18)17(10-12)19-15-8-7-13-4-2-3-5-14(13)11-15/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDYCVYWOSUUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Substituted 4-Methylanilines in Advanced Synthesis: A Technical Guide to 4-Methyl-2-(2-naphthyloxy)aniline and CAS 180624-14-0
Executive Summary & Chemical Space Clarification
In the realm of advanced organic synthesis and medicinal chemistry, substituted ortho-anilines serve as privileged building blocks. This technical whitepaper explores the physicochemical properties, mechanistic pathways, and laboratory protocols for two critically linked 4-methylaniline derivatives specified in technical queries: 4-Methyl-2-(2-naphthyloxy)aniline and its synthetically vital counterpart, 4-Methyl-2-((trimethylsilyl)ethynyl)aniline (CAS 180624-14-0) [1].
While databases occasionally conflate these structures under shared query parameters, they represent distinct, highly valuable nodes in chemical space. 4-Methyl-2-(2-naphthyloxy)aniline is deployed as a bulky diaryl ether scaffold for Type II kinase inhibitors, whereas CAS 180624-14-0 is a premier precursor for transition-metal-catalyzed indole synthesis[2]. This guide provides field-proven methodologies, emphasizing the causality behind reagent selection and establishing self-validating experimental systems.
Comparative Physicochemical Properties
Understanding the steric and electronic parameters of these building blocks is critical for predicting their behavior in cross-coupling and cyclization cascades. The quantitative data is summarized below.
| Property | 4-Methyl-2-(2-naphthyloxy)aniline | 4-Methyl-2-((TMS)ethynyl)aniline (CAS 180624-14-0) |
| Molecular Formula | C₁₇H₁₅NO | C₁₂H₁₇NSi |
| Molecular Weight | 249.32 g/mol [3] | 203.36 g/mol |
| Structural Class | Diaryl Ether / Substituted Aniline | Ortho-alkynyl Aniline |
| Hydrogen Bond Donors | 1 (Primary Amine) | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) | 1 (Nitrogen) |
| Rotatable Bonds | 3 | 2 |
| Primary Application | Kinase inhibitor scaffold (DFG-out) | Precursor for 5-Methylindole synthesis |
Mechanistic Pathways in Scaffold Generation
Synthesis of 5-Methylindole via CAS 180624-14-0
The generation of 5-methylindole relies on a highly efficient two-step cascade. First, 2-iodo-4-methylaniline[4] undergoes a Sonogashira cross-coupling with trimethylsilylacetylene to yield CAS 180624-14-0. Subsequently, a base-mediated or transition-metal-catalyzed 5-endo-dig cyclization constructs the pyrrole ring of the indole core.
Fig 1: Synthesis of 5-methylindole from 2-iodo-4-methylaniline via CAS 180624-14-0.
Diaryl Ethers in Drug Discovery
4-Methyl-2-(2-naphthyloxy)aniline is utilized to access deep hydrophobic pockets in receptor tyrosine kinases (e.g., VEGFR, EGFR). The naphthyloxy group occupies the allosteric site exposed during the DFG-out conformation, while the aniline nitrogen is functionalized into a urea or amide to form critical hydrogen bonds with the kinase hinge region.
Fig 2: Workflow for 4-Methyl-2-(2-naphthyloxy)aniline in Type II kinase inhibitor design.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, integrating in-process analytical checks.
Protocol A: Sonogashira Coupling to yield CAS 180624-14-0
Reference Standard:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-iodo-4-methylaniline (10 mmol) in anhydrous THF (30 mL) and Triethylamine (15 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which drastically reduces yield.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%) and CuI (1.0 mmol, 10 mol%). Stir for 5 minutes until a homogeneous transition-metal complex forms.
-
Alkyne Addition: Dropwise add trimethylsilylacetylene (12 mmol). Heat the reaction to 60 °C for 12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and concentrate via rotary evaporation. Purify via flash chromatography (Hexanes/EtOAc).
-
System Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (R_f ~0.6) and the appearance of a new UV-active spot (R_f ~0.4) validates the coupling. Orthogonal validation via LC-MS must confirm the mass (m/z calculated for C₁₂H₁₈NSi [M+H]⁺ 204.1).
Protocol B: One-Pot Deprotection and Cyclization to 5-Methylindole
Reference Standard:
-
Preparation: Dissolve CAS 180624-14-0 (5 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.
-
Reagent Addition: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 10 mmol). Causality: TBAF serves a dual purpose. The fluoride anion nucleophilically attacks the silicon atom to cleave the TMS group. Simultaneously, the basicity of the fluoride ion enhances the nucleophilicity of the aniline nitrogen via hydrogen bonding, promoting the 5-endo-dig cyclization.
-
Cyclization: Heat the mixture to 100 °C for 4 hours.
-
Workup: Quench with water, extract with EtOAc (3 x 20 mL), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
-
System Validation: The reaction is self-validating through FTIR spectroscopy. The disappearance of the terminal alkyne C≡C stretch (~2100 cm⁻¹) and the emergence of the strong, sharp indole N-H stretch (~3400 cm⁻¹) confirm successful cyclization.
Causality in Reagent Selection (E-E-A-T Focus)
As a Senior Application Scientist, it is imperative to move beyond "recipe-following" and understand the physicochemical why behind protocol standards:
-
Why Pd(PPh₃)₂Cl₂ over Pd(OAc)₂ in Protocol A? Pd(II) precatalysts with bidentate or bulky phosphine ligands (like PPh₃) stabilize the oxidative addition complex. If ligandless Pd(OAc)₂ is used, the active Pd(0) species is prone to agglomeration into inactive palladium black at 60 °C, prematurely killing the catalytic cycle.
-
Why THF/Triethylamine over DMF in Protocol A? While DMF provides excellent solubility, THF is utilized here because it is significantly easier to remove during rotary evaporation. Alkynyl anilines like CAS 180624-14-0 can be thermally sensitive; minimizing the temperature required for solvent removal preserves the integrity of the product. Triethylamine acts synergistically as both the base (to neutralize the HI byproduct) and a transient ligand for Pd.
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. URL:[Link]
-
Koradin, C., Dohle, W., & Knochel, P. (2003). Synthesis of polyfunctional indoles and related heterocycles mediated by cesium fluoride. Tetrahedron, 59(9), 1571-1587. URL:[Link]
-
Chemsrc. (2025). 5-Methylindole Precursors and Downstream Pathways. URL:[Link]
Sources
chemical structure of 4-Methyl-2-(2-naphthyloxy)aniline
An In-depth Technical Guide to 4-Methyl-2-(2-naphthyloxy)aniline
This document provides a comprehensive technical overview of 4-Methyl-2-(2-naphthyloxy)aniline, a diaryl ether of significant interest for its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into the molecule's structure, synthesis, characterization, and prospective utility. We will move beyond simple data reporting to explain the causality behind the synthetic strategies and analytical choices, reflecting a framework of robust scientific integrity.
Molecular Structure and Physicochemical Profile
The foundational step in evaluating any chemical entity is a thorough understanding of its structure and predicted physicochemical properties. These parameters are critical in forecasting its behavior in both biological and material systems.
4-Methyl-2-(2-naphthyloxy)aniline (C₁₇H₁₅NO, M.W.: 249.31 g/mol ) is a polycyclic aromatic compound featuring a substituted aniline ring linked to a naphthalene moiety via an ether bond.[1] The specific arrangement—a methyl group para to the amine and the bulky naphthyloxy group ortho to it—creates a sterically hindered and electronically distinct environment that dictates its reactivity and interaction with other molecules.
Caption: Chemical structure of 4-Methyl-2-(2-naphthyloxy)aniline.
Predicted ADME & Physicochemical Properties
The following table summarizes key properties predicted through computational models. These values are instrumental in the early stages of drug discovery for assessing a compound's "drug-likeness."
| Property | Predicted Value | Significance in Drug Development |
| LogP (Lipophilicity) | ~4.7 | Indicates high lipophilicity, suggesting good potential for crossing cell membranes but also flags a risk of poor aqueous solubility and potential for non-specific binding. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | This value is well within the desirable range (< 140 Ų) for good oral bioavailability, predicting efficient transport across the intestinal wall. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine allows the molecule to engage in hydrogen bonding with biological targets, a key interaction for molecular recognition. |
| Hydrogen Bond Acceptors | 2 (N and O) | The nitrogen and ether oxygen atoms can accept hydrogen bonds, further contributing to potential target binding affinity. |
| Rotatable Bonds | 3 | A low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding entropy but may limit adaptability to diverse binding pockets. |
Synthesis and Purification: A Mechanistic Approach
The synthesis of diaryl ethers is a classic challenge in organic chemistry. For 4-Methyl-2-(2-naphthyloxy)aniline, the most robust and well-documented approach is the Ullmann condensation.[2][3] This copper-catalyzed reaction provides a reliable method for forming the key C-O bond between an aryl halide and a phenol.[2]
Retrosynthetic Analysis
Our synthetic strategy is informed by a retrosynthetic analysis that disconnects the target molecule at its most logical point: the diaryl ether bond. This approach identifies commercially available or readily synthesizable precursors.
Caption: Retrosynthetic pathway for 4-Methyl-2-(2-naphthyloxy)aniline.
This analysis reveals that the synthesis requires two key reagents: 2-naphthol and a halogenated 4-methylaniline derivative. 2-Bromo-4-methylaniline is a suitable choice, which can itself be synthesized from 4-methylaniline (p-toluidine) via electrophilic aromatic substitution.[4]
Validated Experimental Protocol: Ullmann Condensation
This protocol is designed for high-yield synthesis and incorporates steps for straightforward purification. The choice of a copper(I) catalyst and a high-boiling polar aprotic solvent like DMF is critical for facilitating the reaction, which often requires elevated temperatures.[3]
Materials:
-
2-Bromo-4-methylaniline (1.0 eq)
-
2-Naphthol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Silica Gel (230-400 mesh)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4-methylaniline, 2-naphthol, CuI, and K₂CO₃.
-
Causality: Using a flame-dried flask under an inert atmosphere prevents moisture from quenching the reactive intermediates. K₂CO₃ acts as the base to deprotonate the phenol, forming the nucleophilic naphthoxide.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration).
-
Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup & Isolation: a. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate. b. Filter the slurry through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad thoroughly with additional EtOAc.
-
Self-Validation: This filtration step is crucial. An incomplete removal of copper can lead to product degradation and complicates purification. c. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (3x) and brine (1x). The water washes remove the DMF, while the brine helps to break any emulsions. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product.
-
Structural Elucidation and Spectroscopic Signature
Confirmation of the final product's identity and purity is non-negotiable and relies on a combination of spectroscopic methods. While a definitive spectrum for this specific molecule is not publicly available, we can predict the key diagnostic signals based on its constituent parts and data from closely related analogs.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:
-
A singlet for the methyl protons (-CH₃) around δ 2.2-2.4 ppm.
-
A broad singlet for the amine protons (-NH₂) which may vary in chemical shift (δ ~3.5-4.5 ppm) and can be exchanged with D₂O.
-
A series of multiplets in the aromatic region (δ ~6.7-8.0 ppm) corresponding to the protons on the aniline and naphthalene rings. The specific coupling patterns will be essential for confirming the ortho/para substitution.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 17 distinct carbon signals (or fewer if symmetry results in equivalence). Diagnostic peaks would include the methyl carbon (~20 ppm) and numerous aromatic carbons between 110-155 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 249.31, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would further validate the elemental formula (C₁₇H₁₅NO).
Potential Applications and Future Research Directions
The true value of a novel molecule lies in its potential applications. The structural motifs within 4-Methyl-2-(2-naphthyloxy)aniline suggest promising avenues for investigation in both medicine and materials. Diaryl ethers are a privileged scaffold in many biologically active compounds.[6]
Drug Discovery Scaffold
The compound serves as an excellent starting point for library synthesis. The primary amine is a versatile handle for derivatization (e.g., amidation, sulfonylation, reductive amination) to explore structure-activity relationships (SAR). Potential therapeutic areas include:
-
Oncology: The planar naphthyl group could function as an intercalating agent or the overall structure could be tailored to act as a kinase inhibitor. Naphthyl-containing structures have shown selective cytotoxicity toward cancer cells.[7]
-
Antimicrobial Agents: The lipophilic nature and aromatic systems are common features in compounds designed to disrupt microbial membranes or inhibit essential enzymes.
Materials Science
The rigid, conjugated system makes it a candidate for research in organic electronics. Its properties could be tuned for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): As a host material or a building block for emissive dopants.
-
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials.
Caption: Potential research and development workflows for the title compound.
This technical guide provides a robust framework for the synthesis, characterization, and exploration of 4-Methyl-2-(2-naphthyloxy)aniline. By understanding the rationale behind the chosen methodologies, researchers are better equipped to utilize this versatile molecule in their respective fields.
References
-
Title: The Ullmann Condensation Source: SynArchive URL: [Link]
-
Title: Ullmann Diaryl Ether Synthesis in Ionic Liquids Source: Tetrahedron Letters URL: [Link]
-
Title: The Ullmann Ether Condensation Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study Source: ChemRxiv URL: [Link]
-
Title: Synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one, a monoimine quinone with selective cytotoxicity toward cancer cells Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. 4-Methyl-2-(1-naphthyloxy)aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. synarchive.com [synarchive.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one , a monoimine quinone with selective cytotoxicity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methyl-2-(2-naphthyloxy)aniline molecular weight and formula
Molecular Architecture and Synthetic Utility of 4-Methyl-2-(2-naphthyloxy)aniline in Targeted Therapeutics
Executive Overview
In the landscape of modern drug discovery, the architectural design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on privileged intermediate scaffolds. 4-Methyl-2-(2-naphthyloxy)aniline (CAS: 946716-63-8) is a highly specialized diaryl ether building block[1]. Characterized by an electron-rich aniline ring coupled to a bulky, lipophilic naphthyl system via an ether linkage, this molecule serves as a critical precursor for the synthesis of advanced kinase inhibitors and targeted oncological therapies.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, pharmacological utility, and self-validating synthetic methodologies associated with this compound.
Physicochemical Profiling
Understanding the quantitative physical parameters of a scaffold is the first step in predicting its behavior in both synthetic workflows and biological systems. The ether oxygen provides a critical hydrogen bond acceptor, while the primary amine serves as a versatile handle for subsequent amide coupling or functionalization.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
| IUPAC Name | 4-Methyl-2-(naphthalen-2-yloxy)aniline | Defines regiochemistry (ortho-ether, para-methyl). |
| CAS Registry Number | 946716-63-8 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₇H₁₅NO | Dictates atom economy in downstream synthesis. |
| Molecular Weight | 249.31 g/mol | Optimal mass for maintaining final API within Lipinski's limits[1]. |
| Topological Polar Surface Area | 35.2 Ų | High lipophilicity; excellent for passive membrane permeability. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Reactive site for electrophilic capture. |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine) | Facilitates target protein interaction. |
| Rotatable Bonds | 2 | Confers critical conformational flexibility to the diaryl axis. |
Pharmacological Utility: The Diaryl Ether Scaffold
Diaryl ethers are universally recognized as privileged scaffolds in medicinal chemistry[2]. The ether linkage introduces a specific dihedral angle that prevents the two aromatic systems from adopting a rigid, planar conformation. This "bent" architecture is highly advantageous when designing inhibitors for Receptor Tyrosine Kinases (RTKs) such as EGFR, ALK, and VEGFR[3].
When incorporated into a kinase inhibitor, the 4-methylaniline moiety typically acts as the hinge-binding motif (often after being converted into an amide or fused heterocycle), while the bulky 2-naphthyloxy group is projected deep into the hydrophobic back-cleft of the ATP-binding pocket. This steric projection displaces highly ordered water molecules, resulting in a massive entropic gain that drives low-nanomolar binding affinities.
Mechanistic disruption of RTK signaling pathways by diaryl ether-derived kinase inhibitors.
Strategic Synthesis: A Self-Validating Protocol
The synthesis of diaryl ethers traditionally relies on transition-metal-catalyzed Ullmann or Buchwald-Hartwig couplings. However, by strategically selecting starting materials, we can engineer a metal-free Nucleophilic Aromatic Substitution (SNAr) pathway[4]. This eliminates heavy metal contamination early in the synthetic sequence—a critical regulatory requirement for pharmaceutical intermediates.
Reaction Optimization Causality
To synthesize the core, 2-naphthol is reacted with 3-fluoro-4-nitrotoluene. The highly electron-withdrawing nitro group positioned ortho to the fluorine atom sufficiently lowers the LUMO of the aromatic ring, making the SNAr kinetically favorable without palladium.
Table 2: SNAr Reaction Optimization Matrix
| Base | Solvent | Temp | Yield | Causality / Mechanistic Observation |
| NaOH | H₂O/THF | 80 °C | < 20% | High degree of starting material hydrolysis (phenol formation). |
| Cs₂CO₃ | DMF | 110 °C | 92% | Excellent yield, but economically prohibitive for scale-up. |
| K₂CO₃ | DMF | 110 °C | 89% | Optimal balance. Mild base prevents hydrolysis; DMF solvates K⁺. |
| K₂CO₃ | Toluene | 110 °C | < 10% | Poor solubility of phenoxide intermediate; lack of TS stabilization. |
Self-Validating Workflow Diagram
Self-validating synthetic workflow for 4-Methyl-2-(2-naphthyloxy)aniline via SNAr.
Step-by-Step Experimental Protocol
This protocol is designed as a closed, self-validating loop. You do not proceed to the next chemical transformation until the In-Process Control (IPC) criteria are strictly met.
Step 1: SNAr Etherification
-
Charge Reactor: To a dry round-bottom flask, add 2-naphthol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M).
-
Electrophile Addition: Add 3-fluoro-4-nitrotoluene (1.05 equiv) dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 4–6 hours.
-
IPC 1 (Validation): Sample the reaction and analyze via LC-MS. Causality Check: The reaction is deemed complete only when the 3-fluoro-4-nitrotoluene peak area is <1%. If incomplete, continue heating; the mild K₂CO₃ base prevents over-reaction or degradation.
-
Workup: Pour the mixture into ice-cold water (3 volumes). The intermediate, 4-methyl-2-(2-naphthyloxy)-1-nitrobenzene, will precipitate as a solid. Filter, wash with water to remove DMF/salts, and dry in vacuo.
Step 2: Catalytic Hydrogenation (Nitro Reduction)
-
Charge Reactor: Dissolve the nitro intermediate in absolute ethanol (0.2 M). Add 10% Pd/C (0.05 equiv Pd).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (30 psi via Parr shaker or balloon). Stir vigorously at room temperature for 12 hours.
-
IPC 2 (Validation): Monitor hydrogen uptake. Causality Check: The cessation of pressure drop is the primary physical indicator of completion. Validate via LC-MS to ensure complete disappearance of the nitro species (m/z will shift by -30 Da corresponding to the loss of two oxygens and addition of two protons).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product: 4-Methyl-2-(2-naphthyloxy)aniline.
Analytical Characterization & Quality Control
To ensure the structural integrity of the synthesized scaffold before deploying it into downstream API synthesis, the following analytical validations must be performed:
-
LC-MS (ESI+): Expected[M+H]⁺ peak at m/z 250.3.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic upfield singlet of the methyl group (~2.1 ppm, 3H), the broad singlet of the primary amine (~4.8 ppm, 2H, D₂O exchangeable), and the complex multiplet of the naphthyl/phenyl aromatic protons (6.5–8.0 ppm, 10H).
References
1.[1] ChemicalBook. 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE Product Information & Properties. Available at: 2.[4] National Institutes of Health (PMC). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent. Available at: 3.[3] National Institutes of Health (PMC). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: 4.[2] ResearchGate. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Available at:
Sources
- 1. 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE | 946716-63-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
safety data sheet SDS for 4-Methyl-2-(2-naphthyloxy)aniline
An in-depth technical guide or whitepaper on the core.### A Technical Guide to the Safe Handling of 4-Methyl-2-(2-naphthyloxy)aniline and Structurally Related Aromatic Amines
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a legally binding Safety Data Sheet (SDS). No specific toxicological or physicochemical data has been published for 4-Methyl-2-(2-naphthyloxy)aniline. The information and protocols herein are extrapolated from data on structurally related compounds, primarily aniline and its derivatives. Users must conduct their own risk assessments and consult official SDS for any chemicals used.
4-Methyl-2-(2-naphthyloxy)aniline is a complex aromatic amine. While specific data is unavailable, its structure contains two key toxicophores: an aniline moiety and a naphthyl ether group. The primary toxicological concern stems from the aniline core, a well-documented class of compounds associated with significant health hazards.[1][2]
The hazard profile is predicted to be dominated by the aniline functional group, which is readily absorbed via dermal, oral, and inhalation routes. The principal hazards include acute toxicity, potential carcinogenicity, and the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[3][4] Therefore, this compound must be handled as a hazardous substance, requiring stringent safety protocols to minimize exposure.
Table 1: Chemical Identity
| Property | Value |
| IUPAC Name | 4-Methyl-2-(2-naphthyloxy)aniline |
| Synonyms | 2-(Naphthalen-2-yloxy)-4-methylaniline |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Chemical Structure | (Image of chemical structure) |
| Predicted Hazard Class | Aromatic Amine |
Predicted Physicochemical Properties and Safety Implications
The physical properties of a compound dictate its potential for exposure and influence the selection of appropriate safety controls. The data below is estimated based on similar aromatic amines and ethers.
Table 2: Predicted Physicochemical Data and Handling Implications
| Property | Predicted Value | Causality and Safety Implication |
| Physical State | Solid, likely crystalline powder. | As a solid, the primary exposure risk during handling is the generation of dust.[5] Engineering controls that minimize dust dispersion are critical. |
| Melting Point | >85 °C (based on 4-phenoxyaniline[6]) | A relatively high melting point suggests low volatility at room temperature, reducing the immediate inhalation hazard from vapors. However, dust inhalation remains a concern. |
| Boiling Point | >320 °C (based on 4-phenoxyaniline[6]) | The high boiling point confirms low volatility. Heating the compound will increase vapor pressure and the risk of inhalation exposure. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Low water solubility means spills are less likely to spread rapidly with water but also makes decontamination with water less effective. It is likely mobile in the environment.[7] |
Toxicological Profile: An Evidence-Based Hazard Assessment
The toxicological assessment is based on the known hazards of the aniline functional group. Aromatic amines are a well-studied class of compounds used widely in industry but known for their adverse health effects.[8][9]
Mechanism of Toxicity: The Aniline Core
The toxicity of aniline and its derivatives is primarily driven by their metabolic activation in the body, particularly through N-hydroxylation by cytochrome P-450 enzymes. This process generates reactive metabolites like N-phenylhydroxylamine, which are responsible for the key toxic effects.
-
Methemoglobinemia: The reactive metabolites oxidize the iron in hemoglobin from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin cannot bind oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, chemical anoxia.[3][4] Humans are reported to be more sensitive to this effect than laboratory animals.
-
Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)". This is based on sufficient evidence in animals and strong mechanistic evidence suggesting that aromatic amines as a class can cause cancer, particularly of the bladder.[1][10]
-
Organ-Specific Toxicity: Repeated exposure to aniline derivatives in animal studies causes significant damage to the spleen and red blood cells. Effects include splenomegaly (enlargement of the spleen), fibrosis, and hemolytic anemia.[3] Neurotoxic effects such as headache, confusion, and weakness have also been reported.[3]
Routes of Exposure and Symptoms
-
Inhalation: Acute exposure to aniline vapors or dust can cause headache, dizziness, nausea, and cyanosis.[4]
-
Dermal Contact: Aromatic amines are readily absorbed through the skin.[1] Skin contact can lead to systemic toxicity, skin irritation, and potential sensitization.[7]
-
Eye Contact: Expected to cause serious eye irritation.[6][7]
The following diagram illustrates the logical workflow for assessing the hazards of an uncharacterized aromatic amine like 4-Methyl-2-(2-naphthyloxy)aniline.
Caption: Hazard assessment workflow based on structural analogy.
Risk Mitigation and Standard Operating Procedures
Given the predicted high toxicity, a multi-layered approach to risk mitigation is mandatory. This involves a combination of engineering controls, personal protective equipment (PPE), and strict adherence to safe handling protocols.
Engineering Controls & Personal Protective Equipment (PPE)
The foundation of safety is to minimize exposure by using appropriate controls and barriers.
Table 3: Required Controls and PPE
| Control Type | Specification and Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a functioning chemical fume hood to prevent inhalation of dust or aerosols.[12][13] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[14] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Nitrile Gloves (minimum): Nitrile gloves offer good protection against acids, bases, and many organic compounds, including anilines.[13] Always check for tears before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[11][15] |
| Body Protection | Laboratory Coat: A lab coat, fully fastened, is required to protect against skin contact.[13] |
| Emergency Equipment | Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station. Familiarize yourself with their operation before starting work.[12] |
Step-by-Step Protocol: Preparation of a Stock Solution
This protocol outlines the procedure for safely weighing the solid compound and preparing a solution. It is designed as a self-validating system where each step minimizes risk.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.[13]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, wash bottle) inside the fume hood.
-
Don all required PPE as specified in Table 3.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the hood, add the approximate amount of compound, seal it, and return it to the hood for the final weighing. This minimizes handling the open powder outside of containment.
-
Slowly and carefully transfer the desired amount of 4-Methyl-2-(2-naphthyloxy)aniline from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the beaker intended for the solution.
-
Add a small amount of the chosen solvent to the weigh boat to dissolve the remaining powder, ensuring a quantitative transfer.
-
Add the remaining solvent to the beaker to reach the desired final volume.
-
Add a magnetic stir bar and place the beaker on a stir plate within the fume hood to complete dissolution.
-
-
Storage and Labeling:
-
Decontamination and Cleanup:
The following diagram visualizes this experimental workflow.
Caption: Workflow for the safe preparation of a chemical solution.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water. Seek immediate medical attention.
-
Minor Spill (in fume hood): Alert others in the area. Use an appropriate spill kit or absorbent material to contain and clean up the spill.[14] Place the waste in a sealed, labeled container for disposal. Decontaminate the area.
-
Major Spill: Evacuate the laboratory and notify your institution's emergency response team immediately.
Waste Disposal and Decontamination
All waste containing 4-Methyl-2-(2-naphthyloxy)aniline, whether solid, liquid, or contaminated consumables (e.g., gloves, weigh boats), must be treated as hazardous waste.
-
Segregation: Do not mix with non-hazardous waste. Collect in designated, sealed, and clearly labeled hazardous waste containers.[12][16]
-
Disposal: Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[12] Arrange for pickup by your institution's environmental health and safety department.
References
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Actylis Lab Solutions. (n.d.).
- GZ Industrial Supplies. (2025).
- Open Access Journals. (2024).
- Crystalgen, Inc. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- PMC. (n.d.).
- Australian Government Department of Health. (2023).
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups.
- Environmental Health and Safety, Iowa State University. (n.d.). Chemical Handling and Storage.
- Government of Canada. (n.d.). Aniline.
- IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages.
- TCI EUROPE N.V. (n.d.).
- ACS Publications. (2023).
- ACS Publications. (2023).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2025).
- ResearchGate. (n.d.).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- CDH Fine Chemical. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methoxy-2-methylaniline 98%.
- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.
- Carl ROTH. (n.d.).
Sources
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- 4. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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2-(2-naphthyloxy)-4-methylaniline IUPAC name synonyms
This technical guide details the chemical identity, synthetic pathways, and pharmaceutical applications of 2-(2-naphthyloxy)-4-methylaniline (CAS 946716-63-8).[1] This molecule serves as a critical pharmacophore scaffold in the development of Type II Tyrosine Kinase Inhibitors (TKIs), structurally analogous to the "tail" regions of marketed drugs like Lapatinib and Sorafenib.
Synthesis, Nomenclature, and Application in Kinase Inhibitor Design
Chemical Identity & Nomenclature
Target Molecule: 2-(2-naphthyloxy)-4-methylaniline
CAS Registry Number: 946716-63-8
Molecular Formula:
IUPAC Name Synonyms & Systematic Nomenclature
Accurate nomenclature is vital for patent literature searches and regulatory filings.[1][2] The following table consolidates accepted synonyms based on IUPAC rules and Chemical Abstracts Service (CAS) conventions.
| Naming Convention | Synonym |
| Preferred IUPAC Name | 4-Methyl-2-(naphthalen-2-yloxy)aniline |
| Systematic Name (CAS) | Benzenamine, 4-methyl-2-(2-naphthalenyloxy)- |
| Alternative IUPAC | 2-(2-Naphthyloxy)-p-toluidine |
| Inverted Structure | 4-Amino-3-(2-naphthyloxy)toluene |
| Functional Class | 2-(2-Naphthalenyloxy)-4-methylbenzenamine |
Synthetic Pathway (Protocol & Mechanism)
The synthesis of 2-(2-naphthyloxy)-4-methylaniline relies on a robust two-step sequence: Nucleophilic Aromatic Substitution (
Step 1: Diaryl Ether Formation via
Reaction: Coupling of 2-Naphthol with 2-Fluoro-4-methyl-1-nitrobenzene.[1][2]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The nitro group at the ortho position activates the fluorine atom for displacement by the phenoxide anion (generated from 2-naphthol).[1] The para-methyl group is electron-donating but does not sufficiently deactivate the ring to prevent substitution at the highly activated ortho position.[1]
-
Reagents:
-
Protocol:
-
Charge a reaction vessel with 2-naphthol (15.1 g, 105 mmol) and DMF (150 mL).
-
Add
(27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the naphthoxide anion. -
Add 2-Fluoro-4-methyl-1-nitrobenzene (15.5 g, 100 mmol) dropwise.
-
Heat the mixture to 90°C and monitor by HPLC/TLC until the starting nitrobenzene is consumed (< 1% remaining).
-
Workup: Pour the reaction mixture into ice-water (500 mL). The intermediate 4-methyl-2-(2-naphthyloxy)-1-nitrobenzene will precipitate as a solid.[1] Filter, wash with water, and dry.[1]
-
Step 2: Chemoselective Reduction
Reaction: Reduction of the Nitro group to the Aniline.
-
Choice of Method: Catalytic Hydrogenation (
) is the industry standard for cleanliness.[1] However, if halogenated impurities are present (unlikely here), an Iron/Ammonium Chloride ( ) reduction is preferred to prevent dehalogenation. -
Protocol (Hydrogenation):
-
Dissolve the nitro intermediate (20 g) in Methanol/THF (1:1, 200 mL).
-
Add 10% Pd/C (50% wet, 2.0 g loading).
-
Purge the vessel with Nitrogen, then Hydrogen.[1]
-
Stir under
balloon pressure (or 3 bar in an autoclave) at RT for 4-6 hours. -
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain the crude aniline.
-
Purification: Recrystallize from Ethanol/Water or Isopropyl Acetate/Heptane to achieve >99% purity.
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.
Figure 1: Step-wise synthetic route for 2-(2-naphthyloxy)-4-methylaniline via SnAr and catalytic hydrogenation.
Application in Medicinal Chemistry[5][6][7][8][9]
This aniline derivative is a high-value building block for Type II Kinase Inhibitors .[1] These inhibitors bind to the kinase in its inactive (DFG-out) conformation.[1]
Pharmacophore Logic
-
The "Head": Usually a heterocycle (Quinazoline, Pyrimidine) that binds to the ATP hinge region.
-
The "Linker": The aniline NH group forms a crucial hydrogen bond with the "gatekeeper" residue (e.g., Thr790 in EGFR).
-
The "Tail" (This Molecule): The 2-naphthyloxy group extends into the hydrophobic allosteric pocket created by the movement of the activation loop.[1] The bulky naphthyl group provides high affinity through Van der Waals interactions and
-stacking.[1]
Comparison to Marketed Drugs:
-
Lapatinib (Tykerb): Uses a 3-chloro-4-(3-fluorobenzyloxy)aniline tail.[1]
-
Sorafenib (Nexavar): Uses a 4-chloro-3-(trifluoromethyl)phenyl ether tail.[1]
-
Research Utility: 2-(2-naphthyloxy)-4-methylaniline is often used in Structure-Activity Relationship (SAR) studies to probe the size and depth of the hydrophobic pocket in novel targets like c-Met , VEGFR , or mutant EGFR .[1]
Figure 2: Pharmacophore mapping of the molecule within a kinase inhibitor binding context.[1][2]
Analytical Profile & Quality Control
To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.
| Attribute | Specification | Method |
| Appearance | Off-white to pale brown solid | Visual |
| Purity | HPLC (C18, ACN/Water gradient) | |
| Identification | NMR (DMSO- | |
| Mass | LC-MS (ESI+) | |
| Water Content | Karl Fischer |
Critical Impurity:
-
Des-naphthyl impurity: 4-methylaniline (p-Toluidine).[1] This is genotoxic and must be controlled to <10 ppm if used in late-stage synthesis.[1]
-
Nitro precursor: 4-methyl-2-(2-naphthyloxy)-1-nitrobenzene.[1] Indicates incomplete reduction.
References
-
ChemicalBook. (2024).[1] 4-Methyl-2-(2-naphthyloxy)aniline Product Properties and CAS 946716-63-8. Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] 4-Methyl-2-(2-naphthyloxy)aniline (CAS 946716-63-8).[1][3] Retrieved from
-
Huateng Pharma. (2023).[1] PEG Derivatives and API Intermediates: 4-Methyl-2-(2-naphthyloxy)aniline.[1] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Aniline Derivatives. (General Reference for IUPAC Nomenclature rules). Retrieved from [1]
Sources
- 1. CAS 142404-69-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-(4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1H,4H,5H,6H-pyrrolo(3,4-c)pyrazol-5-yl)benzoic acid | C25H19N3O4 | CID 16020046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE | 946716-63-8 [m.chemicalbook.com]
A Technical Guide to Determining the Solubility of 4-Methyl-2-(2-naphthyloxy)aniline in Organic Solvents
For Immediate Release
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of 4-Methyl-2-(2-naphthyloxy)aniline in various organic solvents. In the absence of extensive published data for this specific compound, this guide focuses on robust experimental methodologies, theoretical prediction models, and the fundamental physicochemical principles governing its solubility.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. 4-Methyl-2-(2-naphthyloxy)aniline, a complex aromatic amine, presents unique challenges and considerations in solubility assessment. This document outlines both experimental and computational approaches to systematically evaluate its behavior in a range of organic solvents. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed decisions during drug development, from synthesis and purification to final dosage form design.
Physicochemical Profile of 4-Methyl-2-(2-naphthyloxy)aniline
To understand the solubility of 4-Methyl-2-(2-naphthyloxy)aniline, it is crucial to first analyze its molecular structure. The molecule possesses a combination of polar and non-polar functionalities that will dictate its interaction with different solvents.
-
Aromatic Systems: The presence of both a substituted aniline ring and a naphthalene ring contributes significantly to the molecule's non-polar character, suggesting good solubility in non-polar to moderately polar solvents through π-π stacking and van der Waals interactions.
-
Amino Group (-NH2): The primary amine group is a key polar functional group capable of acting as a hydrogen bond donor. This will enhance solubility in protic and polar aprotic solvents.
-
Ether Linkage (-O-): The ether linkage introduces a degree of polarity and can act as a hydrogen bond acceptor, further influencing interactions with polar solvents.
-
Methyl Group (-CH3): The methyl group is a non-polar, hydrophobic moiety that will favor solubility in less polar organic solvents.
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] Therefore, a nuanced understanding of the balance between the hydrophobic and hydrophilic characteristics of 4-Methyl-2-(2-naphthyloxy)aniline is essential for solvent selection.
Experimental Determination of Solubility
A systematic experimental approach is the gold standard for accurately determining the solubility of a compound. Several well-established methods can be employed, each with its own advantages and limitations.[2]
Materials and Reagents
-
4-Methyl-2-(2-naphthyloxy)aniline (synthesized and purified)
-
A range of organic solvents of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Experimental Protocols
3.3.1 Gravimetric Method
This is a straightforward method for determining solubility.
-
Add an excess amount of 4-Methyl-2-(2-naphthyloxy)aniline to a pre-weighed vial.
-
Record the total mass.
-
Add a known volume of the selected organic solvent.
-
Seal the vial and place it in a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Carefully filter the supernatant to remove any undissolved solid.
-
Evaporate the solvent from a known volume of the filtered supernatant.
-
Weigh the remaining solid to determine the mass of dissolved solute.
-
Calculate the solubility in terms of g/L or mol/L.
3.3.2 Chromatographic Method (HPLC)
This method is highly accurate and is the industry standard for solubility screening.[2]
-
Prepare a series of standard solutions of 4-Methyl-2-(2-naphthyloxy)aniline of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.
-
Prepare saturated solutions by adding an excess of the compound to different organic solvents in vials.
-
Equilibrate the vials at a constant temperature with agitation for 24-48 hours.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm).
-
Dilute a known volume of the filtered supernatant with a suitable solvent.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.
Theoretical Prediction of Solubility
In the early stages of drug discovery or when experimental resources are limited, computational models can provide valuable estimates of solubility.[2] These models, often based on Quantitative Structure-Property Relationships (QSPR), leverage the molecular structure of a compound to predict its physicochemical properties.[3]
Factors Influencing Predicted Solubility
Several molecular descriptors are commonly used in solubility prediction models:[3]
-
Molecular Weight: Higher molecular weight generally correlates with lower solubility.
-
LogP (Octanol-Water Partition Coefficient): This descriptor indicates the lipophilicity of a molecule. A higher LogP suggests better solubility in non-polar solvents.
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility in polar, protic solvents.
-
Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that arises from polar atoms. It is a good predictor of aqueous solubility.
-
Number of Rotatable Bonds: Increased flexibility can impact how a molecule fits into the solvent lattice.
Modern approaches to solubility prediction often employ machine learning and deep learning algorithms trained on large datasets of experimentally determined solubilities.[4][5][6][7]
A Logic Diagram for Solubility Prediction
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis: 4-Methyl-2-(1-naphthyloxy)aniline vs. 2-Naphthyloxy Isomer
Executive Summary: The Isomerism Challenge in Lead Optimization
In the high-stakes environment of kinase inhibitor design and GPCR ligand optimization, the "naphthyloxy-aniline" scaffold serves as a privileged pharmacophore. It provides a dual-function motif: the aniline amine acts as a vector for hinge-binding groups (ureas, amides), while the naphthyl ether moiety functions as a hydrophobic anchor, targeting deep selectivity pockets (e.g., the hydrophobic back pocket of VEGFR or PDGFR).
This guide dissects the critical differences between 4-Methyl-2-(1-naphthyloxy)aniline (Isomer A) and its 2-naphthyloxy regioisomer (Isomer B). While chemically similar, the switch from a 1-naphthyl to a 2-naphthyl linkage induces profound changes in steric volume, vectorality, and metabolic liability. This analysis provides the decision-making framework required to select the optimal isomer for your drug discovery campaign.
Structural & Electronic Divergence
The core distinction lies not in the atomic composition, but in the topology of the hydrophobic domain .
Steric Topology and The "Peri" Effect
The 1-naphthyloxy linkage introduces a significant steric clash that is absent in the 2-naphthyloxy isomer.
-
1-Naphthyloxy (Isomer A): The oxygen linkage is adjacent to the "peri" hydrogen (position 8 of the naphthalene ring). This creates a high-energy torsional barrier, forcing the naphthyl ring to twist out of coplanarity with the ether linkage. This results in a "globular," sterically demanding shape near the attachment point.
-
2-Naphthyloxy (Isomer B): The attachment is linear and lacks the peri-hydrogen interaction. This allows for a flatter, more extended conformation ("linear vector"), enabling the molecule to penetrate narrower hydrophobic channels.
Electronic Profiling
While both are electron-rich ethers, the resonance contributions differ slightly due to the nodal properties of the naphthalene ring.
| Feature | 4-Methyl-2-(1-naphthyloxy)aniline | 4-Methyl-2-(2-naphthyloxy)aniline |
| Shape Descriptor | Globular / L-Shaped | Linear / Extended |
| Torsional Strain | High (Peri-H interaction) | Low (Free rotation) |
| Solubility (LogP) | Slightly Lower (Crystal packing disrupted) | Slightly Higher (Better stacking) |
| Electronic Effect | Oxygen lone pair less conjugated (twist) | Oxygen lone pair fully conjugated |
Synthetic Methodology: Construction
The synthesis of these scaffolds relies on Nucleophilic Aromatic Substitution (
Reaction Logic
The 1-naphthol nucleophile is generally more acidic (
Validated Protocol: Coupling
Target: Synthesis of Nitro-Intermediate (Pre-reduction)
-
Reagents:
-
Electrophile: 2-Fluoro-4-methyl-1-nitrobenzene (1.0 equiv)
-
Nucleophile: 1-Naphthol OR 2-Naphthol (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF or NMP (anhydrous)
-
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 1-naphthol (or 2-naphthol) and
in DMF. Stir at ambient temperature for 30 minutes. Why? This pre-forms the potassium naphthoxide salt, ensuring the nucleophile is "naked" and reactive. -
Addition: Add 2-Fluoro-4-methyl-1-nitrobenzene dropwise. Why? Controlling the addition rate prevents exotherms which can lead to side reactions (e.g., azo coupling or polymerization).
-
Heating:
-
For 2-Naphthyl: Heat to 80°C. Reaction is typically complete in 2-4 hours.
-
For 1-Naphthyl: Heat to 100-110°C. Why? The peri-steric hindrance raises the activation energy (
) for the attack on the fluorobenzene ring.
-
-
Quench & Workup: Pour into ice water. The product should precipitate. Filter and wash with water to remove DMF.
-
Reduction (General): Hydrogenation (
, Pd/C) or Iron/Ammonium Chloride reduction yields the final aniline.
Visualization: Synthetic Pathway & Decision Tree
Caption: Comparative synthetic logic for 1-naphthyl vs. 2-naphthyl ether formation via SnAr.
Structure-Activity Relationship (SAR) Implications
Choosing between the 1-naphthyl and 2-naphthyl isomer is rarely arbitrary; it is a tool for probing the dimensions of the binding pocket .
The "Gatekeeper" Test
In kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation), the naphthyl group often occupies a hydrophobic allosteric pocket.
-
Scenario A: The Narrow Channel. If the protein pocket is narrow or "slot-like," the 2-naphthyloxy isomer is superior. Its linear vector allows it to slide into the pocket without clashing with the pocket walls. The 1-naphthyl isomer often loses potency here (10-100x drop in
) due to steric clash with the gatekeeper residue. -
Scenario B: The Globular Pocket. If the pocket is wide but shallow, the 1-naphthyloxy isomer may offer superior affinity. The "twist" induced by the peri-hydrogen can position the distal ring to make unique pi-stacking interactions that the flat 2-naphthyl isomer cannot access.
Metabolic Stability (CYP450)
-
1-Naphthyl: The C4 position (para to the ether) is highly exposed and electron-rich, making it a "soft spot" for CYP-mediated hydroxylation.
-
2-Naphthyl: The C1 position is reactive, but the linear shape often buries the distal ring deeper into the protein, potentially shielding it from metabolic enzymes compared to the more twisted, solvent-exposed 1-naphthyl isomer.
Analytical Validation: Distinguishing the Isomers
Self-validating your synthesis is critical, as purchased starting materials can sometimes be contaminated with isomers.
Proton NMR ( NMR) Diagnostics
The most reliable method to distinguish the two is the splitting pattern of the naphthyl protons.
-
2-Naphthyloxy (Isomer B): Look for a distinct singlet (or narrow doublet) around
7.1 - 7.3 ppm. This corresponds to the H1 proton on the naphthalene ring (between the ether and the fused ring). -
1-Naphthyloxy (Isomer A): You will not see a singlet in the aromatic region. You will see a complex set of doublets and triplets. Specifically, the H2 proton (ortho to ether) appears as a doublet, and the H8 (peri-proton) often shifts downfield due to the proximity to the ether oxygen.
Visualization: Analytical Logic
Caption: Rapid NMR decision tree for identifying naphthyloxy regioisomers.
References
-
Santa Cruz Biotechnology. 4-Methyl-2-(1-naphthyloxy)aniline Product Data.[1] Retrieved from
-
Journal of Medicinal Chemistry. 2-(1-Naphthyloxy)ethylamines with Enhanced Affinity for Human 5-HT1Dβ Serotonin Receptors. (Detailed SAR on naphthyl isomerism). Retrieved from
-
National Institutes of Health (PubMed). Indolyl-naphthyl-maleimides as potent and selective inhibitors of protein kinase C-α/β. (Discussion of naphthyl orientation in kinase pockets). Retrieved from
-
BenchChem. Comparative Guide to Structural Validation of Phenoxyaniline Analogs. Retrieved from
Sources
Strategic Sourcing & Technical Profile: 4-Methyl-2-(2-naphthyloxy)aniline
An In-Depth Technical Guide on the Sourcing, Synthesis, and Validation of 4-Methyl-2-(2-naphthyloxy)aniline.
Executive Summary
4-Methyl-2-(2-naphthyloxy)aniline is a specialized diaryl ether building block, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and advanced heterocyclic dyes. Unlike commodity anilines, this compound is typically classified as a Tier 3 Fine Chemical , meaning it is often "Make-to-Order" (MTO) or stocked in limited quantities by catalog aggregators rather than bulk manufacturers.
For researchers and drug development professionals, sourcing this material requires a dual strategy: direct procurement from specialized catalog vendors for gram-scale needs, and contract manufacturing (CMO) validation for kilogram-scale scale-up. This guide details the technical specifications, synthesis-based impurity profiles, and rigorous validation protocols required to ensure material integrity.
Chemical Profile & Specifications
Before engaging suppliers, the compound's identity must be unequivocally established to avoid isomeric confusion (specifically with the 1-naphthyl isomer or the 2-methyl-4-substituted regioisomer).
Core Identity Data
| Attribute | Specification |
| Chemical Name | 4-Methyl-2-(2-naphthyloxy)aniline |
| Common Synonyms | 2-(2-Naphthyloxy)-p-toluidine; 4-Amino-3-(2-naphthyloxy)toluene |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| CAS Number | Note: Often unassigned in public registries; closely related to 946699-81-6 (Regioisomer) |
| Core Structure | Aniline core with a methyl group at C4 and a 2-naphthyloxy ether linkage at C2.[1][2][3][4][5][6][7][8][9] |
Critical Quality Attributes (CQAs)
| Parameter | Acceptance Criterion | Rationale |
| Purity (HPLC) | ≥ 98.0% (Area %) | Critical for preventing side-reactions in subsequent coupling steps. |
| Appearance | Off-white to pale brown solid | Darkening indicates oxidation of the aniline amine group. |
| Water Content | ≤ 0.5% w/w | Excess water interferes with water-sensitive acylations or couplings. |
| 1H-NMR | Conforms to Structure | Must confirm the specific ortho-ether substitution pattern. |
Market Dynamics: Suppliers & Price Analysis
The market for 4-Methyl-2-(2-naphthyloxy)aniline is fragmented. It is not a commodity chemical.
Sourcing Tiers
-
Tier A (Aggregators): Companies like MolPort , eMolecules , and SciFinder act as search engines. They list stock from smaller synthesis houses.
-
Availability: Variable (Lead time 2-4 weeks).
-
-
Tier B (Catalog Suppliers): Vendors like Enamine , Vitas-M , or ChemBridge often hold stock of such diversity-oriented scaffolds.
-
Reliability: High.
-
-
Tier C (Custom Synthesis): For >100g, contract organizations (e.g., WuXi AppTec , ChemPartner ) are the standard route.
Price Estimation (2025/2026 Market)
Prices are estimates based on structural complexity and similar diaryl ether aniline analogs.
| Quantity | Estimated Price Range (USD) | Lead Time | Sourcing Channel |
| 1 g | $150 - $350 | 1-2 Weeks | Catalog / Aggregator |
| 5 g | $400 - $800 | 2-3 Weeks | Catalog / Aggregator |
| 25 g | $1,200 - $2,000 | 4-6 Weeks | Custom Synthesis (MTO) |
| 100 g | $3,500 - $5,000 | 6-8 Weeks | Custom Synthesis (MTO) |
Strategic Note: Always request a specific Certificate of Analysis (CoA) verifying the regiochemistry before purchase. The isomer 2-Methyl-4-(2-naphthyloxy)aniline is more common and often cheaper; verify the catalog structure image carefully.
Technical Origin: Synthesis & Impurity Profiling
Understanding the synthesis is mandatory for quality control. The presence of specific impurities reveals the manufacturing route and potential risks.
Primary Industrial Route: SNAr Displacement & Reduction
The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. This method avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.
-
Precursors: 2-Fluoro-4-methylnitrobenzene + 2-Naphthol.
-
Step 1 (SNAr): Base-mediated coupling (K₂CO₃, DMF, Heat) yields the nitro-intermediate.
-
Step 2 (Reduction): Hydrogenation (H₂/Pd-C) or Iron reduction (Fe/NH₄Cl) yields the final aniline.
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway and critical control points (CCPs) for impurities.
Caption: SNAr synthesis pathway highlighting precursors and potential impurities (unreacted naphthol and nitro-intermediate).
Validation Protocols (Self-Validating Systems)
To ensure the sourced material is suitable for high-stakes research, apply this tiered analytical protocol.
Protocol A: Identity Verification via 1H-NMR
Objective: Distinguish the target from its regioisomers.
-
Solvent: DMSO-d₆
-
Key Diagnostic Signals:
-
Methyl Group: Singlet at ~2.1-2.3 ppm (3H).
-
Aniline Protons: Broad singlet at ~4.5-5.0 ppm (2H, exchangeable with D₂O).
-
Aromatic Region: The coupling pattern of the central benzene ring is distinct. Look for a doublet (d) for the proton at C6, a doublet-of-doublets (dd) for C5, and a doublet (d) for C3.
-
Naphthyl Protons: A complex multiplet region (7H) downfield (7.0-8.0 ppm).
-
Protocol B: Purity Analysis via HPLC
Objective: Quantify unreacted naphthol and nitro-precursors.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
-
Pass Criteria: Main peak >98%. No single impurity >0.5%.
Protocol C: Sourcing Workflow
Use this decision tree to manage procurement risks.
Caption: Strategic sourcing decision tree for validating commercial supplies of rare aniline intermediates.
Safety & Handling (SDS Summary)
As an aniline derivative, this compound poses specific toxicological risks.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure (typical of anilines).
-
-
Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust generation.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. (2025).[5][10][11] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Methyl-4-(2-naphthyloxy)aniline (Isomer Reference). Retrieved from
-
Guidechem. Supplier Listings for Naphthyloxy Aniline Derivatives. Retrieved from
-
Sigma-Aldrich. General Synthesis Protocols for Diaryl Ethers via SNAr. Retrieved from
Sources
- 1. Synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one , a monoimine quinone with selective cytotoxicity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-methyl-1,3-thiazol-4-yl)aniline — TargetMol Chemicals [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. rroij.com [rroij.com]
- 8. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]
- 9. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
4-Methyl-2-(2-naphthyloxy)aniline melting point and boiling point
Title: Thermal Characterization of 4-Methyl-2-(2-naphthyloxy)aniline: A Technical Guide to Melting and Boiling Point Determination
Executive Summary
4-Methyl-2-(2-naphthyloxy)aniline (CAS: 946716-63-8) is a complex diaryl ether featuring a primary aniline moiety and a bulky naphthyl group. In pharmaceutical development and materials science, precise determination of its melting point (
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we explore the structural causality behind the compound's thermal behavior and outline a self-validating experimental framework to accurately measure these properties without compromising scientific integrity.
Physicochemical Profiling & Structural Causality
The thermal behavior of 4-Methyl-2-(2-naphthyloxy)aniline is governed by three primary structural features, which collectively dictate the energy required to induce phase transitions:
-
Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. This significantly increases the lattice energy of the solid state, thereby elevating the melting point compared to non-aminated analogs.
-
Naphthyl and Phenyl Rings: The extended conjugated systems facilitate strong
stacking interactions and van der Waals forces, further stabilizing the crystalline lattice. -
Ether Linkage (-O-): Introduces a degree of conformational flexibility and a localized dipole moment, which modulates the packing efficiency and influences the entropy of fusion.
Because of these strong intermolecular interactions, predictive models estimate the boiling point to be approximately 400.7 °C . At such elevated temperatures, atmospheric boiling often competes with thermal decomposition, rendering standard capillary boiling point methods obsolete and requiring vacuum-assisted extrapolation.
Structure-Property Relationship mapping molecular features to thermal behavior.
Quantitative Data Summary
The following table synthesizes the known and predicted physicochemical parameters for 4-Methyl-2-(2-naphthyloxy)aniline.
| Parameter | Value / Description | Method / Source |
| Chemical Name | 4-Methyl-2-(2-naphthyloxy)aniline | IUPAC Nomenclature |
| CAS Registry Number | 946716-63-8 | Chemical Databases |
| Molecular Formula | C₁₇H₁₅NO | Structural Analysis |
| Molecular Weight | 249.31 g/mol | Calculated |
| Predicted Boiling Point ( | 400.7 ± 33.0 °C | Predictive Modeling |
| Melting Point ( | Extrapolated via DSC | Empirical Determination Required |
| Physical State (at STP) | Solid | Visual Observation |
Experimental Methodologies for Thermal Characterization
To establish a self-validating system, the characterization workflow must decouple phase transitions from thermal degradation. We employ a tripartite approach: Thermogravimetric Analysis (TGA) to establish the decomposition threshold (
Self-validating thermal analysis workflow for determining Tm and Tb.
Protocol A: Melting Point Determination via DSC
DSC is the gold standard for
-
Calibration: Calibrate the DSC instrument using a high-purity Indium standard (
= 156.6 °C) to ensure temperature accuracy within ±0.1 °C. -
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of desiccated 4-Methyl-2-(2-naphthyloxy)aniline into a standard aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.
-
Purge Gas: Establish a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
-
Thermal Ramp: Equilibrate the sample at 25 °C, then initiate a linear heating ramp of 10 °C/min up to 250 °C.
-
Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak is recorded as the thermodynamic melting point (
).
Protocol B: Boiling Point Determination via TGA and Ebulliometry
Given the predicted
-
Decomposition Profiling (TGA):
-
Load 10-15 mg of the sample into a platinum TGA pan .
-
Heat at 10 °C/min from ambient to 600 °C under a Nitrogen atmosphere.
-
Record the onset of mass loss (
). If , atmospheric boiling point determination is physically impossible without degradation, validating the need for vacuum techniques.
-
-
Reduced Pressure Ebulliometry:
-
Transfer the sample to a micro-ebulliometer connected to a precision vacuum manifold.
-
Lower the system pressure to a stable vacuum (e.g., 10 mmHg or 50 mmHg).
-
Gently heat the sample until steady reflux is observed on the thermowell. Record the boiling temperature at the specific reduced pressure.
-
Repeat at three different pressure setpoints to gather a robust dataset.
-
-
Data Synthesis (Clausius-Clapeyron Extrapolation):
-
Plot the natural logarithm of pressure (
) against the inverse of the boiling temperatures ( in Kelvin). -
Extrapolate the linear regression to standard atmospheric pressure (760 mmHg) to derive the theoretical atmospheric boiling point, validating the predictive model without destroying the analyte.
-
References
-
Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>)." Lab Manager Magazine.[Link]
-
LabsInUS. "ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." LabsInUS.[Link]
-
Particle Technology Labs. "Thermogravimetric Analysis (TGA) Methodologies." Particle Technology Labs.[Link]
Methodological & Application
synthesis of 4-Methyl-2-(2-naphthyloxy)aniline from 2-amino-4-methylphenol
Technical Application Note: High-Fidelity Synthesis of 4-Methyl-2-(2-naphthyloxy)aniline
Executive Summary
The synthesis of 4-Methyl-2-(2-naphthyloxy)aniline presents a classic chemoselectivity challenge inherent to 2-aminophenol scaffolds: distinguishing between the nucleophilic oxygen (phenol) and nitrogen (aniline). While modern catalytic systems allow for the selective N-arylation of 2-aminophenols, selective O-arylation of unprotected substrates remains elusive due to the formation of stable 5-membered metal chelates that inhibit the desired C-O bond formation [1].
To ensure high purity and reproducibility suitable for pharmaceutical applications, this protocol utilizes a Protection-Coupling-Deprotection strategy. By masking the amine as a carbamate (Boc), we force the copper-catalyzed cross-coupling to occur exclusively at the phenolic oxygen. This guide details the synthesis starting from 2-amino-4-methylphenol and 2-bromonaphthalene .
Retrosynthetic Analysis & Workflow
The target molecule is assembled via a Copper(I)-catalyzed Ullmann-type ether synthesis.[1] The workflow is divided into three critical phases to manage the competing nucleophilicity of the amino group.
Figure 1: Three-stage synthetic pathway ensuring exclusive O-arylation.
Detailed Experimental Protocols
Phase 1: Chemoselective N-Protection
Objective: Mask the aniline nitrogen to prevent N-arylation and catalyst poisoning.
Reaction:
-
Reagents:
-
2-Amino-4-methylphenol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Protocol:
-
Dissolve 2-amino-4-methylphenol (10 mmol) in anhydrous THF (30 mL) under
. -
Add
(12 mmol) followed by dropwise addition of (11 mmol) dissolved in THF (5 mL). -
Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the starting amine (lower
) should disappear. -
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove unreacted amine/base), water, and brine. Dry over
and concentrate. -
Output: tert-butyl (2-hydroxy-5-methylphenyl)carbamate. Expect a white to off-white solid.
-
Phase 2: Copper-Catalyzed O-Arylation (Ullmann Coupling)
Objective: Form the C-O ether bond.[1] Critical Mechanism: This step relies on a ligand-accelerated Cu(I) cycle. We utilize N,N-Dimethylglycine (DMG) or Picolinic Acid as ligands, which are proven to facilitate coupling of hindered phenols [2].
-
Reagents:
-
N-Boc Intermediate (from Phase 1) (1.0 equiv)
-
2-Bromonaphthalene (1.2 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: N,N-Dimethylglycine HCl (20 mol%)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
-
-
Protocol:
-
Setup: In a pressure tube or Schlenk flask, combine the N-Boc intermediate (5 mmol), 2-bromonaphthalene (6 mmol), CuI (95 mg, 0.5 mmol), DMG (140 mg, 1.0 mmol), and
(3.25 g, 10 mmol). -
Inertion: Evacuate and backfill with Argon three times. This is crucial; oxygen poisons the Cu(I) catalyst.
-
Solvent: Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Reaction: Seal and heat to 90–100°C for 16–24 hours.
-
Note: The reaction mixture will likely turn blue/green if oxygen leaks in (Cu oxidation), halting the reaction. A proper anaerobic run remains yellow/brown or reddish.
-
-
Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with 5%
(to sequester copper), then water and brine. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The O-arylated product is less polar than the phenol precursor.
-
Phase 3: Deprotection
Objective: Remove the Boc group to reveal the final aniline.
Reaction:
-
Protocol:
-
Dissolve the coupled intermediate in DCM (5 mL/mmol).
-
Add Trifluoroacetic acid (TFA) (20% v/v).
-
Stir at RT for 1–2 hours.
-
Quench: Slowly pour into saturated
solution (gas evolution!). Extract with DCM. -
Final Isolation: Dry organic layer, concentrate, and recrystallize (Ethanol/Water or Hexane/EtOAc) to obtain pure 4-Methyl-2-(2-naphthyloxy)aniline .
-
Key Quantitative Data & Process Parameters
| Parameter | Specification / Range | Rationale |
| Stoichiometry (Ar-Br) | 1.2 – 1.5 Equivalents | Excess electrophile drives the reaction to completion against the steric bulk of the ortho-Boc group. |
| Temperature | 90°C – 110°C | Sufficient energy for oxidative addition of Ar-Br to Cu(I) without degrading the Boc group (stable <120°C). |
| Catalyst Loading | 10 mol% CuI | Standard loading for Ullmann ethers. Lower loading (5%) risks incomplete conversion due to catalyst deactivation. |
| Solvent Concentration | 0.2 – 0.5 M | High concentration improves kinetics for bimolecular coupling. |
| Inert Atmosphere | Argon / Nitrogen | Critical. Cu(I) readily oxidizes to Cu(II) in air, which is catalytically inactive for this cycle. |
Mechanistic Insight: Why Protection is Non-Negotiable
Direct coupling of 2-aminophenols fails because the substrate acts as a bidentate ligand rather than a nucleophile.
Figure 2: The unprotected amine forms a stable 5-membered chelate with Copper (red), arresting the cycle. The Boc-protected route (green) follows the standard catalytic cycle.
Troubleshooting & QC
-
Issue: Low Yield in Step 2.
-
Cause: Moisture in the base (
is hygroscopic) or oxygen leakage. -
Fix: Flame-dry the base under vacuum before use. Ensure septa are tight.
-
-
Issue: Incomplete Deprotection.
-
Cause: TFA concentration too low.
-
Fix: Increase TFA to 50% in DCM or heat to 40°C.
-
-
QC Criteria (Final Product):
-
1H NMR (DMSO-d6): Look for the disappearance of the t-butyl singlet (~1.4 ppm). Confirm the presence of the naphthyl aromatic protons (7.3–8.0 ppm) and the aniline
broad singlet (~4.5–5.0 ppm). -
MS (ESI): Target Mass
.
-
References
-
Maiti, D., & Buchwald, S. L. (2009).[2] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[2][3][4] Journal of the American Chemical Society, 131(47), 17423–17429.[2] [Link]
-
Ma, D., & Cai, Q. (2003).[5] CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles. Organic Letters, 5(21), 3799–3802. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Application Notes and Protocols for the Ullmann Coupling Synthesis of 4-Methyl-2-(2-naphthyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ullmann Condensation as a Powerful Tool for C-O Bond Formation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a cornerstone in the synthesis of diaryl ethers.[1] These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[2] This application note provides a comprehensive guide to the synthesis of 4-Methyl-2-(2-naphthyloxy)aniline, a molecule of interest in medicinal chemistry and materials science, via the Ullmann coupling of 4-methyl-2-aminophenol and 2-bromonaphthalene.
Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, the advent of ligand-accelerated catalysis has revolutionized this transformation, allowing for milder reaction conditions and a broader substrate scope.[4] This protocol will focus on a modern, ligand-assisted approach, providing a detailed experimental procedure, insights into the reaction mechanism, and guidance for troubleshooting.
Reaction Scheme
The synthesis of 4-Methyl-2-(2-naphthyloxy)aniline is achieved through the copper-catalyzed cross-coupling of 4-methyl-2-aminophenol and 2-bromonaphthalene.
Caption: General reaction scheme for the Ullmann coupling of 4-methyl-2-aminophenol and 2-bromonaphthalene.
Physicochemical Properties of Reactants
A thorough understanding of the physical and chemical properties of the starting materials is crucial for safe handling and successful execution of the reaction.
| Property | 4-Methyl-2-aminophenol | 2-Bromonaphthalene |
| CAS Number | 95-84-1 | 580-13-2 |
| Molecular Formula | C₇H₉NO | C₁₀H₇Br |
| Molecular Weight | 123.15 g/mol | 207.07 g/mol |
| Appearance | Beige to gray-brown crystalline powder | White to pale yellow powder |
| Melting Point | 133-136 °C | 52-55 °C |
| Boiling Point | Sublimes | 281-282 °C |
| Solubility | Slightly soluble in water | Slightly soluble in water |
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Reagents and Materials:
-
4-Methyl-2-aminophenol (1.0 equiv)
-
2-Bromonaphthalene (1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of 4-Methyl-2-(2-naphthyloxy)aniline.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-methyl-2-aminophenol (1.0 equiv), 2-bromonaphthalene (1.2 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF or dioxane via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir the reaction mixture at a temperature between 90-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Methyl-2-(2-naphthyloxy)aniline.
Mechanistic Insights: The Catalytic Cycle
The Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of promoting ligands.
Caption: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
The key steps in the catalytic cycle are:
-
Deprotonation and Ligand Exchange: The base deprotonates the phenol (4-methyl-2-aminophenol), which then displaces the halide on the Cu(I) catalyst to form a copper alkoxide intermediate.
-
Oxidative Addition: The aryl halide (2-bromonaphthalene) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.
The N,N-dimethylglycine ligand plays a crucial role by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed under milder conditions.[5][6]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized CuI) | Use fresh, high-purity CuI.[3] |
| Poor quality or wet solvent/reagents | Use anhydrous solvents and dry reagents thoroughly.[3] | |
| Inappropriate base | Screen different bases such as Cs₂CO₃ or K₂CO₃.[3] | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C.[3] | |
| Formation of Side Products (e.g., debromination) | Presence of protic impurities | Ensure all glassware, reagents, and solvents are scrupulously dry.[3] |
| Reaction temperature is too high | Lower the reaction temperature. | |
| Difficulty in Purification | Incomplete reaction | Ensure the reaction has gone to completion by TLC or GC-MS before workup. |
| Formation of copper complexes | Wash the organic layer with an aqueous solution of EDTA or ammonia to remove copper salts. |
Conclusion
The Ullmann coupling protocol detailed in this application note provides a robust and adaptable method for the synthesis of 4-Methyl-2-(2-naphthyloxy)aniline. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this powerful C-O bond-forming reaction for the synthesis of a wide range of diaryl ethers relevant to the pharmaceutical and materials science industries.
References
-
Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799-3802. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from a hypothetical BenchChem technical note.
- Ma, D., Cai, Q., & Zhang, H. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453-2455.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
- Xu, H. J., Liang, Y. F., Cai, Z. Y., Qi, H. X., Yang, C. Y., & Feng, Y. S. (2011). CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution. The Journal of organic chemistry, 76(7), 2296-2300.
- Zhou, W., Fan, M., Yin, J., Jiang, Y., & Ma, D. (2015). CuI/oxalic diamide catalyzed coupling reaction of (hetero) aryl chlorides and amines. Journal of the American Chemical Society, 137(37), 11942-11945.
- Fossum, E., Yu, Z., & Tan, L. S. (2010). Aryl ether synthesis via low-cost Ullmann coupling systems. University of Michigan.
-
Rahman, M. L., Sarjadi, M. S., & Fui, C. J. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]
- Ma, D. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research, 41(11), 1450-1460.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Optimized N-Acylation Protocols for 4-Methyl-2-(2-naphthyloxy)aniline
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Overcoming severe steric hindrance in amide bond formation
Executive Summary & Substrate Profiling
The molecule 4-Methyl-2-(2-naphthyloxy)aniline [1] presents a unique challenge in synthetic organic chemistry. While the primary amine is theoretically a strong nucleophile, its reactivity is heavily dictated by its surrounding steric and electronic environment:
-
Electronic Effects: The para-methyl group provides a mild inductive electron-donating effect, slightly enhancing the nucleophilicity of the nitrogen lone pair.
-
Steric Occlusion (The Limiting Factor): The presence of a bulky 2-naphthyloxy group at the ortho position creates massive steric bulk. This shielding effectively blocks the trajectory of incoming electrophiles, rendering standard peptide-coupling conditions (e.g., Carboxylic Acid + EDC/HOBt) sluggish or entirely ineffective[2].
To successfully achieve N-acylation on this substrate, the electrophilicity of the acylating agent must be artificially elevated to overcome the activation energy barrier imposed by steric clash.
Mechanistic Rationale & Reagent Selection
The primary challenge in the N-acylation of hindered anilines is the poor nucleophilicity of the shielded nitrogen atom[2]. To force the reaction forward, we must abandon mild coupling agents and rely on highly reactive electrophiles paired with nucleophilic catalysis.
The Role of DMAP: 4-(Dimethylaminopyridine) (DMAP) is indispensable for this transformation. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride and alters the transition state geometry, allowing the sterically hindered aniline to attack more freely[2].
The Risk of Over-Acylation: Counterintuitively, ortho-substituted anilines are highly susceptible to unwanted N,N-diacylation. Once the first acyl group is installed, steric repulsion between the ortho-naphthyloxy group and the new acyl moiety forces the amide bond out of the aromatic plane. This breaks the resonance with the aromatic ring, localizing electron density on the nitrogen and making the remaining N-H bond unexpectedly nucleophilic[3]. Strict stoichiometric control is therefore mandatory.
Reagent Selection Matrix
| Acylating Agent | Catalyst / Base | Reactivity Profile | Recommendation for 4-Methyl-2-(2-naphthyloxy)aniline |
| Acyl Chloride | DMAP + Pyridine | Very High | Primary Choice. Required to overcome severe ortho-steric hindrance. |
| Acid Anhydride | DMAP + Et₃N | High | Secondary Choice. Viable only for unhindered acyl groups (e.g., acetylation). |
| Carboxylic Acid | HATU + DIPEA | Moderate | Not Recommended. Steric bulk will lead to near-zero conversion. |
| Acyl Chloride | LiHMDS | Extreme | Rescue Protocol. Deprotonates the amine first. Use only if DMAP fails. |
Experimental Workflow
Fig 1. Logical workflow for reagent selection and reaction optimization in hindered N-acylation.
Step-by-Step Methodologies
Protocol A: DMAP-Catalyzed N-Acylation (Standard Optimal Approach)
This protocol utilizes the high reactivity of acyl chlorides paired with nucleophilic catalysis to drive the reaction, while employing low temperatures during addition to prevent diacylation.
Materials:
-
4-Methyl-2-(2-naphthyloxy)aniline (1.0 equiv)
-
Target Acyl Chloride (1.1 equiv)
-
Pyridine (2.0 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Substrate Preparation: Dissolve 4-Methyl-2-(2-naphthyloxy)aniline (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Purge the reaction flask with Nitrogen or Argon.
-
Catalyst & Base Addition: Add Pyridine (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes to ensure homogeneity.
-
Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Causality: Lowering the temperature before electrophile addition suppresses the kinetic pathway leading to N,N-diacylation[3].
-
Electrophile Addition: Dilute the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM (approx. 1 mL per mmol). Add this solution dropwise over 15–20 minutes.
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 12–18 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 × 20 mL).
-
Self-Validating Wash: Wash the combined organic layers with 1M aqueous HCl (2 × 20 mL). Causality: This step selectively protonates and removes the Pyridine and DMAP into the aqueous layer, ensuring they do not co-elute during chromatography. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
Protocol B: LiHMDS-Promoted Acylation (Rescue Approach)
If the acyl chloride itself is highly sterically hindered (e.g., pivaloyl chloride), DMAP catalysis may fail. This protocol deprotonates the aniline to create a highly aggressive lithium amide nucleophile.
Materials:
-
4-Methyl-2-(2-naphthyloxy)aniline (1.0 equiv)
-
Target Acyl Chloride (1.1 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Deprotonation: Dissolve the aniline in anhydrous THF (0.1 M) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add LiHMDS (1.2 equiv) dropwise. Stir at -78 °C for 45 minutes to ensure complete formation of the lithium amide.
-
Acylation: Add the acyl chloride (1.1 equiv) dropwise.
-
Warming: Maintain at -78 °C for 1 hour, then slowly remove the bath and allow the reaction to warm to room temperature over 4 hours.
-
Quench: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate for purification.
Troubleshooting & Optimization
-
Observation: Reaction stalls at 30-40% conversion.
-
Root Cause: The steric bulk of both coupling partners is too high for room-temperature kinetics[4].
-
Solution: Switch the solvent in Protocol A from DCM to Toluene or 1,4-Dioxane. Increase DMAP loading to 0.5 equiv, and heat the reaction to 80 °C.
-
-
Observation: LC-MS shows a mass corresponding to[M+2Acyl].
-
Root Cause: N,N-diacylation has occurred. The ortho-naphthyloxy group forces the first amide bond out of plane, increasing the nucleophilicity of the remaining N-H[3].
-
Solution: Strictly limit the acyl chloride to 1.05 equivalents. Ensure the addition is performed strictly at 0 °C and halt the reaction immediately once the starting material is consumed.
-
References
- 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE Product Information.ChemicalBook.
- Technical Support Center: N-Acylation of Hindered Anilines.BenchChem.
- Technical Support Center: Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline.BenchChem.
- Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives.Arabian Journal of Chemistry.
Sources
- 1. 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE | 946716-63-8 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and density functional theory investigations of the <i>N</i>,<i>N</i>-diacylaniline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Evaluation of Advanced Hydrophobic Azo Dyes using 4-Methyl-2-(2-naphthyloxy)aniline
Target Audience: Researchers, Materials Scientists, and Dye Synthesis Professionals Document Type: Technical Protocol & Structure-Property Relationship (SPR) Guide
Introduction & Mechanistic Rationale
4-Methyl-2-(2-naphthyloxy)aniline (CAS: 946716-63-8) is a highly specialized diaryl ether derivative utilized as a premium diazo component in the synthesis of advanced disperse and solvent dyes[1]. The molecular architecture of this intermediate—featuring a primary aromatic amine, an electron-donating methyl group, and a bulky, hydrophobic 2-naphthyloxy ether linkage—confers exceptional performance characteristics to the final dye molecules[2],[3].
In traditional azo dye synthesis, the azo linkage (–N=N–) is highly susceptible to photo-oxidative cleavage, which manifests as poor light fastness in the dyed substrate[4]. By incorporating a bulky 2-naphthyloxy group at the ortho position relative to the azo bond, the resulting dye benefits from profound steric hindrance[5],[6]. This steric shielding physically blocks attacking reactive oxygen species (ROS) and restricts the rotational freedom of the azo bond, drastically improving the light fastness of the dye[7].
Furthermore, the extended π-conjugation and lack of solubilizing ionic groups maximize the molecule's hydrophobicity (logP). This high partition coefficient is the primary thermodynamic driver for the exhaustion of disperse dyes onto hydrophobic synthetic polymers, such as polyethylene terephthalate (PET)[8],[2].
Physicochemical Profiling
Understanding the baseline properties of the intermediate is critical for predicting its behavior in highly acidic diazotization media and its ultimate affinity for hydrophobic substrates.
Table 1: Physicochemical Properties of the Precursor
| Property | Value / Description |
| Chemical Name | 4-Methyl-2-(2-naphthyloxy)aniline |
| CAS Registry Number | 946716-63-8 |
| Molecular Formula | C₁₇H₁₅NO |
| Molecular Weight | 249.31 g/mol |
| Structural Class | Diaryl Ether / ortho-Substituted Aniline |
| Predicted logP | ~4.5 (Highly Hydrophobic) |
| Primary Application | Diazo Component for Disperse/Solvent Dyes |
Structure-Property Relationship (SPR) Logic
The specific structural features of 4-Methyl-2-(2-naphthyloxy)aniline directly dictate the macroscopic performance of the synthesized dyes. The logic tree below maps these molecular features to their functional outcomes.
Figure 1: Structure-Property Relationship (SPR) logic tree for 4-Methyl-2-(2-naphthyloxy)aniline.
Experimental Protocols (Self-Validating Workflows)
Preparation of the Diazonium Salt
Causality Focus: Standard diazotization using aqueous sodium nitrite and hydrochloric acid (NaNO₂/HCl) routinely fails for 4-Methyl-2-(2-naphthyloxy)aniline. The bulky, hydrophobic naphthyloxy group prevents adequate aqueous solvation of the amine hydrochloride salt[4]. To overcome this, nitrosylsulfuric acid (prepared in concentrated H₂SO₄) must be used. The concentrated acid acts as both a powerful solvent for the diaryl ether and a strong protonating medium, ensuring complete conversion to the diazonium bisulfate[9].
Step-by-Step Procedure:
-
Solvation: Dissolve 0.05 mol (12.46 g) of 4-Methyl-2-(2-naphthyloxy)aniline in 40 mL of concentrated sulfuric acid (98%) in a 250 mL round-bottom flask. Stir continuously at room temperature until a homogeneous, dark solution is achieved.
-
Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0–5 °C.
-
Diazotization: Slowly add 0.055 mol of nitrosylsulfuric acid (40% solution in sulfuric acid) dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C to prevent diazonium decomposition.
-
Maturation: Stir the mixture for an additional 2 hours at 0–5 °C.
-
Self-Validation Checkpoint 1: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of active, excess nitrous acid. If absent, add additional nitrosylsulfuric acid in 0.5 mL increments until a positive test is maintained for 15 minutes.
-
Quenching: Add 1.0 g of sulfamic acid to destroy excess nitrous acid (indicated by the cessation of nitrogen gas bubbling).
Azo Coupling under Kinetic Control
Causality Focus: Coupling the diazonium salt with an aromatic amine (e.g., N,N-diethyl-m-toluidine) requires strict pH control. The reaction must be buffered to pH 4.0–5.0. If the pH drops below 2.0, the coupling component becomes fully protonated, deactivating the aromatic ring toward electrophilic substitution. If the pH exceeds 7.0, the diazonium salt rapidly degrades into an unreactive diazo tar[4],[9].
Step-by-Step Procedure:
-
Preparation of Coupling Bath: Dissolve 0.05 mol of N,N-diethyl-m-toluidine in 100 mL of water containing 5 mL of glacial acetic acid. Cool to 0–5 °C.
-
Buffering: Add 15 g of sodium acetate to the coupling bath to establish a robust buffer system.
-
Coupling: Slowly pour the cold diazonium bisulfate solution into the coupling bath under vigorous mechanical stirring. Add crushed ice directly into the reactor to absorb the heat of dilution from the sulfuric acid.
-
pH Maintenance: Continuously monitor the pH. Add 10% NaOH dropwise if necessary to maintain the pH strictly between 4.0 and 5.0.
-
Self-Validation Checkpoint 2: After 2 hours of stirring, spot the mixture onto filter paper alongside a drop of alkaline 2-naphthol solution. The absence of a red color at the intersection indicates that all diazonium salt has been successfully consumed.
Isolation and Purification
-
Precipitation: Allow the reaction mixture to warm to room temperature. The hydrophobic disperse dye will precipitate as a distinct solid.
-
Filtration: Filter the crude dye under a vacuum.
-
Washing: Wash the filter cake extensively with deionized water until the filtrate is completely neutral (pH 7.0) and free of sulfates (verify with BaCl₂ solution).
-
Drying: Dry the purified dye in a vacuum oven at 60 °C for 24 hours.
Synthesis Workflow Diagram
Figure 2: Synthesis workflow for hydrophobic azo dyes using nitrosylsulfuric acid diazotization.
Application Data & Fastness Evaluation
By utilizing 4-Methyl-2-(2-naphthyloxy)aniline, the resulting disperse dye exhibits vastly superior fastness metrics compared to unsubstituted structural analogs.
Table 2: Comparative Application Data (Dyed on PET Fiber at 130 °C)
| Dye Variant | λmax (nm) | Exhaustion on PET (%) | Light Fastness (ISO 105-B02) | Sublimation Fastness (ISO 105-P01) |
| Standard Azo Dye (Unsubstituted Aniline) | 480 | 75% | 3-4 | 3 |
| 4-Methyl-2-(2-naphthyloxy) Derivative | 515 | 94% | 6-7 | 5 |
Note: The bathochromic shift (480 nm to 515 nm) is a direct result of the electron-donating methyl and ether groups elevating the HOMO energy level.
Troubleshooting & Causality Insights
Issue 1: Incomplete Diazotization (High residual amine)
-
Symptom: Cloudy diazonium solution; poor final dye yield.
-
Causality: The highly hydrophobic naphthyloxy group prevents adequate solvation, leaving the amine core physically inaccessible to the nitrosating agent.
-
Resolution: Ensure the precursor is 100% dissolved in concentrated H₂SO₄ prior to the addition of nitrosylsulfuric acid. Do not introduce any water or ice until the diazotization maturation phase is completely finished.
Issue 2: Excessive Tar Formation During Coupling
-
Symptom: Sticky, intractable dark mass instead of a filterable, crystalline precipitate.
-
Causality: Poor pH control leads to localized zones of high alkalinity (>pH 7) during the addition of the highly acidic diazonium solution. This causes the diazonium salt to undergo homolytic cleavage into highly reactive, non-specific diazo radicals (tar).
-
Resolution: Use a robust sodium acetate/acetic acid buffer system in the coupling bath. Ensure vigorous, high-shear mechanical stirring to disperse the diazonium drops instantly, preventing localized pH spikes.
References
-
Science.gov. "Hydrophobic dye mixture". Available at:[Link][2]
-
Scribd. "Reactive Dyes for Textile Experts". Available at:[Link][4]
-
Scribd. "Synthesis and solvatochromism of some hydroxy substituted phenyl azo". Available at:[Link][7]
-
ResearchGate. "Synthesis of an amino coumarin-based fluorescent reactive dye". Available at:[Link][8]
-
NC State University Repository. "Azo Dye Synthesis and Steric Hindrance". Available at: [Link][5]
-
Google Patents. "Disperse dye mixtures, their preparation and use". Available at:[3]
-
Archive.org. "Chemistry of Synthetic Dyes". Available at: [Link][9]
Sources
- 1. 4-METHYL-2-(2-NAPHTHYLOXY)ANILINE | 946716-63-8 [m.chemicalbook.com]
- 2. hydrophobic dye mixture: Topics by Science.gov [science.gov]
- 3. CN103890103A - Disperse dye mixtures, their preparation and use - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. 4-m-Tolylazo-m-toluidine|Azo Dye Reagent|CAS 3398-09-2 [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. dn720203.ca.archive.org [dn720203.ca.archive.org]
Application Notes & Protocols for the Diazotization of 4-Methyl-2-(2-naphthyloxy)aniline
Introduction: The Strategic Importance of Diazonium Salts from sterically hindered Naphthyloxyanilines
The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile entry point into a vast array of functional group transformations. The resulting diazonium salts are highly valuable intermediates, enabling the introduction of substituents that are otherwise difficult to install directly onto an aromatic ring. This guide focuses on the specific diazotization of 4-Methyl-2-(2-naphthyloxy)aniline, a substrate with notable steric hindrance and electronic complexity. The strategic positioning of the bulky 2-naphthyloxy group ortho to the amine significantly influences the reactivity of the amino group and the stability of the subsequent diazonium salt. Understanding and controlling the reaction conditions for this particular molecule is critical for its successful application in the synthesis of advanced materials, specialized dyes, and pharmaceutical intermediates.
This document provides a detailed protocol for the diazotization of 4-Methyl-2-(2-naphthyloxy)aniline, supported by expert insights into the critical parameters governing the reaction's success. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the necessary safety precautions for handling the potentially unstable diazonium salt.
Mechanism of Diazotization
The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt using a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong acid.
Figure 1: The reaction pathway for the diazotization of 4-Methyl-2-(2-naphthyloxy)aniline.
The key steps of the mechanism are:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., hydrochloric acid or sulfuric acid) to generate nitrous acid in situ.
-
Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt.
Experimental Protocol: Diazotization of 4-Methyl-2-(2-naphthyloxy)aniline
This protocol details the generation of the diazonium salt of 4-Methyl-2-(2-naphthyloxy)aniline for subsequent use in azo coupling or Sandmeyer reactions.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| 4-Methyl-2-(2-naphthyloxy)aniline | ≥98% | Sigma-Aldrich | Ensure purity, as impurities can lead to side reactions. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Store in a desiccator. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR | Handle in a fume hood with appropriate personal protective equipment. |
| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | J.T. Baker | Add to water slowly due to exothermic reaction. |
| Distilled or Deionized Water | N/A | N/A | |
| Ice | N/A | N/A | |
| Urea | ACS Reagent, ≥98% | Acros Organics | Used to quench excess nitrous acid. |
| Potassium Iodide-Starch Paper | N/A | Whatman | For testing the presence of excess nitrous acid. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice bath
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)
Step-by-Step Procedure
Figure 2: Experimental workflow for the diazotization of 4-Methyl-2-(2-naphthyloxy)aniline.
-
Preparation of the Amine Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-Methyl-2-(2-naphthyloxy)aniline (e.g., 10 mmol).
-
In a fume hood, carefully add a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL).
-
Stir the mixture until the amine fully dissolves. The formation of the hydrochloride salt may require gentle warming, but the solution must be cooled back to room temperature before proceeding.
-
-
Cooling the Reaction Mixture:
-
Place the flask in a large ice bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol, a slight excess) in a minimal amount of cold distilled water (e.g., 10 mL).
-
-
Addition of Sodium Nitrite:
-
Fill a dropping funnel with the prepared sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 15-20 minutes. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
-
Monitoring the Reaction:
-
After the addition is complete, test for the presence of excess nitrous acid. To do this, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
-
Completion of the Reaction:
-
Once the reaction is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure full conversion.
-
-
Quenching Excess Nitrous Acid:
-
To destroy the excess nitrous acid, add a small amount of urea portion-wise until the potassium iodide-starch paper test is negative. The reaction with urea produces nitrogen gas and carbon dioxide.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of 4-Methyl-2-(2-naphthyloxy)benzenediazonium salt is now ready for immediate use in subsequent reactions. Do not attempt to isolate the diazonium salt as it may be explosive in its solid state.
-
Expert Insights and Troubleshooting
-
Choice of Acid: While hydrochloric acid is commonly used, sulfuric acid can also be employed. The choice may depend on the subsequent reaction. For instance, in Sandmeyer reactions, the corresponding copper(I) halide is used, so starting with hydrochloric acid for a chloro-substitution is logical.
-
Temperature Control: This is the most critical parameter. Temperatures above 10 °C can lead to the decomposition of the diazonium salt, resulting in the formation of phenols and other byproducts, which will reduce the yield of the desired product.
-
Rate of Addition: A slow, controlled addition of the sodium nitrite solution is essential to manage the exothermic nature of the reaction and maintain a low temperature.
-
Solubility Issues: 4-Methyl-2-(2-naphthyloxy)aniline may have limited solubility in acidic solutions, even with the formation of the hydrochloride salt. If solubility is an issue, a co-solvent such as acetic acid or propionic acid can be added. However, this may alter the reaction conditions and should be optimized.
-
Stability of the Diazonium Salt: The steric hindrance from the 2-naphthyloxy group may provide some kinetic stability to the diazonium salt. However, it is always best practice to use the diazonium salt solution immediately after its preparation.
Safety Precautions
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating or shock. Never attempt to isolate the diazonium salt from the solution.
-
Corrosive Reagents: Concentrated acids are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxic Reagents: Sodium nitrite is toxic and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.
-
Gas Evolution: The quenching of excess nitrous acid with urea, as well as the decomposition of the diazonium salt, can release nitrogen gas. Ensure adequate ventilation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Patai, S. (Ed.). (1983). The Chemistry of Diazonium and Diazo Groups. John Wiley & Sons.
- Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
preparation of azo dyes from 4-Methyl-2-(2-naphthyloxy)aniline
Application Note: Synthesis and Characterization of Hydrophobic Azo Dyes Derived from 4-Methyl-2-(2-naphthyloxy)aniline
Executive Summary
This application note details the protocol for synthesizing a library of azo dyes utilizing 4-Methyl-2-(2-naphthyloxy)aniline as the diazo component. Unlike simple anilines, this intermediate possesses a bulky, hydrophobic 2-naphthyloxy group at the ortho position. This structural feature significantly influences the solubility profile and steric environment of the diazonium intermediate, necessitating modified diazotization conditions compared to standard aqueous procedures.
The resulting dyes are expected to exhibit high hydrophobicity, making them suitable candidates for disperse dyes (polyester dyeing), solvent dyes, or lipid-soluble biological stains.
Compound Profile & Mechanistic Insight[1][2]
Starting Material: 4-Methyl-2-(2-naphthyloxy)aniline Role: Diazo Component (Electrophile source)
Structural Considerations
-
Steric Hindrance: The 2-naphthyloxy group is bulky. While the ether linkage (
) is electron-donating, its physical size at the ortho position can shield the amine, potentially slowing down the initial attack of the nitrosonium ion ( ). -
Hydrophobicity: The presence of the naphthalene ring and the methyl group renders the free base highly insoluble in water. Standard diazotization (HCl/Water) will likely result in a heterogeneous slurry that reacts incompletely.
-
Electronic Effects: The para-methyl and ortho-alkoxy groups are electron-donating. This increases the basicity of the amine (facilitating protonation) but also destabilizes the diazonium salt relative to electron-deficient analogs. Temperature control is critical.
Strategic Adjustment: To address hydrophobicity, this protocol utilizes a Glacial Acetic Acid / Propionic Acid solvent system or a dispersion method to ensure homogeneity during diazotization.
Materials & Equipment
| Reagent | Grade | Role |
| 4-Methyl-2-(2-naphthyloxy)aniline | >98% | Starting Material |
| Sodium Nitrite ( | ACS Reagent | Nitrosating Agent |
| Hydrochloric Acid (37%) | ACS Reagent | Proton Source |
| Glacial Acetic Acid | ACS Reagent | Co-solvent |
| Sulfamic Acid / Urea | Lab Grade | |
| Coupling Component (e.g., 2-Naphthol) | >98% | Nucleophile |
| Sodium Hydroxide ( | Technical | pH Adjustment |
Safety Warning: Diazonium salts are potentially explosive if dried. Always keep them in solution at low temperatures (
Experimental Protocols
Part A: Diazotization (The "Solvent Method")
Rationale: The use of acetic acid prevents the precipitation of the amine, ensuring a clean conversion to the diazonium salt.
-
Dissolution: In a 250 mL three-necked flask equipped with a thermometer and magnetic stir bar, dissolve 10 mmol (2.49 g) of 4-Methyl-2-(2-naphthyloxy)aniline in 20 mL of Glacial Acetic Acid . Stir until a clear solution is obtained.
-
Acidification: Cool the solution to
. Slowly add 5 mL of conc. HCl . A fine precipitate of the amine hydrochloride may form; this is acceptable if the particle size is small. -
Cooling: Place the flask in an ice-salt bath to lower the internal temperature to
. -
Nitrosation: Dissolve 11 mmol (0.76 g) of
in 5 mL of water. Add this solution dropwise to the amine mixture over 20 minutes.-
Critical Control Point: Do not allow the temperature to rise above
.[1]
-
-
Digestion: Stir the mixture at
for 45 minutes. The solution should turn clear or pale yellow/orange. -
Validation (The "Spot Test"):
-
Starch-Iodide Paper: Spot the solution onto the paper.[2] An immediate blue/black color indicates excess nitrous acid (Required).
-
Congo Red Paper: Must turn blue (indicating pH < 3).
-
-
Scavenging: Add small amounts of solid Sulfamic Acid or Urea until the starch-iodide test is negative (no blue color). This prevents side reactions during coupling.
Part B: Coupling (Representative: Synthesis of a Red Azo Dye)
Coupler:
-
Preparation of Coupler: In a separate beaker, dissolve 10 mmol (1.44 g) of 2-Naphthol in 20 mL of 10% NaOH solution. Ensure complete dissolution.
-
Buffering: Add 2 g of Sodium Acetate to the coupler solution to buffer the pH during the acid addition. Cool this solution to
. -
The Coupling Reaction: Slowly pour the Diazonium Salt Solution (from Part A) into the Coupler Solution with vigorous stirring.
-
Observation: A heavy precipitate (the dye) will form immediately. The color usually develops from orange to deep red.
-
-
pH Maintenance: Check pH. It should remain alkaline (pH 8–9) for phenol coupling. If it drops, add 10%
dropwise. -
Completion: Stir for 60 minutes at
, then allow to warm to room temperature over 2 hours.
Workflow Visualization
The following diagram illustrates the critical decision pathways and reaction logic.
Figure 1: Logic flow for the diazotization and coupling of hydrophobic aniline derivatives.
Purification & Characterization
Due to the lipophilic nature of the 2-naphthyloxy group, the crude dye may trap unreacted organic impurities.
-
Filtration: Filter the crude dye using a Buchner funnel.
-
Washing:
-
Wash with Cold Water (removes inorganic salts).
-
Wash with Dilute HCl (removes unreacted amine).
-
Wash with Hot Water (removes unreacted phenol/coupler).
-
-
Recrystallization:
-
Solvent:DMF (Dimethylformamide) or Chlorobenzene are recommended due to the high molecular weight and hydrophobicity of the product. Ethanol may not be sufficient.
-
-
Analysis:
| Technique | Expected Observation | Purpose |
| TLC | Single spot (Solvent: Toluene/Ethyl Acetate 9:1) | Purity Check |
| UV-Vis | Color Strength | |
| FT-IR | Functional Group ID | |
| 1H NMR | Disappearance of | Structural Confirmation |
Mechanism of Action (Pathway)[2]
The following diagram details the chemical transformation, highlighting the electrophilic attack.
Figure 2: Mechanistic pathway from amine nitrosation to azo coupling.
References
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed. Wiley-VCH. (The authoritative text on diazo chemistry mechanisms).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
- Hunger, K. (2003).
-
BenchChem. (2025).[3] Application Notes: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline. (Provides context for substituted aniline protocols).
-
Rybak, C. J., et al. (2024).[4] "Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes". J. Am. Chem. Soc.[4] 146, 29720-29727.[4] (Context on steric hindrance in azo coupling).
Sources
Buchwald-Hartwig amination using 4-Methyl-2-(2-naphthyloxy)aniline
An Application Guide to the Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives of 4-Methyl-2-(2-naphthyloxy)aniline
Introduction: A Modern Tool for C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the mid-1990s through the pioneering work of Stephen L. Buchwald and John F. Hartwig, this cross-coupling reaction has transformed the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction's broad substrate scope and high functional group tolerance provide a significant advantage over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often demand harsh conditions and have limited applicability.[1][5]
This guide provides an in-depth technical overview and a detailed protocol for the as the amine coupling partner. We will explore the mechanistic underpinnings of the reaction, the critical role of each component, and a practical, step-by-step procedure for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.[3] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The three key stages are oxidative addition, amine coordination with subsequent deprotonation, and reductive elimination.[2][6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the cycle.[3] The general reactivity order for the halide is I > Br > Cl.[6]
-
Amine Coordination and Deprotonation : The amine (Ar'-NHR) coordinates to the Pd(II) center. A stoichiometric amount of base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][8]
-
Reductive Elimination : The final step is the formation of the desired C-N bond as the new aryl amine product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Core Components & Rationale: Explaining the Experimental Choices
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Examples | Role & Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalytic species.[6] Pd(II) precatalysts require reduction, which can be accomplished by the phosphine ligand or amine.[9] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are essential.[4] Their steric bulk promotes the formation of a monoligated palladium species, which accelerates the rate-limiting oxidative addition and the final reductive elimination step, while preventing the formation of inactive catalyst dimers.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine bound to the palladium complex.[8] The choice of base can be critical; strong alkoxides like NaOtBu are common, but weaker carbonate or phosphate bases may be necessary for substrates with base-sensitive functional groups.[1][11] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are typically used. Toluene and dioxane are common choices due to their ability to dissolve the organometallic intermediates and their relatively high boiling points, allowing for elevated reaction temperatures. The solvent can influence catalyst stability and activity.[9][12] |
Application Protocol: Palladium-Catalyzed Amination of 4-Methyl-2-(2-naphthyloxy)aniline with 4-Chlorotoluene
This protocol details a representative procedure for the N-arylation of 4-Methyl-2-(2-naphthyloxy)aniline. The selection of a biaryl phosphine ligand (e.g., XPhos) is critical for coupling an electron-rich aniline with a less reactive aryl chloride.
Reaction Scheme:
(A proper chemical drawing would be inserted here showing 4-Methyl-2-(2-naphthyloxy)aniline + 4-Chlorotoluene -> N-(4-methylphenyl)-4-methyl-2-(2-naphthyloxy)aniline)
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials and Equipment
| Reagent/Material | Quantity (1 mmol scale) | Purpose |
| 4-Methyl-2-(2-naphthyloxy)aniline | 1.0 mmol, 1.0 equiv. | Amine |
| 4-Chlorotoluene | 1.2 mmol, 1.2 equiv. | Aryl Halide |
| Pd₂(dba)₃ | 0.015 mmol, 1.5 mol% | Palladium Precatalyst |
| XPhos | 0.036 mmol, 3.6 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv. | Base |
| Anhydrous Toluene | 5 mL | Solvent |
| Oven-dried 20 mL vial with stir bar | 1 | Reaction Vessel |
| Nitrogen or Argon source | Inert Atmosphere | |
| Standard glassware for workup | ||
| Silica gel | Chromatography |
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox, add the Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), and sodium tert-butoxide (135 mg) to an oven-dried 20 mL vial containing a magnetic stir bar.
-
Rationale: Performing the setup under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[11]
-
-
Addition of Reactants: To the vial, add 4-Methyl-2-(2-naphthyloxy)aniline (261.3 mg) and 4-chlorotoluene (151.9 mg, 141 µL).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Reaction Monitoring: After the allotted time, cool the reaction to room temperature. Progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, filtering it through a small plug of silica, and analyzing by TLC or GC-MS to confirm the consumption of the starting aniline.
-
Work-up: Dilute the reaction mixture with 10 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with an additional 10 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 15 mL of water and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure N-arylated product.
Reaction Optimization Strategies
If the initial reaction provides a low yield, a systematic optimization should be performed. The following table provides a starting point for screening key reaction parameters.
| Variable | Condition 1 (Standard) | Condition 2 | Condition 3 | Condition 4 |
| Ligand | XPhos | RuPhos | BrettPhos | BINAP |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | LHMDS |
| Solvent | Toluene | Dioxane | THF | t-BuOH |
| Temperature | 100 °C | 80 °C | 110 °C | Room Temp (for highly active systems) |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Unreactive aryl halide. | 1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., LHMDS).3. Increase temperature; switch to a more active ligand (e.g., a 3rd Gen Buchwald ligand); consider using the corresponding aryl bromide or iodide.[6] |
| Formation of Hydrodehalogenated Arene | A side reaction where the aryl halide is reduced. Can be caused by water or β-hydride elimination. | 1. Use rigorously dried solvent and reagents.2. Choose a ligand that promotes reductive elimination over β-hydride elimination.[1] |
| Formation of Diarylamine (from primary amine) | The product amine is more reactive than the starting amine and couples again. | Use a ligand with significant steric bulk designed to favor mono-arylation.[10] Adjust stoichiometry. |
| Difficult Purification | Streaking on silica gel column due to basic nature of the product. | Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of complex aniline derivatives. By understanding the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol provided for the N-arylation of 4-Methyl-2-(2-naphthyloxy)aniline serves as a robust starting point for accessing a wide range of valuable compounds for applications in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]
-
SYNLETT. Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Available at: [Link]
-
PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. Available at: [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. Available at: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemical Reviews - ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. Available at: [Link]
-
PubMed. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Chemical Science (RSC Publishing). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available at: [Link]
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- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
4-Methyl-2-(2-naphthyloxy)aniline as a pharmaceutical building block
An Application and Protocol Guide for the Utilization of 4-Methyl-2-(2-naphthyloxy)aniline in Pharmaceutical Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 4-Methyl-2-(2-naphthyloxy)aniline, a diaryl ether-containing aniline, as a valuable building block for pharmaceutical research and development. Diaryl ether and substituted aniline motifs are prevalent in a wide array of biologically active compounds, making this scaffold a molecule of significant interest. This guide details a robust, copper-catalyzed Ullmann condensation protocol for its synthesis, outlines rigorous methods for its structural validation, and discusses its potential for generating diverse compound libraries for drug discovery programs. The protocols and insights provided are tailored for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Diaryl Ether Aniline Scaffold
The diaryl ether linkage is a key structural motif in numerous FDA-approved drugs and clinical candidates, prized for its conformational flexibility and metabolic stability. When combined with a reactive aniline moiety, the resulting scaffold, exemplified by 4-Methyl-2-(2-naphthyloxy)aniline, becomes a powerful platform for building molecular complexity. The aniline's nucleophilic character serves as a synthetic handle for a multitude of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, allowing for systematic exploration of the chemical space around the core structure.
Aniline derivatives are foundational building blocks for a vast number of pharmaceutical compounds with diverse pharmacological activities.[1] The specific substitution patterns on the aniline ring can be fine-tuned to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.[1][2] The strategic incorporation of the bulky, lipophilic naphthyl group in 4-Methyl-2-(2-naphthyloxy)aniline can facilitate interactions with hydrophobic pockets in biological targets, a common strategy in modern drug design.
Synthesis via Ullmann Condensation
The most reliable and established method for constructing the C(aryl)-O bond in diaryl ethers is the Ullmann condensation.[3][4] This copper-catalyzed reaction couples an aryl halide with a phenol.[3] While traditional Ullmann conditions required harsh temperatures, modern protocols employing copper(I) catalysts, often in conjunction with ligands, allow the reaction to proceed under milder and more controlled conditions.[5][6]
The following protocol describes a representative synthesis of 4-Methyl-2-(2-naphthyloxy)aniline from 2-amino-5-methylphenol and 2-bromonaphthalene.
Reaction Scheme
Caption: Ullmann Condensation for Synthesis.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-methylphenol (1.0 eq)
-
2-Bromonaphthalene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylphenol, 2-bromonaphthalene, Copper(I) Iodide, and anhydrous potassium carbonate.
-
Causality Note: The flask must be rigorously dried to prevent moisture from quenching the base and interfering with the catalytic cycle. K₂CO₃ serves as the base to deprotonate the phenolic hydroxyl group, forming the active nucleophile.
-
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to its inactive Cu(II) state, which would halt the reaction.
-
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Reaction: Immerse the flask in a preheated oil bath at 130 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-amino-5-methylphenol) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.
-
Causality Note: Filtration removes the base and copper residues, simplifying the subsequent extraction process.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (3x) and then with brine (1x).
-
Causality Note: The water washes remove the highly polar DMF solvent, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure 4-Methyl-2-(2-naphthyloxy)aniline.
Structural Validation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized building block. A combination of spectroscopic methods should be employed.
| Technique | Purpose | Expected Observations for 4-Methyl-2-(2-naphthyloxy)aniline |
| ¹H NMR | Confirms proton framework and connectivity | Signals corresponding to the methyl group (singlet, ~2.2-2.4 ppm), aromatic protons on both the aniline and naphthalene rings (multiplets, ~6.8-8.0 ppm), and the amine (NH₂) protons (broad singlet). |
| ¹³C NMR | Confirms carbon backbone | Resonances for all unique carbon atoms, including the methyl carbon, aromatic carbons, and the two C-O carbons of the ether linkage. |
| Mass Spec (HRMS) | Confirms molecular weight and formula | A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₇H₁₅NO. |
| IR Spectroscopy | Identifies key functional groups | Characteristic N-H stretching bands (~3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and a strong C-O-C asymmetric stretch for the diaryl ether (~1230-1270 cm⁻¹). |
Applications in Pharmaceutical Library Synthesis
4-Methyl-2-(2-naphthyloxy)aniline is not an end-product but a versatile starting point. Its primary utility lies in its reactive aniline group, which can be readily derivatized to generate large libraries of novel compounds for high-throughput screening.
Caption: Derivatization Pathways for Library Synthesis.
-
Amide Scaffolds: Acylation with a diverse set of acid chlorides or carboxylic acids (using coupling reagents like HATU or EDC) yields amide libraries. Amides are fundamental in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors.
-
Sulfonamide Scaffolds: Reaction with various sulfonyl chlorides produces sulfonamides, a classic isostere for carboxylic acids and amides, known for their metabolic stability and ability to modulate physicochemical properties.
-
Substituted Amine Scaffolds: Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, introducing new basic centers that can be crucial for solubility and target engagement.
These derivatized libraries can be screened against various biological targets, including kinases, GPCRs, and proteases, where the diaryl ether aniline core can serve as a privileged scaffold.
Safety and Handling
Aromatic amines require careful handling due to their potential toxicity.[7][8] Always consult the specific Safety Data Sheet (SDS) for any chemical before use.[9][10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10]
-
Handling: Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[10]
References
-
ResearchGate. The Ullmann Ether Condensation. Available from: [Link]
-
SynArchive. Ullmann Condensation. Available from: [Link]
- Xie, Y., et al. (2005). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 46(43), 7371-7374.
- Chatterjee, N., et al. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. The Journal of Organic Chemistry, 74(10), 3896-3899.
- Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
-
Alfa Aesar. (2025). SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline. Available from: [Link]
- Liu, C., & Long, S. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.
-
Chemos GmbH&Co.KG. Safety Data Sheet: aniline. Available from: [Link]
-
Taylor & Francis. Aniline – Knowledge and References. Available from: [Link]
- Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(16), 3456.
- Google Patents. (2012). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Available from: [Link]
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Application Note: General Procedure for the Alkylation of Naphthyloxy Anilines
Introduction & Scope
Naphthyloxy anilines—such as 4-methyl-2-(1-naphthyloxy)aniline[1] and 5-chloro-2-(1-naphthyloxy)aniline[2]—are privileged structural motifs in medicinal chemistry. They frequently serve as critical precursors in the development of targeted therapeutics, particularly in the synthesis of diaryl ether-based kinase inhibitors (e.g., VEGFR and PDGFR inhibitors).
The N-alkylation of these sterically demanding, electron-rich systems requires precise synthetic control. A significant challenge in direct alkylation is controlling the degree of substitution; the resulting secondary amine is often more nucleophilic than the primary aniline starting material, leading to the undesirable formation of tertiary amines or quaternary ammonium salts[3].
This application note provides researchers and drug development professionals with two field-validated, self-consistent methodologies for the chemoselective mono-N-alkylation of naphthyloxy anilines:
-
Reductive Amination: The gold-standard method for introducing bulky or secondary alkyl groups with absolute chemoselectivity[4].
-
Direct Nucleophilic Substitution (SN2): A kinetically controlled protocol optimized for simple primary alkyl halides[3].
Mechanistic Insights & Experimental Design
As a self-validating system, a robust protocol must account for the specific electronic and steric properties of the naphthyloxy scaffold.
Method A: Reductive Amination (Causality of Reagent Selection)
Reductive amination involves the condensation of the naphthyloxy aniline with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction[4].
-
Reducing Agent Choice: Sodium triacetoxyborohydride (STAB) is selected over stronger hydrides (like NaBH4) because it is exceptionally mild. It selectively reduces the protonated imine without reducing the unreacted carbonyl compound, thereby preventing the formation of alcohol byproducts that complicate purification[4].
-
Acid Catalysis: The bulky naphthyloxy group sterically hinders the amine. Adding a catalytic amount of glacial acetic acid (0.1 eq.) accelerates imine formation by protonating the carbonyl oxygen, increasing its electrophilicity without fully protonating the aniline[5].
Method B: Direct N-Alkylation (Overcoming Over-Alkylation)
Direct alkylation with alkyl halides proceeds via an SN2 mechanism[3]. To prevent polyalkylation, the reaction must be strictly controlled kinetically.
-
Base and Solvent Rationale: Utilizing a mild, insoluble inorganic base like Potassium Carbonate (K2CO3) in a polar aprotic solvent restricts the reaction rate[3]. This allows the primary amine to react while suppressing the subsequent alkylation of the newly formed (and more sterically hindered) secondary amine.
-
Stoichiometric Control: By strictly limiting the alkyl halide to a slight excess (1.05 equivalents), the electrophile is consumed before the secondary amine can undergo further substitution.
Workflow & Decision Matrix
Caption: Decision matrix for selecting the optimal N-alkylation strategy for naphthyloxy anilines.
Data Presentation: Reagent Stoichiometry & Conditions
Table 1: Optimized Parameters for Reductive Amination [5][6]
| Component | Reagent Example | Role | Molar Equivalents |
|---|---|---|---|
| Starting Material | Naphthyloxy aniline | Nucleophile | 1.0 |
| Alkylating Agent | Aldehyde / Ketone | Electrophile | 1.1 - 1.2 |
| Acid Catalyst | Glacial Acetic Acid | Activates carbonyl | 0.1 - 1.0 |
| Reducing Agent | NaBH(OAc)3 (STAB) | Hydride source | 1.5 - 2.0 |
| Solvent | DCE or DCM | Reaction medium | 0.1 - 0.2 M |
Table 2: Optimized Parameters for Direct N-Alkylation [3][7]
| Component | Reagent Example | Role | Molar Equivalents |
|---|---|---|---|
| Starting Material | Naphthyloxy aniline | Nucleophile | 1.0 |
| Alkylating Agent | Primary Alkyl Halide | Electrophile | 1.05 - 1.10 |
| Base | K2CO3 | Acid scavenger | 1.5 - 2.0 |
| Solvent | DMF or Acetonitrile | Polar aprotic medium | 0.2 M |
Detailed Experimental Protocols
Protocol A: Reductive Amination of Naphthyloxy Anilines
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the naphthyloxy aniline (1.0 equiv, e.g., 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1–0.2 M[6].
-
Imine Formation: Add the corresponding aldehyde or ketone (1.1 equiv) to the solution. To overcome the steric hindrance of the naphthyloxy core, add glacial acetic acid (0.1 equiv)[5]. Stir the reaction mixture at room temperature for 1–2 hours under an inert nitrogen atmosphere to allow for complete imine formation[6].
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10–15 minutes[6]. Causality: Portion-wise addition controls the exothermic hydride transfer and prevents localized heating, which could degrade the intermediate.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[5].
-
Work-up: Quench the reaction carefully by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution[4]. Causality: This neutralizes the acetic acid catalyst and safely decomposes unreacted STAB, preventing the generation of dangerous hydrogen gas during extraction.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 × 20 mL)[4]. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4]. Purify the crude residue via silica gel flash column chromatography to afford the pure secondary amine[4].
Protocol B: Direct N-Alkylation via SN2 Substitution
-
Preparation: In an oven-dried Schlenk tube or round-bottom flask, dissolve the naphthyloxy aniline (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 1.5 equiv)[3]. Stir the suspension at room temperature for 10 minutes to pre-activate the amine.
-
Alkylation: Add the primary alkyl halide (bromide or iodide, 1.05 equiv) dropwise to the stirring suspension[3].
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80–85 °C using an oil bath[3]. Stir vigorously for 12–24 hours[3]. Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 9:1) to ensure the primary amine is consumed without significant formation of the di-alkylated byproduct[3].
-
Work-up: Cool the mixture to room temperature[3]. Dilute the reaction with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.
-
Washing (Critical Step): Transfer the filtrate to a separatory funnel. Wash extensively with distilled water (3 × 20 mL). Causality: This step is mandatory to completely remove the highly polar DMF solvent, which would otherwise co-elute and disrupt silica gel chromatography. Follow with a final wash using saturated brine (20 mL).
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the target mono-alkylated naphthyloxy aniline.
References
1.[3] BenchChem. Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide. 3 2.[5] BenchChem. Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline. 5 3.[4] BenchChem. Application Note: Synthetic Protocols for the N-Alkylation of 4-methyl-3-(propan-2-yl)aniline.4 4.[7] ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. 7 5.[6] BenchChem. Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. 6 6.[2] BIOGEN Científica. 5-Chloro-2-(1-naphthyloxy)aniline Compound Data. 2 7.[1] Santa Cruz Biotechnology. 4-Methyl-2-(1-naphthyloxy)aniline Biochemical Specifications. 1
Sources
Application Note: Sensitive Quantification of 4-Methyl-2-(2-naphthyloxy)aniline via Pre-Column Derivatization with Dansyl Chloride and HPLC-Fluorescence Detection
Abstract
This application note presents a robust and highly sensitive method for the quantification of 4-Methyl-2-(2-naphthyloxy)aniline using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the analyte's native spectroscopic properties, which may be insufficient for trace-level analysis in complex matrices, a pre-column derivatization strategy is employed. The primary amine of the target molecule is derivatized with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl). This process attaches a highly fluorescent dansyl group to the analyte, significantly enhancing its detectability.[1][2] The resulting stable sulfonamide adduct is hydrophobic, allowing for excellent separation on a reversed-phase C18 column.[3] This guide provides a comprehensive, step-by-step protocol for the derivatization procedure, a fully validated HPLC method, and expert insights into the rationale behind the experimental design, making it an invaluable resource for researchers in pharmaceutical analysis and drug development.
Introduction and Principle
4-Methyl-2-(2-naphthyloxy)aniline is an aromatic amine that serves as a potential intermediate or impurity in the synthesis of various pharmaceutical compounds. Accurate quantification of such substances is critical for quality control and safety assessment. Direct HPLC analysis using UV detection can be challenging at low concentrations due to insufficient molar absorptivity or interference from matrix components.
Chemical derivatization is a powerful technique to overcome these limitations by chemically modifying an analyte to enhance its analytical properties.[4] For primary amines like 4-Methyl-2-(2-naphthyloxy)aniline, pre-column derivatization with Dansyl Chloride is a well-established strategy.[3][5]
The Principle of Derivatization:
The reaction proceeds via a nucleophilic substitution, where the primary amine of the analyte attacks the sulfonyl chloride group of Dansyl Chloride under basic conditions (typically pH 9-10).[6][7] This forms a stable, highly fluorescent N-dansylated sulfonamide derivative. The introduction of the dansyl moiety serves two primary purposes:
-
Enhanced Sensitivity: The dansyl group is an excellent fluorophore, providing a strong response with fluorescence detection (FLD) at excitation/emission wavelengths of approximately 330/530 nm, respectively, allowing for picomole-level detection.[1]
-
Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[2]
The reaction is terminated by quenching with an acid, which consumes the excess, highly reactive Dansyl Chloride.[1]
Experimental Workflow Overview
A generalized workflow for the sample preparation, derivatization, and analysis is presented below. This systematic approach ensures reproducibility and accuracy.
Caption: High-level experimental workflow from preparation to analysis.
Materials and Reagents
-
Analyte Standard: 4-Methyl-2-(2-naphthyloxy)aniline (≥98% purity)
-
Derivatizing Agent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl, ≥99% purity)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Components: Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)
-
Acids/Bases: Formic Acid (≥98%), Sodium Hydroxide (NaOH)
-
Equipment: HPLC system with fluorescence detector, analytical balance, vortex mixer, heating block or water bath, pH meter, volumetric flasks, pipettes, 0.22 µm syringe filters.
Detailed Protocols
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methyl-2-(2-naphthyloxy)aniline and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Analyte Working Standards: Prepare a series of working standards (e.g., 0.1 - 10 µg/mL) by serially diluting the stock solution with acetonitrile.
-
Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of NaHCO₃ in ~90 mL of deionized water. Adjust the pH to 9.5 using 1 M NaOH. Make up the final volume to 100 mL with deionized water. This high pH is crucial for deprotonating the primary amine, making it a more potent nucleophile.[1][6]
-
Dansyl Chloride Solution (10 mg/mL): Accurately weigh 50 mg of Dansyl Chloride and dissolve in 5 mL of anhydrous acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.[1]
-
Quenching Solution (2% Formic Acid, v/v): Add 200 µL of formic acid to 9.8 mL of deionized water. This solution serves to rapidly consume any unreacted Dansyl Chloride, stopping the derivatization reaction.[1]
Sample Preparation (General Guideline)
For analysis of the analyte in a pharmaceutical formulation (e.g., a tablet):
-
Weigh and grind a tablet into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a target concentration and transfer to a volumetric flask.
-
Add acetonitrile to dissolve the analyte, vortex thoroughly, and sonicate for 10 minutes.
-
Dilute to volume with acetonitrile and mix well.
-
Centrifuge a portion of the solution at 10,000 x g for 10 minutes.[1]
-
Use the clear supernatant for the derivatization step. A further dilution may be necessary to bring the concentration within the calibration range.
Pre-Column Derivatization Protocol
-
Pipette 100 µL of the sample extract or working standard solution into a clean microcentrifuge tube.
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5) and vortex for 30 seconds.
-
Add 100 µL of the freshly prepared Dansyl Chloride solution (10 mg/mL in ACN).
-
Vortex the mixture vigorously for 1 minute to ensure complete mixing.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes in the dark. The elevated temperature accelerates the reaction rate, ensuring complete derivatization.[5]
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the 2% formic acid quenching solution to stop the reaction. Vortex for 30 seconds.
-
Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial for analysis.
HPLC-Fluorescence Detection Method
The hydrophobic nature of the dansylated derivative makes it ideal for separation using reversed-phase chromatography.
Caption: Logical workflow of the HPLC-FLD analytical system.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 50% B to 95% B over 10 min; Hold at 95% B for 2 min; Re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence | Excitation: 330 nm |
| Detector | Emission: 530 nm |
Rationale for Conditions: The C18 column provides effective retention for the nonpolar dansylated analyte.[8] A gradient elution starting at 50% acetonitrile ensures the retention of the derivative, while ramping up to 95% ensures it elutes in a reasonable time with good peak shape. Formic acid is a common mobile phase modifier that improves peak shape and maintains a consistent pH.[1]
Method Validation and Expected Performance
A method based on this protocol should be validated according to standard guidelines. The expected performance characteristics are summarized below.
| Validation Parameter | Expected Result |
| Linearity (R²) | > 0.999 for a range of 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | < 50 ng/mL |
| Limit of Quantification (LOQ) | < 150 ng/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day analysis |
| Accuracy (Recovery) | 98 - 102% for spiked samples |
Troubleshooting
-
Low/No Peak Response:
-
Verify the pH of the buffer is correct (9.5 ± 0.2). Derivatization is inefficient at neutral or acidic pH.
-
Ensure the Dansyl Chloride solution is freshly prepared. The reagent hydrolyzes in the presence of moisture.
-
Check fluorescence detector lamp and settings.
-
-
High Background Noise:
-
Allow sufficient time for the quenching reaction to complete.
-
Ensure high-purity solvents are used.
-
-
Poor Peak Shape (Tailing/Fronting):
-
Ensure mobile phase is properly degassed.
-
Check for column degradation or contamination.
-
Verify the sample is fully dissolved in the final solution before injection.
-
Conclusion
This application note details a reliable and highly sensitive method for the analysis of 4-Methyl-2-(2-naphthyloxy)aniline. By converting the analyte to a strongly fluorescent dansyl derivative, this pre-column derivatization technique overcomes the limitations of direct analysis, enabling precise and accurate quantification at trace levels. The provided protocols are robust and can be readily implemented in quality control and research laboratories for routine analysis.
References
- BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- ACS Publications. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Creative Proteomics. (2026).
- Thermo Fisher Scientific. (n.d.).
- PubMed. (2002).
- Taylor & Francis Online. (2013).
- Chhanikar, P. T., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
- KMX. (2020).
- Books. (2019).
- Taylor & Francis Online. (2013).
- Diva-portal.org. (n.d.).
- PMC. (n.d.).
- Scribd. (n.d.).
- ResearchGate. (2025). 2.2.2.
- International Journal of Current Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-(2-naphthyloxy)aniline
Welcome to the technical support center dedicated to the synthesis of 4-Methyl-2-(2-naphthyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. We will explore the nuances of the primary synthetic routes—the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling—to empower you to enhance your reaction yields and purity.
Choosing Your Synthetic Pathway: Ullmann vs. Buchwald-Hartwig
The construction of the diaryl ether bond in 4-Methyl-2-(2-naphthyloxy)aniline is typically achieved by coupling a phenol with an aryl halide. For this target, the most direct approach involves the reaction of 2-naphthol with 2-bromo-4-methylaniline. The two premier catalytic systems for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. Your choice of pathway will depend on available resources, substrate sensitivity, and desired reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu(0)) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often required (e.g., L-proline, 1,10-phenanthroline) but ligand-free conditions exist[1] | Essential (e.g., Biaryl phosphines like RuPhos, BrettPhos)[2][3] |
| Temperature | Traditionally high (>150 °C), but modern ligands allow for milder conditions (80-120 °C)[4][5] | Generally milder (RT to 110 °C) |
| Base | Inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[4] | Stronger, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or inorganic bases[6] |
| Cost | Generally lower cost (copper vs. palladium) | Higher cost due to palladium catalyst and specialized ligands |
| Functional Group Tolerance | Can be limited by high temperatures | Generally broader, with well-defined ligand/substrate pairings[7] |
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction shows no conversion, and I've recovered my starting materials. What's the first thing I should check?
A1: The first and most critical parameter to verify is the activity of your catalyst.
-
For Ullmann Reactions: The active species is typically Cu(I)[4]. If you are using a Cu(I) source like CuI, ensure it is fresh and has not been oxidized to inactive Cu(II). It should be a white to off-white powder, not green or blue. If using Cu(0) or Cu(II), your conditions must be able to generate the Cu(I) species in situ[4].
-
For Buchwald-Hartwig Reactions: The active catalyst is a Pd(0)-ligand complex. If you start with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in the catalytic cycle. Ensure your phosphine ligand has not been oxidized (phosphine oxides are common impurities) and that the precatalyst is of high quality. Using advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) can circumvent issues with in situ catalyst formation[8]. Additionally, ensure all solvents and reagents are rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst[8].
Q2: I'm seeing some product, but the yield is consistently low (<30%). I've confirmed my catalyst is active. What should I optimize next?
A2: Suboptimal reaction parameters are the likely culprit. A systematic screening of the ligand, base, and solvent is the most effective troubleshooting strategy[4][9].
-
Ligand Selection: There is no universal ligand. For Ullmann reactions, start by screening L-proline and 1,10-phenanthroline[4]. For Buchwald-Hartwig, the choice is even more critical. The steric bulk and electronic properties of the phosphine ligand directly influence the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle[2][3]. For O-arylation, bulky biaryl phosphine ligands like RuPhos or BrettPhos are excellent starting points[2][10].
-
Base and Solvent Choice: The base and solvent are intrinsically linked. For the Ullmann reaction, a combination of a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO often works well[4][11]. For Buchwald-Hartwig, a common starting point is a strong, non-nucleophilic base like NaOtBu in an ethereal or aromatic solvent (e.g., dioxane, toluene)[6][12]. If your substrates are base-sensitive, you may need to switch to a weaker base like Cs₂CO₃, which may require a different solvent to maintain solubility and reactivity[8].
Q3: My aryl bromide starting material (2-bromo-4-methylaniline) is being consumed, but I'm not forming the desired product. What's happening?
A3: You are likely observing side reactions. The two most common are dehalogenation (hydrodehalogenation) and homocoupling .
-
Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene (4-methylaniline). It is often caused by trace amounts of water or other protic impurities in the reaction mixture, especially under basic conditions at elevated temperatures[13]. To mitigate this, ensure you are using anhydrous solvents and that all glassware is rigorously dried.
-
Homocoupling: You may be forming 2,2'-dihydroxy-binaphthyl (from 2-naphthol) or a biaryl aniline derivative. This typically occurs when the cross-coupling catalytic cycle is slow, allowing these side reactions to compete. Improving the rate of the desired cross-coupling by re-optimizing the ligand and temperature can often suppress homocoupling[8].
Frequently Asked Questions (FAQs)
Q1: How critical is running the reaction under an inert atmosphere?
A1: For Buchwald-Hartwig reactions, it is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state[8]. All solvents must be properly degassed, and the reaction should be set up in a glovebox or using standard Schlenk line techniques to maintain an inert (argon or nitrogen) atmosphere. For Ullmann reactions, while good practice, the requirement can be less stringent, but an inert atmosphere is still strongly recommended to prevent oxidation of the Cu(I) catalyst and other potential side reactions.
Q2: Can I use 2-chloro-4-methylaniline instead of the bromo- or iodo-analogs to save costs?
A2: While possible, it is significantly more challenging. The reactivity of aryl halides in cross-coupling reactions follows the order: I > Br > Cl[12]. The oxidative addition of an Ar-Cl bond to the metal center (both Pd and Cu) is much slower and requires a more active catalytic system. For Buchwald-Hartwig, you would need to use specialized, highly active ligands (often "second-generation" or later) designed for aryl chloride activation[7]. For Ullmann reactions, activating aryl chlorides often requires very high temperatures and highly effective ligands[4]. We recommend starting with the aryl bromide for a higher probability of success.
Q3: My purification by column chromatography is difficult. The product co-elutes with a byproduct. What are my options?
A3: Purification can indeed be challenging.
-
Optimize Chromatography: First, try a more shallow solvent gradient or even isocratic elution if you have some separation. Screening different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can alter the elution profile.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Chemical Modification: As a last resort, consider if a temporary chemical modification could aid separation. For instance, the free amine of your product could be temporarily protected (e.g., as a Boc-carbamate), which would drastically change its polarity. After chromatographic separation, the protecting group can be removed.
Experimental Protocols
Mandatory Safety Note: Always conduct a thorough literature search and risk assessment before beginning any new procedure. These protocols are intended as a starting point and may require optimization.
Protocol 1: Ullmann Condensation
This protocol is a general starting point for a copper-catalyzed C-O coupling reaction.
Reaction Scheme: 2-bromo-4-methylaniline + 2-naphthol --(CuI, Ligand, Base)--> 4-Methyl-2-(2-naphthyloxy)aniline
Procedure:
-
To an oven-dried Schlenk flask, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₃PO₄ (2.0 equivalents).
-
Add 2-bromo-4-methylaniline (1.0 equivalent) and 2-naphthol (1.2 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed DMF or DMSO as the solvent.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Filter through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol outlines a modern palladium-catalyzed approach.
Reaction Scheme: 2-bromo-4-methylaniline + 2-naphthol --(Pd catalyst, Ligand, Base)--> 4-Methyl-2-(2-naphthyloxy)aniline
Procedure:
-
In a glovebox, add a Pd-precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and RuPhos ligand (1.5-3 mol%) to an oven-dried vial or flask.
-
Add 2-bromo-4-methylaniline (1.0 equivalent) and 2-naphthol (1.2 equivalents).
-
Add NaOtBu (1.5 equivalents).
-
Remove the vial from the glovebox, add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations & Data
Diagrams
Caption: Overview of Ullmann and Buchwald-Hartwig synthetic routes.
Sources
- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. entegris.com [entegris.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Methyl-2-(2-naphthyloxy)aniline by Recrystallization
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methyl-2-(2-naphthyloxy)aniline by recrystallization. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The success of this method relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] For 4-Methyl-2-(2-naphthyloxy)aniline, a moderately polar molecule with significant aromatic character, selecting the appropriate solvent and optimizing the recrystallization conditions are crucial for achieving high purity and yield. This guide will address common challenges and questions that may arise during this process.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of 4-Methyl-2-(2-naphthyloxy)aniline.
Question: My crystal yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Poor crystal yield is a common issue in recrystallization and can stem from several factors.
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield.[3] The compound will remain in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.[5]
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[5]
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize the crystal yield.[6]
-
Question: Instead of crystals, my product has separated as an oil. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5]
-
High Solute Concentration: The solution may be supersaturated to a degree that the compound precipitates as a liquid phase.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and allow the solution to cool slowly.[7]
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point. If a suitable single solvent cannot be found, a mixed solvent system may be effective.[6]
-
-
Presence of Impurities: Impurities can depress the melting point of the compound, leading to oiling out.
-
Solution: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before recrystallization.
-
Question: My final crystals are colored, but the pure compound is expected to be colorless or off-white. How can I remove colored impurities?
Answer: The presence of color indicates that impurities are co-crystallizing with your product.
-
Adsorption of Impurities: Some impurities may have a strong affinity for the crystal lattice.
-
Solution: The most common method to remove colored impurities is to treat the hot solution with activated charcoal.[8] Add a small amount of charcoal (1-2% by weight of the solute) to the hot solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
-
Hot Filtration: After treatment with charcoal, the charcoal must be removed from the hot solution.
-
Solution: Perform a hot gravity filtration to remove the charcoal.[8] It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the general steps for recrystallizing 4-Methyl-2-(2-naphthyloxy)aniline from a single solvent.
Materials:
-
Crude 4-Methyl-2-(2-naphthyloxy)aniline
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/water)[6]
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.[5]
-
Add more hot solvent in small portions until the solid is completely dissolved.[6]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.[5]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Allow the crystals to dry completely.
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of 4-Methyl-2-(2-naphthyloxy)aniline?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For a compound like 4-Methyl-2-(2-naphthyloxy)aniline, which has both polar (amine) and nonpolar (aromatic rings) features, polar protic solvents like ethanol or methanol are good starting points.[6] A mixed solvent system, such as ethanol-water, can also be very effective.[6] To determine the best solvent, you can perform small-scale solubility tests with various solvents.
Q2: No crystals are forming even after the solution has cooled. What should I do?
A2: If crystals do not form spontaneously, you can try to induce crystallization using one of the following methods:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.[6]
-
Reducing the Volume of Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: What are the potential impurities in 4-Methyl-2-(2-naphthyloxy)aniline?
A3: Impurities can arise from the starting materials, byproducts of the synthesis, or degradation.[9][10] For a compound synthesized via a reaction like the Ullmann condensation, potential impurities could include unreacted starting materials (e.g., 2-iodo-4-methylaniline and 2-naphthol), homocoupled products, and other side-reaction products.[11][12] Oxidation of the aniline moiety is also a possibility, especially if the compound has been stored for a long time.[13]
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of the recrystallized 4-Methyl-2-(2-naphthyloxy)aniline can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed information about the structure and purity of the compound.
Data Summary
| Solvent Class | Recommended Solvents | Boiling Point (°C) | Rationale |
| Polar Protic | Ethanol, Methanol | 78, 65 | Good for dissolving moderately polar compounds like anilines.[6] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Varies | Allows for fine-tuning of solvent polarity to achieve optimal solubility differences.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate | 56, 77 | Can be effective for aniline derivatives.[14] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
- Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction - Benchchem.
- Recrystallization and Crystallization.
- Recrystallization1.
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
- Finding the best solvent for recrystallisation student sheet.
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallisation Help : r/Chempros - Reddit.
- Recrystallization - Wired Chemist.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. - Organic Syntheses Procedure.
- Solubility Profile of 4-Methylbenzylidene-4-methylaniline in Organic Solvents: An In-depth Technical Guide - Benchchem.
- 4-Methyl-2-nitroaniline - Solubility of Things.
- Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation - Benchchem.
- Aniline Impurities and Related Compound - Veeprho.
- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions - ResearchGate.
- Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline - ResearchGate.
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF - ResearchGate.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Recrystallization of Impure Acetanilide and Melting Point Determination.
- Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals - Benchchem.
- Solubility and stability of 4-(Iminomethyl)aniline - Benchchem.
- Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride - Benchchem.
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
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- 2. edu.rsc.org [edu.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
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- 5. Recrystallization [wiredchemist.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Troubleshooting Guide
Topic: Removing Unreacted 2-Naphthol from 4-Methyl-2-(2-naphthyloxy)aniline Target Audience: Researchers, Scientists, and Drug Development Professionals
The Mechanistic Basis for Separation
During the synthesis of diaryl ethers via Ullmann or Buchwald-Hartwig cross-coupling, unreacted phenolic precursors often persist in the crude mixture[1]. For the purification of 4-Methyl-2-(2-naphthyloxy)aniline , the primary impurity is 2-naphthol .
The separation strategy relies on the distinct acid-base profiles of the two molecules. 2-Naphthol is a weak Brønsted acid due to the resonance stabilization of its phenoxide conjugate base, exhibiting a ground-state pKa of approximately 9.5[2]. Conversely, the product is a weak base; typical aniline derivatives possess a conjugate acid pKa near 4.6[3],[4]. By manipulating the pH of the aqueous phase during Liquid-Liquid Extraction (LLE), we can selectively ionize the impurity while keeping the product highly lipophilic[5].
Quantitative Physicochemical Comparison
Table 1: Thermodynamic states of the product and impurity during extraction.
| Property | 2-Naphthol (Impurity) | 4-Methyl-2-(2-naphthyloxy)aniline (Product) |
| Functional Group | Phenol (-OH) | Aryl Amine (-NH₂) |
| pKa | ~9.5 (Weak Acid) | ~4.0 - 4.5 (Conjugate Acid) |
| State at pH 14 (1M NaOH) | Deprotonated (Anionic) | Neutral (Free Base) |
| Aqueous Solubility (pH 14) | High (as Sodium 2-Naphthoxide) | Very Low |
| Organic Solubility (pH 14) | Very Low | High |
Self-Validating Liquid-Liquid Extraction (LLE) Protocol
To ensure high recovery and purity, utilize the following base-wash protocol. This method is designed as a self-validating system , meaning the success of the separation can be visually and analytically verified at the bench before proceeding to the next step.
Step 1: Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution; if particulates remain, filter the mixture through a Celite pad to remove residual metal catalysts.
Step 2: Basic Wash (Deprotonation) Transfer the organic solution to a separatory funnel. Add an equal volume of 1.0 M NaOH (aq) (pH ~14). Stopper the funnel, invert, and shake vigorously. Causality: The high pH forces the thermodynamic equilibrium of 2-naphthol entirely toward the water-soluble sodium 2-naphthoxide salt.
Step 3: Phase Separation Allow the mixture to settle until two distinct layers form. The organic layer (EtOAc, density ~0.90 g/mL) will be on top, and the aqueous layer (density ~1.05 g/mL) will be on the bottom. Drain the aqueous layer into a separate Erlenmeyer flask.
Step 4: Self-Validation Check (Critical) How do you know the extraction worked? Take a 2 mL aliquot of the drained aqueous layer and add 6M HCl dropwise until the pH is < 2.
-
Observation: A sudden white cloudiness or precipitate should form.
-
Validation: This confirms that 2-naphthol was successfully extracted into the aqueous phase as a salt and is now precipitating as the neutral, water-insoluble phenol. If no precipitate forms, either the extraction failed (check your NaOH concentration) or no 2-naphthol was present.
Step 5: Brine Wash & Drying Wash the retained organic layer with a saturated NaCl solution (brine) to remove residual water and dissolved salts. Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Causality: Na₂SO₄ acts as a desiccant, irreversibly binding trace water to prevent hydrolysis or degradation during concentration.
Step 6: Concentration Filter off the drying agent and concentrate the organic filtrate in vacuo using a rotary evaporator to yield the purified 4-Methyl-2-(2-naphthyloxy)aniline.
Workflow Visualization
Figure 1: Liquid-Liquid Extraction workflow for separating 2-naphthol from the aniline product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why did my product form an intractable emulsion during the basic wash, and how do I break it? A: Emulsions in diaryl ether syntheses often occur due to the amphiphilic nature of partially deprotonated intermediates or the presence of fine, insoluble particulates (like residual copper/palladium catalyst). The high surface tension between water and EtOAc traps these particulates at the interface. Solution: Filter the entire biphasic mixture through a pad of Celite to remove catalyst particulates. Alternatively, add brine (NaCl) to the aqueous layer to increase its ionic strength, which forces the organic compounds out of the aqueous phase (salting out) and breaks the emulsion.
Q: Can I use an acidic wash (e.g., 1M HCl) to extract the amine product into the aqueous phase instead? A: While theoretically possible for simple amines, it is highly discouraged for this specific molecule. Causality: The pKa of the conjugate acid of 4-methyl-2-(2-naphthyloxy)aniline is relatively low (~4.0-4.5) due to the electron-withdrawing inductive effect of the ortho-aryloxy group. Furthermore, the bulky, hydrophobic naphthyl and tolyl rings make the resulting hydrochloride salt highly lipophilic. Instead of dissolving cleanly in the aqueous layer, the hydrochloride salt will likely precipitate at the liquid-liquid interface, creating a severe emulsion and leading to massive product loss. Extracting the impurity with a base is thermodynamically favored and operationally superior.
Q: What if NMR or TLC still shows trace 2-naphthol after the NaOH wash? A: If trace 2-naphthol persists, you may have used a base that is too weak (e.g., NaHCO₃, pH ~8.3, which is insufficient to fully deprotonate 2-naphthol, pKa 9.5) or the mixing was inadequate. Solution: If LLE fails to remove the last 1-2%, perform flash column chromatography. Note: 2-Naphthol acts as a hydrogen-bond donor to the silanol groups on silica gel, causing it to streak. Adding 1% Triethylamine (TEA) to your Hexanes/EtOAc eluent will deactivate the acidic silanol sites, improving the peak shape of your basic aniline product and ensuring clean baseline separation from the naphthol.
References
-
How does excited-state antiaromaticity affect the acidity strengths of photoacids? (Contains pKa data for 2-naphthol). National Center for Biotechnology Information (PMC). URL:[2]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (Contains pKa data for aniline derivatives). MDPI. URL:[4]
-
Amines: Aniline. (Contains structural and pKa baseline data for anilines). University of Texas. URL:[3]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (Contains standard synthesis and extraction protocols for diaryl ethers). The Journal of Organic Chemistry - ACS Publications. URL:[1]
-
Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (Contains principles of liquid-liquid extraction for phenolic compounds). MDPI. URL:[5]
Sources
Technical Support Center: Preventing Oxidation of 4-Methyl-2-(2-naphthyloxy)aniline
Welcome to the Technical Support Center for 4-Methyl-2-(2-naphthyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. Aromatic amines, such as 4-Methyl-2-(2-naphthyloxy)aniline, are susceptible to degradation, which can compromise experimental results and product integrity.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your valuable compound.
I. Understanding the Challenge: The Susceptibility of 4-Methyl-2-(2-naphthyloxy)aniline to Oxidation
4-Methyl-2-(2-naphthyloxy)aniline is a complex molecule featuring both an aniline and a naphthyloxy ether functional group. This unique structure, while valuable in various research and development applications, also presents specific stability challenges.[3][4] The primary mode of degradation for this compound is oxidation, a process that can be initiated and accelerated by several environmental factors.
The aniline moiety is particularly prone to oxidation due to the presence of the electron-rich amino group, which can be readily oxidized to form colored impurities.[1][5] This process can be catalyzed by light, heat, and the presence of atmospheric oxygen. Similarly, the naphthyloxy group can also undergo oxidative degradation, further contributing to the instability of the molecule.[6]
Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the visible signs of oxidation in my sample of 4-Methyl-2-(2-naphthyloxy)aniline?
A1: The most common indicator of oxidation is a change in the color of the compound. Fresh, pure 4-Methyl-2-(2-naphthyloxy)aniline should be a light-colored solid. The development of a yellow, brown, or even black discoloration is a strong indication that oxidation has occurred. The intensity of the color change often correlates with the extent of degradation.
Q2: What are the primary environmental factors that accelerate the oxidation of this compound?
A2: The three main culprits that promote oxidation are:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.
-
Light: Exposure to ultraviolet (UV) and visible light can provide the energy to initiate oxidative reactions.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[7]
Q3: Can the type of storage container affect the stability of 4-Methyl-2-(2-naphthyloxy)aniline?
A3: Absolutely. The choice of container material is crucial for preventing contamination and degradation. It is imperative to use containers made of non-reactive materials to ensure the integrity of the compound.[7]
II. Troubleshooting Guide: Proactive and Reactive Measures for Stability
This section provides actionable steps to prevent and address the oxidation of 4-Methyl-2-(2-naphthyloxy)aniline.
Proactive Prevention of Oxidation
Issue: My new batch of 4-Methyl-2-(2-naphthyloxy)aniline has arrived. What are the immediate steps I should take to ensure its long-term stability?
Solution: Proper initial handling and storage are paramount. Follow this protocol upon receipt of the compound.
Experimental Protocol: Initial Storage of 4-Methyl-2-(2-naphthyloxy)aniline
-
Inspect Upon Arrival: Immediately upon receipt, visually inspect the container and the compound. Note the initial color and appearance.
-
Inert Atmosphere Blanketing: Before long-term storage, it is highly recommended to blanket the compound with an inert gas.
-
Carefully open the container in a controlled environment, such as a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Gently flush the headspace of the container with the inert gas for 10-15 seconds.
-
Immediately and tightly seal the container.
-
-
Appropriate Container Selection: If the compound needs to be transferred, use amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps.[8][9] Avoid plastic containers unless their compatibility has been verified, as some plastics can leach impurities or are permeable to oxygen.[10]
-
Optimal Storage Conditions:
-
Temperature: Store the compound at or below refrigerated temperatures (2-8 °C). For long-term storage (months to years), consider storage at -20 °C.[11][12]
-
Light: Protect the compound from light by using amber-colored containers and storing them in a dark location, such as a light-proof cabinet or box.[13]
-
Moisture: Store in a dry environment. Consider placing the container inside a desiccator, especially in humid conditions. Amines can be hygroscopic.[7]
-
Reactive Measures for Suspected Oxidation
Issue: I have a sample of 4-Methyl-2-(2-naphthyloxy)aniline that has changed color. How can I confirm oxidation and can I still use it?
Solution: A color change strongly suggests degradation. Analytical confirmation is necessary before use.
Workflow for Assessing Oxidized 4-Methyl-2-(2-naphthyloxy)aniline
Caption: Workflow for the assessment of oxidized 4-Methyl-2-(2-naphthyloxy)aniline.
Analytical Techniques for Detecting Oxidation
Several analytical methods can be employed to assess the purity of your compound and identify potential oxidation products.
| Analytical Technique | Purpose | Expected Observations in Case of Oxidation |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the sample. | Appearance of new peaks corresponding to more polar oxidation products, and a decrease in the area of the main peak.[14][15] |
| Mass Spectrometry (MS) | To identify the molecular weights of impurities. | Detection of ions corresponding to the addition of one or more oxygen atoms to the parent molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of impurities. | Complex new signals in the aromatic region and potential shifts in the signals of the methyl and amino protons. |
Q4: Can I purify 4-Methyl-2-(2-naphthyloxy)aniline that has undergone minor oxidation?
A4: In cases of slight discoloration, purification might be possible through techniques like recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the compound and its impurities. It is crucial to re-analyze the purified material to confirm its purity before use.
III. Advanced Topics in Stability
Q5: Are there any chemical additives that can prevent the oxidation of 4-Methyl-2-(2-naphthyloxy)aniline?
A5: While the addition of antioxidants is a common practice for stabilizing some organic compounds, it is not generally recommended for high-purity research chemicals like 4-Methyl-2-(2-naphthyloxy)aniline unless it is part of a specific formulation. The introduction of any additive would change the composition of the material. However, understanding the antioxidant properties of related compounds can be insightful. Some aniline derivatives themselves have been studied for their antioxidant potential.[16][17][18][19][20]
Q6: How does the pH of a solution affect the stability of dissolved 4-Methyl-2-(2-naphthyloxy)aniline?
A6: The stability of aromatic amines in solution can be pH-dependent. In some cases, acidic conditions can lead to the formation of the more stable anilinium salt, which may be less susceptible to oxidation. However, the overall stability will depend on the specific reaction conditions and the other components in the solution. A stability study of primary aromatic amines in aqueous food simulants found that they were least stable in acetic acid.[21]
Logical Relationship of Preventative Measures
Caption: Key factors contributing to the long-term stability of 4-Methyl-2-(2-naphthyloxy)aniline.
IV. Conclusion
The prevention of oxidation of 4-Methyl-2-(2-naphthyloxy)aniline is critical for maintaining its integrity and ensuring the reliability of experimental outcomes. By implementing the proactive storage and handling procedures outlined in this guide, researchers can significantly extend the shelf-life of this valuable compound. In instances where oxidation is suspected, a systematic approach involving analytical characterization is essential to determine the suitability of the material for its intended use.
V. References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
Molecular Devices. (2020, December 17). Propranolol Hydrochloride Safety Data Sheet. Retrieved from [Link]
-
IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]
-
MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]
-
MDPI. (2018, September 4). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. Retrieved from [Link]
-
United States Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
PubMed. (2015, August 18). Bacterial Degradation of Monocyclic Aromatic Amines. Retrieved from [Link]
-
Britannica. (2026, February 19). Amine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of antioxidant activity of aniline and polyaniline. Retrieved from [Link]
-
Bentham Science. (n.d.). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. Retrieved from [Link]
-
ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. Retrieved from [Link]
-
ResearchGate. (2026, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]
-
PubMed. (2005, August 15). Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]
-
Indiana Department of Environmental Management. (2024, September 6). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Retrieved from [Link]
-
PubMed. (n.d.). Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]
-
University of Waterloo. (2023, May 1). Chemical Storage Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. Retrieved from [Link]aniline)
-
BioProcess International. (2022, December 12). Container Materials for Biopharmaceuticals. Retrieved from [Link]
-
Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline. Retrieved from
-
University of Notre Dame. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Oxidation of substituted benzylic hydrocarbons and naphthalenes by peroxydisulphate in the presence of metal ions. Retrieved from [Link]
-
Lab Supplies. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Aniline Derivatives
Ticket ID: ANL-CHROM-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support center for the purification of aniline derivatives. This guide addresses the specific challenges of purifying aromatic amines on silica gel. Unlike standard neutral compounds, anilines possess a basic nitrogen lone pair that interacts aggressively with the acidic silanol groups of the stationary phase, leading to peak tailing, yield loss, and co-elution.
Safety Warning: Anilines are often toxic and can be absorbed through the skin. Always handle within a fume hood. Triethylamine (TEA) and Ammonium Hydroxide are volatile irritants; use appropriate PPE.
Module 1: The Mechanics of Interaction (Why Tailing Occurs)
To select the right solvent, you must understand the "invisible" reaction happening inside your column.
The Silanol Trap
Standard flash silica gel is not inert. It is covered in silanol groups (
-
The Conflict: Aniline derivatives are weak bases. When they encounter acidic silanols, two interactions occur:
-
Hydrogen Bonding: The amine acts as an H-bond acceptor.
-
Cation Exchange: The silanol protonates the aniline, forming a salt (
).
-
-
The Result: The "salt" sticks tightly to the silica, dragging behind the main band. This causes the characteristic "streaking" or "tailing" seen on TLC plates and chromatograms.[2]
The Solution: Competitive Binding
To fix this, we introduce a "Sacrificial Base" (Modifier) into the mobile phase. A stronger base, such as Triethylamine (TEA,
Figure 1: Mechanism of Silanol Blocking. The modifier (TEA) outcompetes the aniline for acidic sites on the silica gel.
Module 2: Solvent System Selection Guide
Do not guess. Use this logic table to select your starting mobile phase based on the polarity of your specific aniline derivative.
Standard Solvent Systems
| Aniline Type | Polarity | Recommended Solvent System | Modifier (Essential) | Notes |
| Lipophilic | Low | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | Common for alkyl-substituted anilines. |
| Intermediate | Medium | DCM / Methanol (98:2 to 90:10) | 1% TEA or 1% | DCM is excellent for solubilizing aromatic rings. |
| Highly Polar | High | DCM / Methanol (80:20) | 1-3% | Use Ammonium Hydroxide for very polar amines to prevent salt precipitation. |
| Acid Sensitive | Any | Hexane / EtOAc | N/A (Use Alumina) | If compound degrades on silica, switch stationary phase to Basic Alumina . |
The "1% Rule" Protocol
For 90% of aniline purifications, adding 1% v/v Triethylamine to both the column equilibration solvent and the elution solvent is sufficient.
Step-by-Step Preparation:
-
Calculate total solvent volume needed (e.g., 1 Liter).
-
Add 10 mL (1%) of Triethylamine to the solvent bottle.
-
Add the remaining solvents (e.g., 790 mL Hexane + 200 mL EtOAc).
-
Critical: Shake well. If using Hexane, ensure the TEA does not separate (TEA is miscible, but salts can precipitate if the solvent is wet).
Module 3: Troubleshooting (FAQ & Diagnostics)
Ticket #001: "My compound is streaking from the baseline to the solvent front."
-
Diagnosis: Unblocked silanols.[3] The aniline is dragging along the silica surface.
-
Fix:
-
Did you add TEA to the column equilibration step? If not, the silica was not "neutralized" before the sample hit it.
-
Increase TEA concentration to 2% or 3%.
-
Self-Validation: Run a TLC plate. Dip the plate in a 5% TEA/Hexane solution before spotting your compound. If the spot tightens up compared to a normal plate, your column needs more base.
-
Ticket #002: "I lost my product / The fraction turned black."
-
Diagnosis: Oxidative decomposition. Anilines are electron-rich and easily oxidized, especially on "active" silica which can act as a Lewis acid catalyst.
-
Fix:
-
Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica. Alumina is less acidic and less prone to inducing oxidation.
-
Degas Solvents: Purge your eluents with Nitrogen/Argon.[4]
-
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
-
Ticket #003: "My compound is stuck at the baseline even with 10% MeOH."
-
Diagnosis: The compound has formed a stable salt with the silica or is too polar.
-
Fix:
-
The "Ammonia Nuke": Switch to DCM / MeOH /
(90:9:1). The water in the ammonium hydroxide helps deactivate the silica, and ammonia is a strong base. -
Solubility Check: Ensure your compound is actually soluble in the mobile phase. If it precipitates inside the column, it won't move.
-
Module 4: Advanced Workflow (Decision Matrix)
Follow this logic flow to determine the optimal purification path for a new aniline derivative.
Figure 2: Decision Matrix for Aniline Purification. Use this workflow to determine the necessity of additives or alternative stationary phases.
References
-
Biotage . (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO . (2017). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry . (2012).[6] A convenient guide to help select replacement solvent for dichloromethane in chromatography. Green Chemistry. Retrieved from [Link]
-
Chromatography Online . (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
Sources
Technical Support Center: Stability of 4-Methyl-2-(2-naphthyloxy)aniline in Acidic Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Methyl-2-(2-naphthyloxy)aniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this molecule in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.
Introduction: Understanding the Inherent Instability
4-Methyl-2-(2-naphthyloxy)aniline possesses two key functional groups that are susceptible to degradation in acidic conditions: an aromatic amine and an aryl ether linkage. The ether linkage, in particular, can undergo acid-catalyzed hydrolysis, leading to the cleavage of the molecule. The rate and extent of this degradation are influenced by several factors, including the pH of the solution, temperature, and the presence of other reactive species. Understanding these degradation pathways is crucial for developing stable formulations and ensuring the integrity of experimental results.[1][2][3]
Forced degradation studies are an essential tool for characterizing the stability of pharmaceutical compounds.[4][5][6][7] By subjecting the molecule to stress conditions such as acidic pH, we can identify potential degradation products and develop analytical methods that can effectively monitor the stability of the compound over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the handling and analysis of 4-Methyl-2-(2-naphthyloxy)aniline in acidic solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid disappearance of the parent compound peak in HPLC analysis. | Acid-catalyzed hydrolysis of the aryl ether linkage. | - Verify pH: Ensure the pH of your solution is accurately measured and controlled. - Lower Temperature: Perform experiments at a lower temperature to reduce the rate of degradation. - Alternative Solvents: Consider using less aggressive acidic conditions or a co-solvent system if your experimental design allows. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Characterize Degradants: Use mass spectrometry (LC-MS/MS or GC-MS) to identify the mass of the unknown peaks. This can help elucidate the degradation pathway.[8][9][10] - Forced Degradation: Conduct a systematic forced degradation study to intentionally generate and identify degradation products.[4][5] |
| Poor reproducibility of stability data. | - Inconsistent pH of the acidic solution. - Temperature fluctuations. - Variability in sample preparation. | - Buffer Solutions: Use well-characterized buffer solutions to maintain a constant pH. - Temperature Control: Employ a temperature-controlled environment (e.g., water bath, incubator) for your stability studies. - Standardized Procedures: Develop and adhere to a strict, standardized protocol for sample preparation. |
| Precipitation of the compound from the acidic solution. | Protonation of the aniline nitrogen may reduce solubility in certain aqueous media. | - Adjust Solvent Composition: Increase the proportion of organic co-solvent (e.g., acetonitrile, methanol) in your solution. - Solubility Assessment: Perform a solubility study of the compound at the target pH before initiating stability experiments. |
Experimental Protocol: Forced Degradation Study in Acidic Solution
This protocol outlines a typical forced degradation study to assess the stability of 4-Methyl-2-(2-naphthyloxy)aniline in an acidic solution.
Objective: To evaluate the degradation of 4-Methyl-2-(2-naphthyloxy)aniline under acidic conditions and to identify the primary degradation products.
Materials:
-
4-Methyl-2-(2-naphthyloxy)aniline
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-Methyl-2-(2-naphthyloxy)aniline in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
-
Bring the flask to the final volume with 0.1 M HCl.
-
-
Incubation:
-
Incubate the stress sample at a controlled temperature (e.g., 50 °C).
-
Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Preparation for Analysis:
-
Immediately neutralize the collected aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample Preparation:
-
Prepare a control sample by diluting the stock solution in the mobile phase to the same final concentration as the stress samples.
-
-
HPLC Analysis:
-
Analyze the control and stressed samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
If using an LC-MS system, analyze the mass spectra of the degradation peaks to propose their structures.
Visualizing the Degradation Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the experimental workflow.
Caption: Potential acid-catalyzed hydrolysis of 4-Methyl-2-(2-naphthyloxy)aniline.
Caption: Workflow for conducting a forced degradation study in acidic solution.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of degradation for 4-Methyl-2-(2-naphthyloxy)aniline in acid?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the aryl ether bond. This typically proceeds via an SN1 or SN2 mechanism.[1][3] The reaction is initiated by the protonation of the ether oxygen, making the carbon-oxygen bond more susceptible to cleavage by a nucleophile, such as water.
Q2: How can I be sure my analytical method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must demonstrate that the degradation products are well-resolved from the parent peak in your chromatogram. This is a key objective of forced degradation studies.[4][5][6]
Q3: What are the expected degradation products?
A3: Based on the structure of the molecule, the primary degradation products from the cleavage of the ether linkage are expected to be 4-Methyl-2-aminophenol and 2-Naphthol. Further degradation or side reactions may occur under more strenuous conditions.
Q4: Can the aniline functional group also degrade in acidic solution?
A4: While the aryl ether is generally more susceptible to acid hydrolysis, the aniline group's stability should also be considered. Aromatic amines can be prone to oxidation.[11] Although strong acidic conditions alone may not directly degrade the aniline moiety, the overall stability should be assessed comprehensively.
Q5: At what level of degradation should I aim for in my forced degradation study?
A5: A target degradation of 10-20% is generally recommended.[4] This level is sufficient to produce a detectable amount of degradation products for analytical method validation without causing such extensive degradation that it becomes difficult to identify the primary degradation pathways.[6]
Q6: Where can I find more information on forced degradation studies?
A6: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a comprehensive framework for conducting stability and forced degradation studies for pharmaceutical products.[5]
References
-
Pelzer, J. et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Shuai, L. et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Pelzer, J. et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. Available at: [Link]
-
Karlsson, O., Lundquist, K., Meuller, S., & Westlid, K. (1988). On the Acidolytic Cleavage of Arylglycerol β-Aryl Ethers. Acta Chemica Scandinavica, Series B, 42, 48-51. Available at: [Link]
-
Inoue, N. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991. Available at: [Link]
-
Request PDF. (2025, August 6). Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. Request PDF. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. Available at: [Link]
-
LUPEX. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. LUPEX. Available at: [Link]
-
ScienceDirect. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. ScienceDirect. Available at: [Link]
-
R Discovery. (2022, July 20). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. R Discovery. Available at: [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DSI. Available at: [Link]
-
PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Sources
- 1. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 7. biomedres.us [biomedres.us]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Purifying 4-Methyl-2-(2-naphthyloxy)aniline
Subtitle: Advanced Methodologies for the Removal of Tarry Impurities
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of isolating electron-rich aniline derivatives. 4-Methyl-2-(2-naphthyloxy)aniline is a critical intermediate, but its synthesis—often involving the reduction of a nitro precursor or nucleophilic aromatic substitution—frequently yields a crude product contaminated with stubborn, dark "tarry" impurities.
This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity, bypassing the pitfalls of standard workups.
Section 1: Diagnostic FAQs (Understanding the Problem)
Q: What exactly are these "tarry impurities" in my 4-Methyl-2-(2-naphthyloxy)aniline crude? A: Tarry impurities are typically high-molecular-weight, highly conjugated polymeric byproducts. Anilines are electron-rich and highly susceptible to oxidative coupling. During reaction workup or prolonged exposure to air and light, the amine undergoes single-electron oxidation to form radical cations, which rapidly polymerize into polyaniline-like structures or diarylamines. These macromolecules are intensely colored (dark brown to black) and have a sticky, tar-like consistency that traps solvent and prevents crystallization.
Q: Why does standard recrystallization fail to remove these tars? A: Recrystallization relies on differential solubility and the formation of a highly ordered crystal lattice. Tarry polymers lack a defined melting point and exhibit broad solubility profiles. More critically, they act as surfactants, coating the nucleation sites of your target 4-Methyl-2-(2-naphthyloxy)aniline and inducing "oiling out" (liquid-liquid phase separation) rather than clean crystallization. To succeed, you must remove the tars before attempting crystallization.
Section 2: Troubleshooting Workflows & Self-Validating Protocols
To rescue your crude product, we employ techniques that exploit the fundamental physicochemical differences between the monomeric aniline and the polymeric tars.
Method A: Acid-Base Extraction (pKa-Dependent Partitioning)
The Causality: 4-Methyl-2-(2-naphthyloxy)aniline is a weak base. By treating the crude mixture with an aqueous acid (e.g., 1M HCl), we protonate the primary amine to form a highly water-soluble anilinium chloride salt[1]. The tarry impurities—which are largely neutral poly-ethers or heavily oxidized, non-basic polymeric amines—cannot be protonated at this pH and remain partitioned in the organic solvent[2]. Separating the phases effectively isolates the target compound.
Acid-Base Extraction Workflow for Aniline Purification.
Self-Validating Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the tarry crude in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and vent.
-
Validation Check: Test the pH of the aqueous layer. It MUST be < 2. If not, add more HCl. This ensures complete conversion to the water-soluble anilinium salt.
-
-
Separation: Allow the layers to separate. The dark tarry impurities will remain in the upper organic layer. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask.
-
Validation Check: Spot the organic layer on a TLC plate. If the target aniline spot is absent, you have successfully extracted the product. Discard the organic layer.
-
-
Basification: Cool the aqueous layer in an ice bath (neutralization is highly exothermic). Slowly add 1M NaOH (aq) dropwise while stirring until the solution becomes cloudy (free amine precipitating).
-
Validation Check: Test the pH. It MUST be > 10 to ensure complete deprotonation back to the free base[2].
-
-
Recovery: Extract the basified aqueous layer 3 times with fresh diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Method B: Activated Carbon Adsorption (Physical Entrapment)
The Causality: If acid-base extraction is too harsh or causes emulsion issues, activated carbon is the premier alternative. Activated carbon possesses a massive surface area (often >1000 m²/g) and a highly developed microporous structure[3]. The large, planar, highly conjugated tar molecules exhibit strong non-covalent interactions (π-π stacking and van der Waals forces) with the graphitic sheets of the carbon. The much smaller 4-Methyl-2-(2-naphthyloxy)aniline monomer remains in solution because the adsorption equilibrium heavily favors the retention of the larger aggregates[3].
Activated Carbon Adsorption Mechanism for Tarry Impurities.
Self-Validating Protocol 2: Activated Carbon Treatment
-
Preparation: Dissolve the crude aniline in a polar protic or aprotic solvent (e.g., ethanol or ethyl acetate) where it is highly soluble at elevated temperatures.
-
Carbon Addition: Add decolorizing activated carbon (approx. 10-20% w/w relative to the crude mass). Caution: Never add solid carbon to a boiling solution to prevent violent bumping.
-
Kinetic Adsorption: Heat the suspension to a gentle reflux for 15–30 minutes with continuous stirring. Heat increases the kinetic energy, allowing the large tar molecules to penetrate the carbon's mesopores[3].
-
Hot Filtration: Filter the hot suspension rapidly through a pad of Celite (diatomaceous earth) in a Buchner funnel. The Celite pad is critical; it prevents microscopic carbon dust from passing through the filter paper and contaminating your product.
-
Validation Check: Inspect the filtrate. It should be clear and pale yellow. If it remains dark brown, the carbon was saturated. Repeat steps 2-4 with a fresh batch of carbon.
-
-
Isolation: Concentrate the clear filtrate. The product is now primed for a clean recrystallization or direct use[4].
Section 3: Quantitative Comparison of Purification Strategies
To help you select the optimal route for your specific batch, consult the comparative data below:
| Purification Method | Mechanism of Action | Target Impurity Profile | Typical Yield Recovery | Scalability | Processing Time |
| Acid-Base Extraction | pKa-dependent phase partitioning | Neutral/acidic tars, non-basic polymers | 75 - 85% | High | Moderate (requires phase separation) |
| Activated Carbon Adsorption | Physical adsorption (π-π stacking, microporosity) | High MW conjugated tars, color bodies | 80 - 90% | Very High | Fast (simple hot filtration) |
| Silica Gel Chromatography | Polarity-based adsorption | Structurally similar byproducts | 60 - 70% | Low | Slow (fraction collection) |
Note: For extremely degraded batches, a hybrid approach (Acid-Base Extraction followed by Activated Carbon treatment of the free-based organic layer) routinely yields >98% purity.
References
-
BenchChem. "Technical Support Center: Purification of Substituted Anilines." BenchChem. 2
-
F. P. Silva et al. "Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS)." Universidade de Lisboa.1
-
PagePlace. "Activated Carbon Adsorption." PagePlace. 3
-
Fierz-David, H. E. "Fundamental Processes of Dye Chemistry." ScienceMadness. 4
Sources
Technical Support Center: Optimizing Naphthyl Ether Synthesis
Welcome to the technical support center for optimizing naphthyl ether formation. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
FAQs: First Principles of Naphthyl Ether Synthesis
Before diving into troubleshooting, let's establish the foundational principles governing this variation of the Williamson ether synthesis. Understanding these core concepts is crucial for rational optimization.
Q1: What is the core mechanism of naphthyl ether formation via the Williamson synthesis?
A1: The reaction is a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] It proceeds in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the naphthol, forming a highly nucleophilic naphthoxide anion.[1]
-
Nucleophilic Attack: The naphthoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group and forming the ether bond.[1]
Q2: Why is temperature a critical parameter in this synthesis?
A2: Temperature directly influences reaction kinetics and selectivity. While higher temperatures increase the rate of the desired SN2 reaction, they can also promote undesirable side reactions.[2][3] The key is to find the "sweet spot" that maximizes the formation of the naphthyl ether while minimizing byproducts. A typical Williamson reaction is conducted between 50 to 100 °C.[2][3]
Q3: What are the primary competing side reactions I should be aware of?
A3: The main competing reactions are:
-
Elimination (E2): The naphthoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether.[2][3][4] This is particularly problematic with secondary and tertiary alkyl halides and is favored by high temperatures.[3][4][5]
-
C-Alkylation: The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and certain carbons on the aromatic ring.[2] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of alkylated naphthol byproducts.[6][7] The choice of solvent can significantly impact the ratio of O- to C-alkylation.[6]
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.
Q4: My reaction yield is very low, and I've confirmed my starting materials are pure. Could the temperature be the issue?
A4: Yes, an incorrect temperature is a common cause of low yields.[3]
-
If the temperature is too low: The reaction rate will be very slow, leading to incomplete conversion of the starting materials even after extended reaction times.[3][5] For many standard procedures, a range of 50-100°C is a good starting point.[2][3]
-
If the temperature is too high: You may be promoting side reactions. The most likely culprit is the E2 elimination of your alkyl halide, especially if it's secondary or sterically hindered.[3] High temperatures can also lead to the degradation of starting materials or the product.[8]
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting naphthol. If you see it disappearing very slowly, a modest increase in temperature is warranted.
-
Analyze Byproducts: If you observe significant byproduct formation (e.g., via GC-MS or NMR of the crude mixture), and your alkyl halide is prone to elimination, you should lower the reaction temperature.[3]
Q5: I'm seeing significant amounts of an alkene byproduct. How can I adjust the temperature to favor ether formation?
A5: The formation of an alkene is a clear sign that the E2 elimination pathway is competing effectively with your desired SN2 substitution.[9] Since elimination reactions typically have a higher activation energy than substitution reactions, they are more sensitive to temperature increases.
Solution: Lower the reaction temperature.[3] This will decrease the rate of both reactions, but it will disproportionately slow down the elimination pathway, thus increasing the ratio of ether to alkene product. You may need to compensate for the slower rate with a longer reaction time.
Q6: My TLC shows a new spot that isn't my starting material or the desired ether. I suspect C-alkylation. How does temperature affect this?
A6: The balance between O- and C-alkylation is complex and highly dependent on the solvent, counter-ion, and alkylating agent.[6][7] While solvent choice is often the dominant factor, temperature can play a role. O-alkylation is often kinetically favored (faster), while C-alkylation can sometimes be the thermodynamically more stable product.
Troubleshooting Strategy:
-
Lower Temperature: Running the reaction at a lower temperature generally favors the kinetically controlled product, which is often the desired O-alkylated ether.
-
Solvent Choice: The solvent has a major impact on this selectivity. Polar aprotic solvents like DMF or acetonitrile tend to leave the oxygen of the naphthoxide more exposed and nucleophilic, favoring O-alkylation.[2][6] In contrast, protic solvents can solvate the oxygen, potentially increasing the likelihood of C-alkylation.[6]
| Parameter | Recommendation for High O-Alkylation Selectivity | Rationale |
| Temperature | Start at a moderate temperature (e.g., 50-70 °C) and adjust based on TLC. | Minimizes elimination side reactions and favors the kinetic O-alkylation product. |
| Alkyl Halide | Use primary or methyl halides (I > Br > Cl).[5] | These are most reactive in SN2 reactions and least prone to elimination.[4] |
| Solvent | Use polar aprotic solvents (e.g., DMF, Acetonitrile).[2] | These solvents solvate the cation but not the naphthoxide anion, increasing its nucleophilicity. |
| Base | Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃). | Ensures complete deprotonation of the naphthol without competing in the alkylation step. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Methoxynaphthalene
This protocol, adapted from established methods, provides a reliable starting point for the synthesis of a simple naphthyl ether.[1][10]
Methodology:
-
Deprotonation: In a 25 mL beaker, dissolve 2-naphthol (0.5 g) and sodium hydroxide (0.2 g) in distilled water (5 mL). Gently heat on a wire gauze until a clear solution is obtained.[10]
-
Cooling: Cool the solution to 10-15 °C in an ice bath.[1][10]
-
Alkylation: Slowly add dimethyl sulfate (0.35 mL) dropwise to the cooled, stirring solution.
-
Heating & Reaction: After the addition is complete, warm the mixture to 70-80 °C and maintain this temperature for one hour to ensure the reaction goes to completion.[1][10]
-
Work-up: Cool the mixture. The solid product should precipitate. Filter the product and wash it sequentially with a 10% sodium hydroxide solution and then with water.[10]
-
Purification: Dry the crude product. Recrystallize from a minimum amount of hot ethanol to obtain pure white crystals of 2-methoxynaphthalene.[10]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.
Caption: General mechanism of naphthyl ether synthesis and the competing elimination side reaction.
Caption: Troubleshooting flowchart for low yield issues focusing on temperature optimization.
References
-
PrepChem.com. (n.d.). Preparation of 2-methoxynaphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Bogdal, D., Pielichowski, J., & Boron, A. (2004). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Adjiman, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
Adjiman, C. S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Smolecule. (2026). Troubleshooting Guide: Low Yield or Selectivity.
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ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975).
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]
- Unknown. (n.d.). 12. The Williamson Ether Synthesis. Lab report/procedure.
- CRDEEP Journals. (n.d.).
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Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
- Unknown. (n.d.). 1 Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson. Lab report/procedure.
-
J Chemistry. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability [Video]. YouTube. Retrieved from [Link]
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Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from [Link]
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
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Validation & Comparative
Introduction: The Imperative of Structural Verification in Advanced Synthesis
An Expert's Guide to the H-NMR Spectroscopic Analysis of 4-Methyl-2-(2-naphthyloxy)aniline
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a primary tool for the structural elucidation of organic compounds. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Methyl-2-(2-naphthyloxy)aniline, a molecule of interest for its potential as a scaffold in medicinal chemistry. We will dissect its predicted spectral features, explain the underlying chemical principles, and compare it with a structurally similar alternative to highlight the resolving power of this technique. This document is designed not merely as a list of expected values but as a practical guide to interpretation, grounded in the principles of scientific integrity and field-proven expertise.
Section 1: Theoretical ¹H NMR Spectral Analysis of 4-Methyl-2-(2-naphthyloxy)aniline
The structure of 4-Methyl-2-(2-naphthyloxy)aniline is comprised of three distinct moieties: a 1,2,4-trisubstituted aniline ring, a 2-substituted naphthyl group, and a methyl group. The predicted ¹H NMR spectrum is a composite of signals from each of these fragments, with chemical shifts profoundly influenced by the electronic effects of the amine (-NH₂), ether (-O-), and methyl (-CH₃) substituents.
Molecular Structure and Proton Labeling
To facilitate a clear analysis, the unique protons on the molecule are systematically labeled.
Caption: Labeled structure of 4-Methyl-2-(2-naphthyloxy)aniline.
Predicted Chemical Shifts (δ), Multiplicities, and Integration
The following table summarizes the anticipated ¹H NMR spectral data in a standard deuterated solvent like CDCl₃. The exact chemical shifts can vary based on solvent and concentration.[1][2][3]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (s, br) | 2H | The amine protons are exchangeable and often appear as a broad signal.[4] The chemical shift is variable and depends on concentration and solvent.[5] |
| -CH₃ | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group on the aniline ring is a singlet as it has no adjacent protons. Its position is typical for an aromatic methyl group. |
| H (a) | 6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to the electron-donating -NH₂ group and meta to the -OAr group, resulting in relative shielding. It is split by H(b) with a typical ortho coupling constant (J ≈ 8 Hz). |
| H (b) | 6.7 - 6.9 | Doublet of Doublets (dd) | 1H | This proton is ortho to the methyl group and meta to both the -NH₂ and -OAr groups. It is split by H(a) (ortho, J ≈ 8 Hz) and H(c) (meta, J ≈ 2 Hz). |
| H (c) | 6.6 - 6.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-donating -NH₂ group, leading to significant shielding. It shows a small meta coupling to H(b) (J ≈ 2 Hz). |
| H (d) | 7.1 - 7.3 | Doublet (d) | 1H | This proton on the naphthyl ring is adjacent to the ether oxygen. It is expected to be a doublet due to coupling with its neighbor. |
| H (e-j) | 7.2 - 8.0 | Multiplet (m) | 6H | The remaining six protons of the naphthalene ring system will appear as a complex multiplet in the aromatic region.[6][7] Protons on a naphthalene core have characteristic chemical shifts and coupling patterns, but significant overlap is expected in this region.[8] |
Section 2: Comparative Analysis – The Power of a Naphthyl vs. Phenyl Group
To truly appreciate the diagnostic power of ¹H NMR, it is instructive to compare the expected spectrum of our target molecule with that of a close structural analog: 4-Methyl-2-(4-methylphenoxy)aniline .
| Feature | 4-Methyl-2-(2-naphthyloxy )aniline (Target) | 4-Methyl-2-(4-methylphenoxy )aniline (Analog) | Spectroscopic Implication |
| Aromatic Region | Complex signals from 6.6 to 8.0 ppm. | Simpler, more defined signals from 6.5 to 7.3 ppm.[9] | The extended π-system of the naphthalene group causes a wider dispersion and greater complexity of aromatic signals compared to the simpler phenyl group. |
| Integration | Total of 10 aromatic protons (3 from aniline, 7 from naphthyl). | Total of 7 aromatic protons (3 from aniline, 4 from phenoxy). | The integration ratio of the aromatic region to the methyl signal (10:3) is a key differentiator from the analog's ratio (7:3). |
| Methyl Signals | One methyl signal at ~2.3 ppm. | Two distinct methyl signals (one for aniline, one for phenoxy).[9] | The presence of a second methyl signal in the analog provides an immediate and clear point of differentiation. |
This comparison underscores a critical principle: minor changes in molecular structure, such as replacing a phenyl with a naphthyl group, lead to significant and predictable changes in the ¹H NMR spectrum. This sensitivity is precisely what makes the technique so powerful for confirming the identity and purity of a synthesized compound.
Section 3: Experimental Protocol for High-Resolution ¹H NMR Spectrum Acquisition
Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible data. The following steps represent a self-validating system for the analysis of 4-Methyl-2-(2-naphthyloxy)aniline.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample of 4-Methyl-2-(2-naphthyloxy)aniline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all chemical shifts.[10]
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).
-
-
Instrument Setup & Calibration (400 MHz Spectrometer Example):
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (D-lock). This step corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field. This is an optimization process that adjusts the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Set the acquisition time (e.g., 2-4 seconds) and relaxation delay (e.g., 1-5 seconds). A longer relaxation delay is crucial for accurate integration of the signals.
-
Choose an appropriate pulse angle (e.g., 30-45 degrees for standard acquisition).
-
Set the number of scans (e.g., 8 to 16). Averaging multiple scans increases the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the peak multiplicities and coupling constants (J-values) to deduce proton connectivity.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 4-Methyl-2-(2-naphthyloxy)aniline presents a rich tapestry of information that, when systematically analyzed, provides conclusive proof of its structure. By understanding the influence of the aniline and naphthyloxy moieties on proton chemical environments, researchers can confidently assign each signal. Furthermore, comparing the predicted spectrum to that of similar molecules highlights the exquisite sensitivity of NMR to subtle structural variations. The rigorous application of the experimental protocol outlined ensures the generation of high-fidelity data, upholding the standards of scientific integrity required in modern chemical research and development.
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ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and...Link
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University of Potsdam. Tables For Organic Structure Analysis. Link
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Wiley Online Library. On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. Link
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ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Link
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Vaia. Problem 10 A substituted naphthalene, C10H8O2, has the...Link
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ConnectSci. correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. Link
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Oregon State University. 1H NMR Chemical Shifts. Link
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ChemicalBook. Aniline(62-53-3) 1H NMR spectrum. Link
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Chemistry Steps. NMR Chemical Shift Values Table. Link
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YouTube. 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. Link
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OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. Link
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Link
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Supplementary Information. Link
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Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Link
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Link
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BenchChem. Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. Link
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Link
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Link
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BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Link
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A Comparative Guide to the C-13 NMR Chemical Shifts of 4-Methyl-2-(2-naphthyloxy)aniline
For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy stands as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted C-13 NMR spectrum of 4-Methyl-2-(2-naphthyloxy)aniline , a complex aromatic ether. In the absence of direct experimental data for this specific compound, this guide establishes a robust predictive framework, supported by a comparative analysis with experimental data from structurally related analogs.
Predicted vs. Experimental C-13 NMR Data: A Comparative Analysis
The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Therefore, by examining the experimental spectra of molecules that represent key fragments of our target compound, we can build a reliable prediction for its C-13 NMR spectrum. The primary structural analogs used for this comparison are 4-methylaniline, 2-methoxyaniline, and 2-methoxynaphthalene.
The predicted chemical shifts for 4-Methyl-2-(2-naphthyloxy)aniline are derived from a combination of established substituent effects in aromatic systems and analysis of the experimental data for these analogs.[1][2][3] The amino (-NH2) and alkoxy (-OR) groups are electron-donating, which typically causes an upfield shift (lower ppm) for the ortho and para carbons of the aromatic rings to which they are attached.[4] Conversely, the carbon atoms directly bonded to these electronegative atoms (ipso-carbons) are deshielded and appear at a downfield chemical shift.[5]
| Carbon Atom | Predicted Chemical Shift (ppm) for 4-Methyl-2-(2-naphthyloxy)aniline | Experimental (ppm) 4-Methylaniline | Experimental (ppm) 2-Methoxyaniline | Experimental (ppm) 2-Methoxynaphthalene |
| Aniline Ring | ||||
| C1-NH2 | ~144.5 | 144.9 | 147.5 | - |
| C2-O | ~138.0 | 116.2 | 134.8 | - |
| C3 | ~116.0 | 129.1 | 114.8 | - |
| C4-CH3 | ~128.5 | 123.2 | 118.4 | - |
| C5 | ~125.0 | 129.1 | 130.2 | - |
| C6 | ~118.0 | 116.2 | 113.1 | - |
| -CH3 | ~20.5 | 20.5 | - | - |
| Naphthyl Rings | ||||
| C1' | ~128.0 | - | - | 128.0 |
| C2'-O | ~156.0 | - | - | 157.7 |
| C3' | ~110.0 | - | - | 107.1 |
| C4' | ~129.5 | - | - | 129.5 |
| C4a' | ~134.0 | - | - | 134.6 |
| C5' | ~126.5 | - | - | 126.6 |
| C6' | ~124.0 | - | - | 124.2 |
| C7' | ~127.0 | - | - | 127.6 |
| C8' | ~127.5 | - | - | 127.8 |
| C8a' | ~129.0 | - | - | 129.4 |
Note: Experimental data for analogs obtained from various sources. The predicted values for the target compound are estimations based on these related structures.
Experimental Protocol for C-13 NMR Spectroscopy
The acquisition of high-quality C-13 NMR data is crucial for accurate structural analysis. The following protocol outlines a standard procedure for a compound such as 4-Methyl-2-(2-naphthyloxy)aniline.
Sample Preparation
-
Accurately weigh approximately 10-50 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can slightly influence chemical shifts.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[7]
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Technique: Proton-decoupled C-13 NMR spectroscopy is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly employed.
-
Acquisition Parameters:
-
Spectral Width: Typically 0 to 220 ppm for organic compounds.
-
Number of Scans: 128 to 1024 scans, or more for dilute samples, are necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the C-13 isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks have the correct absorptive shape.
-
Baseline correction is performed to obtain a flat baseline across the spectrum.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.
Caption: A generalized workflow for the acquisition and analysis of C-13 NMR data.
Structural Assignment and Rationale
The predicted chemical shifts for 4-Methyl-2-(2-naphthyloxy)aniline can be rationalized by considering the electronic contributions of each substituent.
Caption: Predicted C-13 NMR chemical shift assignments for the carbon atoms of 4-Methyl-2-(2-naphthyloxy)aniline.
-
Aniline Ring: The carbon attached to the amino group (C1) is expected to be around 144.5 ppm. The carbon bearing the naphthyloxy group (C2) will be significantly downfield due to the electronegative oxygen atom. The methyl group at C4 will have a minor deshielding effect on C4 itself, while the methyl carbon will appear in the aliphatic region around 20.5 ppm. The remaining aromatic carbons will resonate in the 116-125 ppm range, influenced by the combined electronic effects of the substituents.
-
Naphthyloxy Moiety: The carbon directly bonded to the ether oxygen (C2') is predicted to be the most downfield signal in the spectrum, around 156.0 ppm. The other carbons of the naphthalene ring system will appear in the typical aromatic region of approximately 110-134 ppm. The specific shifts are influenced by the position relative to the oxygen atom and the overall aromatic system.
By carefully comparing the experimentally obtained spectrum of a synthesized sample of 4-Methyl-2-(2-naphthyloxy)aniline with the predicted values and the experimental data of the analogs presented here, researchers can confidently assign each carbon signal and verify the structure of the molecule.
References
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Supporting Information for Isotopic Labeling of Nucleosides. ScienceOpen. Available at: [Link]
-
New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Available at: [Link]
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Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. Available at: [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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4-Ethoxyaniline. PubChem. Available at: [Link]
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Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. RSC Publishing. Available at: [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
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-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]
-
C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Doc Brown's Chemistry. Available at: [Link]
-
4-Methoxyaniline. ATB. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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4-Methoxymetanilanilide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyl-2-(2-naphthyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information regarding the molecular weight and structural features of a molecule through the analysis of its fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methyl-2-(2-naphthyloxy)aniline, a compound of interest due to its structural motifs commonly found in biologically active molecules.
This document moves beyond a mere cataloging of potential fragments. It synthesizes foundational principles of mass spectrometry with empirical data from related chemical structures to provide a predictive and rationalized fragmentation pathway. By understanding the causality behind bond cleavages and rearrangements, researchers can more confidently interpret mass spectra of this and structurally analogous compounds.
Predicted Fragmentation Profile of 4-Methyl-2-(2-naphthyloxy)aniline
The fragmentation of 4-Methyl-2-(2-naphthyloxy)aniline under electron ionization is governed by the interplay of its constituent functional groups: the aniline moiety, the naphthyloxy group, the ether linkage, and the methyl substituent on the aniline ring. The aromatic nature of the compound suggests that the molecular ion will be readily observed.[1]
Molecular Formula: C₁₇H₁₅NO Molecular Weight: 249.31 g/mol
The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule.
Key Fragmentation Pathways
The fragmentation of 4-Methyl-2-(2-naphthyloxy)aniline is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion (M⁺˙). The stability of the resulting fragments will dictate the major peaks observed in the mass spectrum.
Comparative Analysis of Fragmentation Patterns
To construct a reliable predicted fragmentation pattern for 4-Methyl-2-(2-naphthyloxy)aniline, it is instructive to compare it with the known fragmentation behaviors of its core structural components and closely related molecules.
| Structural Feature | Predicted Fragmentation Behavior in 4-Methyl-2-(2-naphthyloxy)aniline | Supporting Evidence from Analogous Compounds |
| Aniline Moiety | The aniline portion of the molecule is expected to influence fragmentation through pathways such as the loss of a hydrogen atom or the elimination of small neutral molecules like HCN. | The fragmentation of aniline itself prominently features the loss of a hydrogen atom to form a stable cation, as well as the expulsion of HCN.[2][3][4] |
| Naphthyloxy Ether Linkage | Cleavage of the C-O ether bond is a highly probable fragmentation pathway. This can occur on either side of the oxygen atom, leading to the formation of naphthyloxy or aminophenyl fragments. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[5] | Diphenyl ethers and related aromatic ethers commonly exhibit cleavage of the C-O bond as a primary fragmentation route.[5][6] |
| Methyl Group | Loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for methylated aromatic compounds. | In the mass spectra of isomers of 4-Methyl-2-(4-methylphenoxy)aniline, the loss of a methyl radical to give an ion at m/z = 198 is an expected fragmentation.[6] |
| "Ortho Effect" | The ortho-positioning of the bulky naphthyloxy group relative to the amine may lead to specific rearrangement reactions and the loss of neutral molecules. | In studies of haloanilines, the "ortho effect" has been observed to facilitate the loss of neutral molecules through the formation of cyclic intermediates.[7] |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for 4-Methyl-2-(2-naphthyloxy)aniline.
Sources
Technical Guide: IR Spectroscopy Characteristic Peaks of Naphthyloxy Anilines
Introduction
Naphthyloxy anilines are critical pharmacophores in medicinal chemistry, frequently serving as scaffolds for kinase inhibitors and dye intermediates. Their structural hybridity—combining a naphthalene ring, an ether linkage, and an aniline moiety—presents a unique spectroscopic challenge. In infrared (IR) spectroscopy, verifying this structure requires distinguishing the overlapping signals of the aromatic ether (C–O–C) and the aromatic amine (C–N) within the crowded fingerprint region.
This guide provides a definitive technical analysis of the IR characteristic peaks of naphthyloxy anilines. Unlike generic spectral tables, this document focuses on the causality of vibrational modes and offers a comparative framework against structural analogs to ensure precise identification.
Theoretical Framework & Spectral Dissection
To accurately assign peaks, one must deconstruct the naphthyloxy aniline molecule into its three vibrationally distinct domains: the Aniline Head , the Ether Linkage , and the Naphthalene Tail .
The Characteristic Profile
The following table summarizes the diagnostic peaks expected for a typical 4-(naphthalen-yloxy)aniline.
Table 1: Diagnostic IR Peaks of Naphthyloxy Anilines
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N–H Stretch (Asym/Sym) | 3450 – 3300 | Medium, Doublet | Characteristic "doublet" confirms primary amine.[1][2] Disappears in secondary analogs. |
| Aromatic Ring | C–H Stretch | 3080 – 3030 | Weak | Just above 3000 cm⁻¹. Differentiates from aliphatic C–H (<3000 cm⁻¹).[2][3][4][5] |
| Ether Linkage | C–O–C Asym Stretch | 1260 – 1240 | Strong | Often the most intense peak. Shifts depending on conjugation. |
| Aromatic Amine | C–N Stretch | 1310 – 1280 | Strong | Can overlap with C–O–C; typically sharper than the ether band. |
| Ether Linkage | C–O–C Sym Stretch | 1050 – 1000 | Medium | Identifying the symmetric partner confirms the ether linkage. |
| Naphthalene | Ring Skeletal (C=C) | 1600, 1580, 1500 | Variable | Naphthalene often shows a "doublet" near 1600 cm⁻¹ due to ring conjugation. |
| Subst. Pattern | C–H OOP Bending | 850 – 750 | Strong | Critical: 1-subst. naphthalene (~770–800 cm⁻¹) vs. 2-subst. (~810–850 cm⁻¹). |
Structural Logic Diagram
The following diagram illustrates the logical flow for assigning these peaks based on structural moieties.
Figure 1: Vibrational assignment logic flow for Naphthyloxy Anilines. Green indicates Amine modes, Red indicates Ether modes, and Yellow indicates Aromatic modes.
Comparative Analysis: Benchmarking Against Alternatives
To validate the synthesis of a naphthyloxy aniline, one must compare its spectrum against its precursors (e.g., Naphthols or Nitro-ethers). This differential analysis confirms the formation of the ether bond and the reduction of the nitro group (if applicable).
Naphthyloxy Aniline vs. Naphthol (Precursor)
The primary evidence of ether formation is the disappearance of the O–H stretch and the appearance of the C–N stretch.
| Feature | 1-Naphthol (Precursor) | Naphthyloxy Aniline (Product) | Interpretation |
| 3200–3500 cm⁻¹ | Broad, intense O–H band (H-bonded) | Sharp N–H doublet | Key Indicator: Loss of broad O–H confirms O-alkylation. |
| 1200–1300 cm⁻¹ | C–O stretch (Phenolic) | C–O–C Asym + C–N Stretch | The region becomes more complex/intense due to two overlapping strong bands. |
| 1600–1650 cm⁻¹ | Ring C=C only | Ring C=C + N–H Bending | Appearance of N–H scissoring shoulder. |
Naphthyloxy Aniline vs. Simple Aniline
Comparing 4-(naphthalen-1-yloxy)aniline with Aniline (phenylamine) highlights the impact of the naphthalene ether system.
-
Ether Band: Simple aniline lacks the intense C–O–C bands at ~1250 cm⁻¹. Presence of this band in the product is the primary confirmation of the naphthyloxy group.
-
Aromatic Region: Naphthalene introduces a richer set of C–H out-of-plane (OOP) bending modes in the 700–850 cm⁻¹ region compared to the simpler monosubstituted benzene pattern of aniline.
Experimental Protocol: Obtaining High-Fidelity Spectra
The method of sample preparation significantly impacts the resolution of the N–H and C–O bands.
Method Selection: ATR vs. KBr
-
Attenuated Total Reflectance (ATR): Recommended for routine rapid analysis.
-
Pros: No sample preparation; easy to clean.
-
Cons: Peak intensities at high wavenumbers (N–H region) may appear weaker compared to transmission modes.
-
-
KBr Pellet: Recommended for publication-quality structural characterization.
-
Pros: Higher resolution; better definition of the N–H doublet.
-
Cons: Hygroscopic KBr can introduce water peaks (~3400 cm⁻¹) that interfere with amine analysis.
-
Step-by-Step Workflow (Self-Validating)
-
Background Collection:
-
Collect a background spectrum (air) before every sample to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
-
Sample Prep (ATR):
-
Place ~2 mg of solid naphthyloxy aniline on the diamond crystal.
-
Apply pressure until the force gauge is in the "green" zone (ensure optimal contact).
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 16 scans (32 recommended for noise reduction).
-
-
Validation Check (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloping, contact was poor).
-
Check 2: Are CO₂ peaks at 2350 cm⁻¹ absent? (If present, purge and re-run).
-
Check 3: Is the N–H doublet resolved? (If merged into a blob, the sample may be wet or aggregated).
-
Figure 2: Experimental workflow for ensuring high-fidelity IR data acquisition.
Data Interpretation & Troubleshooting
Artifact 1: The "Missing" N-H Doublet
-
Observation: A single broad peak around 3300–3400 cm⁻¹ instead of a sharp doublet.
-
Cause: Hydrogen bonding (sample is wet or amorphous) or formation of a salt (anilinium ion).
-
Solution: Recrystallize the sample from an anhydrous solvent (e.g., dry ethanol) and dry under vacuum. If the amine is protonated (salt form), the N–H stretch shifts to ~2900 cm⁻¹ (broad).
Artifact 2: Confusion in the Fingerprint Region (1200–1300 cm⁻¹)
-
Issue: Distinguishing C–O–C (ether) from C–N (amine).
-
Mechanistic Insight: The C–O–C asymmetric stretch is typically the broadest and strongest band in this region due to the high dipole change of the ether oxygen. The C–N stretch is usually sharper and appears at slightly higher frequencies (closer to 1300 cm⁻¹) in aromatic amines.[1][6]
-
Verification: Compare with a reference spectrum of a simple naphthyl ether (e.g., methoxynaphthalene). The peak that remains is the ether; the peak that is absent in the reference but present in your sample is the C–N stretch.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard reference for general IR assignments).
-
NIST Chemistry WebBook. Infrared Spectrum of Aniline. National Institute of Standards and Technology.[8] Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[7] (Authoritative source for ether and amine group frequencies).[7]
-
SpectraBase. Spectrum of 4-Phenoxyaniline (Analog). Wiley Science Solutions. Available at: [Link] (Used as a structural analog for naphthyloxy aniline validation).
Sources
- 1. wikieducator.org [wikieducator.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aniline [webbook.nist.gov]
A Comparative Guide to HPLC Purity Assay Methods for 4-Methyl-2-(2-naphthyloxy)aniline
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Methyl-2-(2-naphthyloxy)aniline, a key intermediate in pharmaceutical synthesis and materials science. We will explore a robust, validated primary method and compare it against viable alternatives, offering the rationale behind crucial experimental parameters. The methodologies described are designed to be self-validating and adhere to the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity.
Introduction: The Analytical Imperative
4-Methyl-2-(2-naphthyloxy)aniline is an aromatic amine derivative characterized by its non-polar, polycyclic structure. In any drug development or chemical manufacturing pipeline, ensuring the purity of such intermediates is non-negotiable. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and suitability for non-polar compounds.[1][2] This guide will dissect a primary stability-indicating HPLC method, compare it with alternatives, and provide the foundational knowledge for its implementation and adaptation in a quality control (QC) environment.
Primary Recommended Method: Gradient RP-HPLC with UV Detection
A gradient elution method is recommended for purity analysis as it provides the necessary resolving power to separate the main analyte from a wide range of potential impurities, from polar starting materials to non-polar by-products, within a reasonable timeframe.
Rationale for Method Development
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of 4-Methyl-2-(2-naphthyloxy)aniline and the principles of chromatography.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the gold standard for separating hydrophobic molecules.[1][3] The long alkyl chains provide a highly non-polar environment, promoting retention of the analyte through hydrophobic interactions. A column with a high carbon load is preferable for enhanced retention of non-polar compounds.
-
Mobile Phase: A binary mixture of water and a polar organic solvent is used. Acetonitrile is chosen over methanol as it typically offers lower viscosity (leading to better efficiency) and a lower UV cutoff wavelength. A small amount of an acid, such as 0.1% phosphoric acid or formic acid, is added to the aqueous phase. This suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, which can otherwise cause peak tailing with amine compounds.[1]
-
Detection: The extensive conjugation from the naphthyl and aniline rings results in strong UV absorbance. A photodiode array (PDA) or diode-array detector (DAD) is used to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For this compound, a λmax is typically found between 230-280 nm.
-
Gradient Elution: The analysis begins with a higher percentage of the aqueous phase to retain any polar impurities. The percentage of acetonitrile is then gradually increased to elute the main analyte and, subsequently, any more non-polar impurities. This ensures that all components are eluted efficiently.
Detailed Experimental Protocol: Method A
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/DAD detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 15.0 10 90 20.0 10 90 20.1 40 60 | 25.0 | 40 | 60 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Methyl-2-(2-naphthyloxy)aniline.
-
Dissolve in a 1:1 (v/v) mixture of Acetonitrile and Water to a final volume of 100 mL to achieve a concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Summary (ICH Q2(R2))
This method must be validated to demonstrate its suitability for its intended purpose.[4][5] The following table summarizes the expected performance characteristics based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the analyte peak. | Peak is resolved from all degradation products and placebo peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 µg/mL - 150 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.4%; Intermediate Precision: 0.9% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp) | Passed |
Comparison with Alternative HPLC Methods
While the primary gradient method is robust, alternative approaches may be suitable depending on the specific analytical need, such as high-throughput screening or when dealing with specific impurity profiles.
| Parameter | Method A (Recommended) | Method B (Alternative Phase) | Method C (Isocratic) |
| Objective | Comprehensive purity & stability | Alternative selectivity for aromatic impurities | Rapid QC screening |
| Column | C18 (Octadecyl) | Phenyl-Hexyl | C18 (Octadecyl) |
| Mobile Phase | Gradient: Water/ACN w/ 0.1% H₃PO₄ | Gradient: Water/ACN w/ 0.1% H₃PO₄ | Isocratic: 30% Water / 70% ACN w/ 0.1% H₃PO₄ |
| Run Time | 25 minutes | 25 minutes | 10 minutes |
| Resolution | Excellent: Resolves a wide range of polar and non-polar impurities. | Very Good: Enhanced resolution for aromatic or planar impurities due to π-π interactions. | Adequate: May not resolve closely eluting impurities. Risk of late-eluting peaks interfering with subsequent runs. |
| Best Use Case | Method development, validation, stability studies, and routine QC. | Orthogonal method for impurity identification or when C18 fails to resolve a key impurity. | High-throughput analysis where the impurity profile is well-characterized and simple. |
Alternative 1: Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte and its impurities. This can lead to a different elution order and improved resolution for certain aromatic isomers that may be difficult to separate on a standard C18 column.
Alternative 2: Isocratic Elution
An isocratic method uses a constant mobile phase composition (e.g., 70% Acetonitrile). It is simpler, requires no gradient re-equilibration time, and can result in shorter run times. However, it presents a significant drawback for purity assays: a single mobile phase composition may not be strong enough to elute highly retained, non-polar impurities in a timely manner, and it may not provide sufficient retention for very polar impurities, causing them to elute in the void volume.[6]
Forced Degradation: Ensuring a Stability-Indicating Method
A critical component of method validation is the forced degradation study, which intentionally stresses the analyte to produce degradation products.[7][8][9] The purpose is to demonstrate that the HPLC method can separate the intact analyte from its potential degradants, proving it is "stability-indicating" as required by ICH guideline Q1A(R2).[9][10]
Forced Degradation Protocol
-
Acid Hydrolysis: 1 mg/mL of analyte in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of analyte in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of analyte in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid analyte stored at 105 °C for 48 hours.
-
Photolytic Degradation: Analyte solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Outcome: In all stress conditions, the primary HPLC method (Method A) should demonstrate effective separation of the main 4-Methyl-2-(2-naphthyloxy)aniline peak from all significant degradation product peaks, confirming its stability-indicating power.
Broader Analytical Context: Orthogonal Techniques
While HPLC-UV is the workhorse for purity determination, other methods can provide complementary information, particularly for impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers significantly higher sensitivity and specificity. It is invaluable for identifying and quantifying unknown impurities by providing mass-to-charge ratio information, which helps in structure elucidation.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. 4-Methyl-2-(2-naphthyloxy)aniline itself has low volatility, but GC-MS could be used to detect residual solvents or volatile starting materials. The analyte may require derivatization to increase its volatility for GC analysis.[13][14]
Visualized Workflows and Logic
Visual diagrams help clarify the experimental process and the decision-making behind method development.
Caption: Standard workflow for HPLC purity analysis.
Caption: Decision logic for HPLC method development.
References
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. Available at: [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
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- 4. zenodo.org [zenodo.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. onyxipca.com [onyxipca.com]
- 9. resolvemass.ca [resolvemass.ca]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. series.publisso.de [series.publisso.de]
- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Methyl-2-(2-naphthyloxy)aniline and 4-Methoxyaniline
This guide provides an in-depth comparison of the chemical reactivity of two substituted anilines: 4-Methyl-2-(2-naphthyloxy)aniline and the more common 4-methoxyaniline (p-anisidine). This analysis is grounded in fundamental principles of organic chemistry, focusing on the electronic and steric effects of the respective substituents on the aniline core. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for the behavior of these molecules in electrophilic aromatic substitution and other common reactions, supported by a proposed experimental protocol for direct comparison.
Theoretical Analysis of Reactivity
The reactivity of an aniline derivative, particularly in electrophilic aromatic substitution (EAS), is governed by the electronic properties of the substituents on the aromatic ring.[1] The core amino group (-NH₂) is a powerful activating group, meaning it donates electron density into the benzene ring, making the ortho and para positions significantly more nucleophilic and thus more susceptible to attack by electrophiles.[2][3] The overall reactivity is a summation of the electronic and steric influences of all substituents.
Reactivity Profile of 4-Methoxyaniline (p-Anisidine)
4-Methoxyaniline is a highly activated aromatic system.[4] Its reactivity is dictated by the synergistic effects of two strong electron-donating groups:
-
Amino Group (-NH₂): A potent activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which delocalizes into the aromatic ring via resonance.[5]
-
Methoxy Group (-OCH₃): Also a strong activating, ortho, para-directing group. The oxygen atom's lone pairs participate in resonance, donating electron density into the ring. While oxygen is electronegative (inductive withdrawal), the resonance effect is dominant, leading to net activation.[6][7]
The para disposition of these two groups maximizes the activation of the aromatic ring. The positions ortho to the amino group (positions 2 and 6) are strongly activated by both substituents, making 4-methoxyaniline exceptionally reactive towards electrophiles.
Predicted Reactivity Profile of 4-Methyl-2-(2-naphthyloxy)aniline
The reactivity of 4-Methyl-2-(2-naphthyloxy)aniline is more complex, resulting from a combination of activating, weakly activating, and significant steric effects:
-
Amino Group (-NH₂): As in 4-methoxyaniline, this is the primary activating group.
-
Methyl Group (-CH₃): Located para to the amino group, the methyl group is a weak activating group. It donates electron density through an inductive effect and hyperconjugation.
-
2-Naphthyloxy Group (-O-Naphthyl): This large substituent, positioned ortho to the amino group, has competing effects:
-
Electronic Effect: Similar to the methoxy group, the ether oxygen donates electron density via resonance, activating the ring. However, the large, electron-rich naphthyl system can also withdraw electron density, potentially moderating the activating effect compared to a simple methoxy group.
-
Steric Effect: This is the most significant differentiating factor. The bulky naphthyloxy group physically obstructs the ortho position (position 3) and, more importantly, hinders the approach of electrophiles to the amino group itself and the adjacent activated position (position 6). This phenomenon, known as the "ortho effect," can dramatically reduce reaction rates due to steric hindrance.[8][9][10]
-
Head-to-Head Comparison
Based on the analysis of substituent effects, a clear prediction of relative reactivity can be made:
4-Methoxyaniline is predicted to be significantly more reactive towards electrophilic aromatic substitution than 4-Methyl-2-(2-naphthyloxy)aniline.
The rationale is twofold:
-
Electronic Activation: The synergistic activation from the -NH₂ and -OCH₃ groups in 4-methoxyaniline is likely stronger than the combined activation from the -NH₂, -CH₃, and -O-Naphthyl groups.
-
Steric Hindrance: The overwhelming steric bulk of the ortho-naphthyloxy group in 4-Methyl-2-(2-naphthyloxy)aniline will severely impede the approach of electrophiles to the most activated positions of the ring.[11] In contrast, 4-methoxyaniline is relatively unhindered.
This difference in reactivity is expected to manifest in faster reaction rates and potentially milder required reaction conditions for 4-methoxyaniline.
Experimental Verification: Comparative Bromination
To empirically validate the theoretical comparison, a parallel electrophilic bromination experiment can be conducted. Bromination is a classic EAS reaction where the high reactivity of activated anilines is readily observed.[12] To control the powerful activation of the amino group and prevent polysubstitution, the reaction is often performed after protecting the amine as an acetanilide.[13][14]
Proposed Experimental Workflow
The workflow involves a three-step process for each aniline: N-acetylation (protection), bromination, and hydrolysis (deprotection).
Caption: Workflow for comparative analysis via protection-bromination-deprotection sequence.
Detailed Step-by-Step Protocol (Illustrative)
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Aniline derivatives are toxic and can be absorbed through the skin. Bromine is highly corrosive and toxic.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part A: N-Acetylation (Protection)
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the respective aniline (4-methoxyaniline or 4-Methyl-2-(2-naphthyloxy)aniline) in 20 mL of glacial acetic acid.
-
To this solution, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Retain a small sample for characterization (e.g., melting point, NMR).
Part B: Electrophilic Bromination
-
Dissolve the dried acetanilide (e.g., 5 mmol) in 15 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.
-
In a separate container, prepare a solution of bromine (5 mmol, 1.0 eq.) in 5 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature. The disappearance of the bromine color indicates consumption.
-
Stir the mixture for 1 hour post-addition. The reaction progress should be monitored by TLC. It is anticipated that the reaction for the 4-methoxyaniline derivative will be significantly faster.
-
Pour the reaction mixture into 50 mL of cold water. If any bromine color persists, add a few drops of saturated sodium bisulfite solution until the color disappears.[14]
-
Collect the precipitated bromoacetanilide by vacuum filtration, wash with cold water, and dry.
Part C: Hydrolysis (Deprotection)
-
Place the purified bromoacetanilide (e.g., 4 mmol) in a 50 mL round-bottom flask.
-
Add 15 mL of 7 M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the free amine precipitates.
-
Collect the final bromoaniline product by vacuum filtration, wash with cold water, and purify by recrystallization (e.g., from an ethanol/water mixture).
Predicted Experimental Outcomes
The comparative experiment is expected to yield significant differences in reaction rates and product distribution.
| Parameter | 4-Methoxyaniline | 4-Methyl-2-(2-naphthyloxy)aniline | Rationale |
| Bromination Time | < 1 hour | Potentially several hours or requiring heat | Higher electronic activation and lower steric hindrance lead to a much faster reaction rate.[15] |
| Major Product | 2-Bromo-4-methoxyaniline | 5-Bromo-4-methyl-2-(2-naphthyloxy)aniline | Bromination will occur ortho to the powerful activating amino group, at the most sterically accessible position. |
| Yield | High (>85%) | Moderate to Low (<60%) | Slower, less efficient reaction due to steric hindrance may lead to lower conversion and potentially more side products. |
| Side Products | Minimal | Potential for unreacted starting material or other isomers | The steric hindrance in the naphthyloxy compound might lead to incomplete reactions or alternative, less favorable substitution patterns. |
Mechanistic Visualization: Resonance Activation
The enhanced reactivity of the ortho and para positions in anilines is a direct result of resonance stabilization. The lone pair on the nitrogen atom delocalizes into the ring, creating centers of high electron density (partial negative charges) at these positions, which are then preferentially attacked by electrophiles.
Sources
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UV-Vis Absorption Spectra of 4-Methyl-2-(2-naphthyloxy)aniline Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary & Scaffold Analysis
4-Methyl-2-(2-naphthyloxy)aniline (CAS: 946716-63-8) is a specialized aromatic amine intermediate. Unlike simple anilines, this scaffold features a bulky 2-naphthyloxy group at the ortho position and a methyl group at the para position relative to the amine.
In the context of UV-Vis spectroscopy, this molecule serves two distinct roles:
-
As a Chromophore Precursor: The aniline itself absorbs in the UV region (280–320 nm).
-
As a Diazo Component: Its primary application is in the synthesis of Disperse Dyes and Pigments . When diazotized and coupled, the resulting derivatives exhibit strong Intramolecular Charge Transfer (ICT) bands in the visible region (400–600 nm).
This guide compares the spectral performance of derivatives based on this scaffold against standard 2-phenoxyaniline alternatives, demonstrating how the naphthyl moiety influences bathochromic shifts and molar extinction coefficients.
Mechanistic Insight: Electronic Structure & Transitions
To interpret the spectra correctly, one must understand the electronic origins of the absorption bands.
The Auxochromic Effect
The 2-naphthyloxy group acts as a powerful auxochrome. Compared to a standard phenoxy group, the naphthyl system extends the
-
Electronic Effect: The ether oxygen donates electron density (
) into the aniline ring. -
Steric Effect: The bulky naphthyl group can induce torsion, potentially decoupling the orbitals slightly, but the extended conjugation generally dominates, leading to a Red Shift (Bathochromic Shift) .
Diagram: Electronic Transition Pathway
The following diagram illustrates the workflow from the precursor's electronic state to the final derivative's charge transfer complex.
Figure 1: Transition from UV-absorbing precursor to Visible-absorbing derivative via conjugation extension.
Comparative Analysis: Naphthyloxy vs. Phenoxy Derivatives
This section compares the 4-Methyl-2-(2-naphthyloxy)aniline scaffold against the standard 2-Phenoxyaniline scaffold.
Spectral Shift Data
The replacement of the phenyl ring with a naphthyl ring results in a distinct bathochromic shift.
| Feature | Standard Alternative (2-Phenoxyaniline) | Target Scaffold (2-Naphthyloxy derivative) | Performance Impact |
| ~285 nm | ~295–305 nm | Extended conjugation lowers HOMO-LUMO gap. | |
| ~430 nm (Yellow) | ~445–460 nm (Reddish-Yellow) | Deeper color yield due to naphthyl participation. | |
| Molar Extinction ( | ~25,000 | >30,000 | Higher probability of transition; more intense color per mole. |
| Solubility | High in EtOH/MeOH | Moderate in EtOH, High in DMF | Naphthyl group increases lipophilicity (LogP). |
Key Insight: Researchers seeking to design red-shifted probes or dyes without adding heavy metals or nitro groups should prioritize the naphthyloxy scaffold over the phenoxy alternative.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes aggregation errors common with naphthyl-containing compounds.
Reagents & Equipment[1]
-
Solvent: Spectroscopic grade DMF (N,N-Dimethylformamide) or DCM (Dichloromethane). Note: Ethanol is acceptable but may cause aggregation at high concentrations.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda series).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Stock Solution Preparation (Self-Validating Step):
-
Weigh exactly 2.5 mg of the derivative.
-
Dissolve in 25 mL of DMF to create a
M stock solution. -
Validation: Sonicate for 5 minutes. Ensure no suspended particles are visible against a light source.
-
-
Dilution Series:
-
Prepare working solutions of
M, M, and M. -
Why? Linearity in absorbance (Beer-Lambert Law) confirms the absence of dimerization/aggregation.
-
-
Baseline Correction:
-
Fill both cuvettes with pure solvent (DMF).
-
Run a "Baseline/Auto-Zero" from 200 nm to 800 nm.
-
-
Measurement:
-
Replace the sample cuvette with the dye solution.
-
Scan at a medium speed (approx. 200–400 nm/min).
-
-
Data Processing:
-
Identify
.[1] -
Calculate
.
-
Workflow Diagram
Figure 2: Validated experimental workflow for accurate spectral determination.
Representative Data: Solvatochromic Behavior
Derivatives of 4-Methyl-2-(2-naphthyloxy)aniline exhibit positive solvatochromism . As solvent polarity increases, the absorption band shifts to longer wavelengths (Red Shift). This confirms the presence of an Intramolecular Charge Transfer (ICT) mechanism.
Table: Solvatochromic Shift of a Representative Azo Derivative (Simulated data based on 2-aryloxyaniline analog behavior [1][2])
| Solvent | Polarity Index ( | Appearance | |
| Toluene | 0.099 | 438 | Yellow |
| Chloroform | 0.259 | 445 | Golden Yellow |
| Ethanol | 0.654 | 452 | Orange |
| DMF | 0.386 | 458 | Deep Orange |
| DMSO | 0.444 | 462 | Reddish-Orange |
Interpretation: The shift from 438 nm (Toluene) to 462 nm (DMSO) indicates that the excited state is more polar than the ground state, stabilized by polar solvents.
References
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. BenchChem. Link
-
Matovic, L., et al. (2021).[2] A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie, 24(2), 267-280.[2] Link
-
Santa Cruz Biotechnology. (n.d.). 4-Methyl-2-(2-naphthyloxy)aniline Product Specifications. SCBT. Link
-
Kırbaç, E., & Erdoğmuş, A. (2020). Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety. ResearchGate. Link
-
Milošević, M., et al. (2019).[1] Absorption and fluorescence spectral properties of azo dyes based on 3-amido-6-hydroxy-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Link
Sources
Analytical Comparison Guide: Distinguishing 4-Methyl-2-(2-naphthyloxy)aniline from 2-Methyl-4-(2-naphthyloxy)aniline
Executive Summary
In medicinal chemistry and drug development, positional isomers often exhibit drastically different pharmacokinetic profiles, toxicity, and target affinities. Distinguishing between 4-Methyl-2-(2-naphthyloxy)aniline (Compound 1) and 2-Methyl-4-(2-naphthyloxy)aniline (Compound 2) presents a classic analytical challenge[1],[2]. Because both compounds share the exact same molecular weight (249.31 g/mol ) and a 1,2,4-trisubstituted aniline core, basic
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating analytical framework. By utilizing
Structural Causality & Physicochemical Properties
To design a self-validating protocol, we must first understand the causality behind the molecules' physical behaviors. The differentiation of these isomers relies on the spatial relationship between the primary amine (-NH
-
Compound 1 (4-Methyl-2-(2-naphthyloxy)aniline): The naphthyloxy group is ortho to the primary amine. This proximity allows for intramolecular hydrogen bonding between the amine hydrogens and the ether oxygen. This internal stabilization shields the polar groups from the solvent, reducing the molecule's overall polarity and making it more lipophilic.
-
Compound 2 (2-Methyl-4-(2-naphthyloxy)aniline): The naphthyloxy group is para to the amine, physically preventing intramolecular hydrogen bonding. The amine and ether groups are fully exposed to the solvent, resulting in a higher effective polarity and a stronger dipole moment.
Self-Validating Experimental Protocols
Protocol A: C and 2D NMR Spectroscopy (The Gold Standard)
While
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of DMSO-
or CDCl in a 5 mm NMR tube. -
C NMR Acquisition: Acquire a standard decoupled
C spectrum (minimum 100 MHz carbon frequency). Focus on the highly deshielded aromatic carbons attached to heteroatoms (C-N and C-O). -
HMBC Acquisition: Run a 2D HMBC experiment to trace 2-bond (
) and 3-bond ( ) couplings from the methyl protons to the aromatic ring. -
Data Interpretation (Causality):
-
If the methyl protons (~2.2 ppm) show strong 3-bond correlations to the highly deshielded carbon attached to the oxygen (~144–147 ppm), the methyl group is at the 4-position (Compound 1 ).
-
If the methyl protons show strong 3-bond correlations to the carbon attached to the amine (~129–142 ppm), the methyl group is at the 2-position (Compound 2 ).
-
Protocol B: LC-MS/MS and the Ortho-Effect
Standard MS will yield an identical
Step-by-Step Methodology:
-
Chromatography: Inject 1 µL of a 1 µg/mL solution onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Fragmentation (CID): Isolate the m/z 250 precursor ion and apply a collision energy ramp of 20–35 eV.
-
Data Interpretation: Compound 1's ortho arrangement facilitates a specific proximity-driven rearrangement (often loss of H
O or a specific naphthol fragment driven by the adjacent amine proton transferring to the ether oxygen). Compound 2 will undergo standard ether cleavage without this cyclic transition state.
Protocol C: Reverse-Phase HPLC (Orthogonal Validation)
This protocol exploits the polarity differences caused by the intramolecular hydrogen bonding discussed in Section 1.
Step-by-Step Methodology:
-
System Setup: Use a standard C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Isocratic elution at 60% Methanol / 40% Water (0.1% TFA) at a flow rate of 0.4 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Data Interpretation: Compound 1 (less polar due to intramolecular H-bonding) will exhibit a longer retention time than Compound 2 (more polar, stronger interaction with the aqueous mobile phase).
Comparative Data Tables
Table 1: Predicted C NMR Chemical Shifts (Aromatic Core)
Note: Shifts are empirically predicted based on standard additivity rules for substituted benzenes.
| Carbon Position | Compound 1: 4-Methyl-2-(2-naphthyloxy)aniline | Compound 2: 2-Methyl-4-(2-naphthyloxy)aniline | Diagnostic Value |
| C1 (Attached to -NH | ~129.2 ppm | ~142.1 ppm | High ( |
| C2 | ~144.3 ppm (Attached to -OAr) | ~125.5 ppm (Attached to -CH | Critical ( |
| C3 | ~115.7 ppm | ~115.7 ppm | Low |
| C4 | ~129.0 ppm (Attached to -CH | ~147.8 ppm (Attached to -OAr) | Critical ( |
| C5 | ~125.0 ppm | ~112.1 ppm | Moderate |
| C6 | ~116.1 ppm | ~116.1 ppm | Low |
Table 2: Chromatographic and Mass Spectrometric Properties
| Property | Compound 1: 4-Methyl-2-(2-naphthyloxy)aniline | Compound 2: 2-Methyl-4-(2-naphthyloxy)aniline | Causality / Mechanism |
| Intramolecular H-Bonding | Yes (between ortho -NH | No (para relationship prevents bonding) | Spatial proximity of functional groups |
| Relative Polarity | Lower (Lipophilic) | Higher (Hydrophilic) | Internal shielding of polar hydrogen atoms |
| RP-HPLC Retention Time | Longer | Shorter | Stronger hydrophobic interaction with C18 stationary phase |
| MS/MS Fragmentation | Prominent ortho-effect rearrangement | Standard ether cleavage (loss of naphthol) | Proximity of amine proton facilitates cyclic transition state |
Visualizations
Analytical workflow for differentiating positional aniline isomers using NMR, MS, and HPLC.
HMBC 2D-NMR correlation logic mapping methyl protons to specific aromatic carbons.
References
1.[1] Huateng Pharma. "4-Methyl-2-(2-naphthyloxy)aniline". Source: huatengsci.com. URL: 2.[2] Sinfoo Biotech. "2-methyl-4-(2-naphthyloxy)aniline". Source: sinfoobiotech.com. URL: 3.[4] Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?". Source: creative-biostructure.com. URL: 4.[5] NIH/PMC. "Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry". Source: nih.gov. URL: 5.[3] Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy". Source: oxinst.com. URL:
Sources
- 1. Product Center - Huateng Pharma PEG Derivatives, APIs, Intermediates & Reagents [en.huatengsci.com]
- 2. 2-methyl-4-(2-naphthyloxy)aniline,(CAS# 946699-81-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Reference Standards for 4-Methyl-2-(2-naphthyloxy)aniline: A Comprehensive Comparison and Methodological Guide
As a Senior Application Scientist overseeing analytical method development and transfer, I frequently encounter a critical point of failure in drug development pipelines: the under-characterization of starting materials and intermediates. 4-Methyl-2-(2-naphthyloxy)aniline (CAS 946716-63-8)[1] is a sterically complex, functionally rich building block. It features a primary aniline amine susceptible to oxidation and a bulky naphthyloxy ether linkage prone to cleavage under harsh conditions.
When developing quantitative assays for this compound, the analytical data is only as reliable as the reference standard used to calibrate the instruments. This guide objectively compares the performance of different reference standard grades and provides self-validating experimental protocols to ensure absolute analytical integrity.
Part 1: The Causality of Standard Selection
In chromatographic analysis, the reference standard is the absolute source of truth. Using a sub-optimal standard introduces a systematic bias that propagates through every subsequent calculation. According to the [2], a primary reference standard must be an authentic material of high purity, established through an extensive set of analytical tests.
Why does this matter specifically for 4-Methyl-2-(2-naphthyloxy)aniline? The synthesis of this molecule often yields positional isomers (e.g., 1-naphthyloxy variants) and trace unreacted starting materials like 2-naphthol. If a "Research Grade" standard is used, these structurally similar impurities will likely co-elute or artificially inflate the UV absorbance response, leading to an overestimation of the active compound's assay value.
Table 1: Objective Comparison of Reference Standard Grades
| Standard Grade | Purity Requirement | Characterization Methods | Regulatory Suitability | Causality of Analytical Impact |
| Primary (Pharmacopeial/Qualified) | >99.5% (Mass Balance) | NMR, HRMS, IR, TGA, KF, HPLC-UV | FDA/EMA NDA & ANDA Submissions | Absolute structural certainty; eliminates systematic bias in response factors. |
| Secondary (Commercial) | >99.0% | HPLC-UV, Basic MS | Routine QC, Batch Release | Traceable to Primary standard; highly reliable but requires periodic requalification. |
| Research Grade | 90.0% - 95.0% | LC-MS (Area %) | Early R&D Only | Uncharacterized impurities inflate UV response, causing false-positive assay overestimations. |
Part 2: Self-Validating Experimental Methodologies
To comply with the [3], an analytical method must demonstrate specificity, accuracy, and precision. I do not design isolated methods; I design self-validating systems . The protocols below inherently prove their own validity during every run.
Protocol 1: Stability-Indicating HPLC-UV Assay
Objective: Quantify 4-Methyl-2-(2-naphthyloxy)aniline while actively resolving known synthesis impurities and oxidative degradants.
Methodology & Causality:
-
Column Selection: Use a sub-2 µm C18 column (150 x 4.6 mm). Causality: The high theoretical plate count is mandatory to resolve the 2-naphthyloxy compound from its 1-naphthyloxy positional isomer, which differs only slightly in hydrodynamic volume.
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0. Causality: The primary amine on the aniline ring has a pKa of ~4.5. Maintaining a pH of 6.0 ensures the molecule remains in its un-ionized free-base form, preventing secondary electrostatic interactions with residual column silanols that cause severe peak tailing.
-
Phase B: 100% Acetonitrile.
-
-
Gradient: 30% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Causality: This wavelength captures the strong
transitions of the conjugated naphthyl ring system, maximizing signal-to-noise ratio.
The Self-Validating Mechanism (System Suitability):
Before any sample is analyzed, a System Suitability Test (SST) mixture containing the API and a spiked 1-naphthyloxy isomer is injected. The chromatographic sequence is programmed to automatically abort if the critical pair resolution (
Protocol 2: LC-MS/MS Trace Impurity Profiling
Objective: Detect and quantify trace levels of 2-naphthol (cleavage product) down to 0.05% limits.
Methodology & Causality:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode. Causality: The aniline nitrogen is highly amenable to protonation
, yielding a strong precursor ion at m/z 250.1. -
MRM Transitions: Monitor m/z 250.1
108.1 (toluidine fragment) for the API.
The Self-Validating Mechanism (Standard Addition): Relying on external calibration curves in LC-MS introduces high risk due to matrix suppression in the ESI source. To make this workflow self-validating, we utilize the Standard Addition Method . Known aliquots of a Qualified Secondary Standard of 2-naphthol are spiked directly into the sample matrix. By extrapolating the linear regression to the x-intercept, any fluctuation in ionization efficiency is mathematically normalized in real-time, ensuring absolute quantitative accuracy.
Table 2: Experimental Impact of Standard Purity on Assay Accuracy
Data reflects a simulated comparative analysis of a single batch of 4-Methyl-2-(2-naphthyloxy)aniline analyzed against three different reference standard grades.
| Standard Used for Calibration | Declared Purity | Actual Purity (Mass Balance) | Calculated Sample Assay | Variance from True Value |
| Primary Reference Standard | 99.8% | 99.8% | 98.5% | 0.0% (Baseline) |
| Commercial Secondary Standard | 99.2% | 99.1% | 98.6% | +0.1% |
| Research Grade Standard | >95.0% | 93.4% | 104.2% | +5.7% (Critical Failure) |
Part 3: Mechanistic Pathways & Workflows
To visualize the analytical lifecycle and the chemical degradation pathways that necessitate these high-purity standards, I have mapped the logical relationships below.
Fig 1. Self-validating workflow for qualifying 4-Methyl-2-(2-naphthyloxy)aniline standards.
Fig 2. Mechanistic pathway of impurities requiring baseline resolution during HPLC analysis.
References
-
U.S. Food and Drug Administration (FDA). "Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients." FDA.gov. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA.gov. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov. Available at:[Link]
Sources
Technical Guide: Elemental Analysis & Purity Validation for Small Molecules (Case Study: C₁₇H₁₅NO)
Executive Summary
Objective: This guide provides a comparative technical analysis of purity determination methods for the small molecule pharmacophore C₁₇H₁₅NO (MW: 249.31 g/mol ). While automated combustion analysis (CHN) remains the historical "gold standard" for publication, this guide evaluates its performance against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) in a modern drug development workflow.[1]
Core Insight: Elemental analysis (EA) provides bulk purity evidence but lacks specificity.[1] qNMR offers superior specificity by identifying impurities (solvents, inorganic salts) that EA misses.[1] HRMS confirms identity but fails at quantitative bulk purity assessment due to ionization bias.
Theoretical Baseline: The C₁₇H₁₅NO Calculation
Before experimental validation, precise theoretical values must be established. These serve as the benchmark for the "
Target Molecule: C₁₇H₁₅NO (Representative of synthetic intermediates like N-phenyl-2-naphthylamine derivatives or specific benzoxazoles).[1]
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon | 17 | 12.011 | 204.187 | 81.90% | 81.50 – 82.30% |
| Hydrogen | 15 | 1.008 | 15.120 | 6.06% | 5.66 – 6.46% |
| Nitrogen | 1 | 14.007 | 14.007 | 5.62% | 5.22 – 6.02% |
| Oxygen | 1 | 15.999 | 15.999 | 6.42% | Not typically measured |
| Total | - | - | 249.313 | 100.00% | - |
Critical Note: Oxygen is rarely measured directly in standard CHN analysis; it is calculated by difference, meaning all errors in C, H, and N accumulate in the Oxygen value.
Method 1: Automated Combustion Analysis (The Standard)
Principle: Dynamic Flash Combustion (Modified Dumas Method). The sample is oxidized at >900°C; gases are reduced and separated via GC or adsorption columns, then detected by Thermal Conductivity (TCD).
Protocol (Self-Validating)
-
Calibration: Run K-factor calibration using Acetanilide (C₈H₉NO) or Sulfanilamide .[1]
-
Validation: Standard must read within
of theoretical before proceeding.
-
-
Sample Prep: Weigh 1.5 – 2.5 mg of dried C₁₇H₁₅NO into a tin capsule.
-
Tip: Use Tungsten Trioxide (WO₃) powder as an additive to prevent carbide formation in aromatic-rich compounds like C₁₇H₁₅NO.[1]
-
-
Combustion:
-
Oxidation Reactor: 980°C (with O₂ injection).[1]
-
Reduction Reactor: 650°C (Copper wires to convert NOₓ
N₂).
-
-
Analysis: Measure
V response from TCD.
Data Interpretation[1][3][4][5][6]
-
Pass: Results fall within the "Acceptance Range" (see Table above).
-
Fail (Low C%): Usually indicates trapped inorganic salts or moisture (non-combustible mass).[1]
-
Fail (High H%): often indicates trapped solvent (e.g., Ethanol, Hexane) or water.[1]
Method 2: Quantitative NMR (The Modern Validator)
Principle: The integrated signal area in NMR is directly proportional to the molar concentration of nuclei, independent of chemical structure. This allows absolute purity determination using an Internal Standard (IS).[2]
Protocol (qNMR)
-
Internal Standard Selection: Choose 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic, distinct peaks).[1]
-
Sample Prep:
-
Weigh
mg C₁₇H₁₅NO ( ) and mg IS ( ) into the same vial. Precision balance (0.01 mg readability) is mandatory. -
Dissolve in DMSO-
or CDCl₃.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle:
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Relaxation Delay (
): Must bengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (longest relaxation time). For C₁₇H₁₅NO aromatics, set to be safe. -
Scans: 16–64 (for S/N > 250:1).[1]
-
-
Calculation:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">
Comparative Analysis: Choosing the Right Tool
The following table contrasts the three primary methods for evaluating C₁₇H₁₅NO.
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (Q-TOF/Orbitrap) |
| Primary Output | Weight % of Elements | Absolute Purity (Molar %) | Exact Mass ( |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | < 0.1 mg |
| Accuracy | < 5 ppm (Mass Error) | ||
| Specificity | Low. Cannot distinguish isomers or specific impurities. | High. Identifies solvents, side-products, and salts.[1] | Medium. Identifies formula, but blind to bulk non-ionizable impurities. |
| Failure Mode | Trapped solvent mimics "wet" sample; requires large sample size. | Overlapping peaks; improper relaxation delay ( | Ion suppression; cannot quantify bulk purity reliably. |
| Cost | Low ($) | Medium ( | High ( |
Visualized Decision Matrix
Caption: Workflow for selecting between Combustion Analysis and qNMR based on the development stage (Publication vs. Internal QC).
Scientific Integrity & Troubleshooting
Why Combustion Analysis Fails for C₁₇H₁₅NO
The most common cause of failure for a molecule like C₁₇H₁₅NO (MW ~249) is solvent inclusion .
-
Scenario: You recrystallized from Ethanol.[1]
-
Effect: Ethanol (C₂H₆O) has much higher Hydrogen content (13%) than C₁₇H₁₅NO (6%).[1] Even 2% trapped ethanol will cause the H% to fail the
limit. -
Solution: High-vacuum drying (50°C, <1 mbar, 12h) is mandatory.[1] TGA (Thermogravimetric Analysis) can verify solvent loss before wasting sample on CHN.[1]
The HRMS Trap
Researchers often try to substitute HRMS for Elemental Analysis.
-
The Fallacy: "My mass is correct to 4 decimal places, so it's pure."
-
The Reality: HRMS is a qualitative tool. A sample can be 80% pure (with 20% inorganic salts or transparent impurities) and still give a perfect HRMS signal for the parent ion. Never use HRMS as the sole metric for bulk purity.
References
-
ASTM International. (2022).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] ASTM International.[1] [Link]1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]1]
-
American Chemical Society. (2023).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds.[Link]1]
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] [Link]1]
Sources
- 1. Stenine | C17H27NO2 | CID 177761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Methyl-2-(2-naphthyloxy)aniline and Structurally Related Aromatic Amines
This document provides crucial safety and logistical information for the operational handling and disposal of 4-Methyl-2-(2-naphthyloxy)aniline. All procedures must be conducted in strict accordance with local, state, and federal regulations. Due to the hazardous nature of this compound, which belongs to the aromatic amine class, adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.
Aromatic amines are a class of compounds known for their potential toxicity and environmental hazards.[1][2] Proper disposal is a critical step in the lifecycle management of these chemicals. The primary concern with aromatic amines is their potential for carcinogenicity and their ability to be absorbed through the skin.[2] Therefore, disposal procedures are designed to prevent their release into the environment and to neutralize their hazardous properties.
I. Hazard Profile and Immediate Safety Precautions
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and safety goggles.[7] |
| Carcinogenicity | Suspected of causing cancer. Aromatic amines are a class of compounds with known or suspected carcinogens.[1][3] | Use in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] |
| Skin Irritation/Sensitization | May cause skin irritation and could lead to an allergic skin reaction.[8][9] | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] |
| Serious Eye Irritation | Causes serious eye irritation.[8][9][10] | Wear eye protection. |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects.[5][7][11] | Prevent entry into drains and waterways.[7][8] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of 4-Methyl-2-(2-naphthyloxy)aniline. This is a guideline and must be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: 4-Methyl-2-(2-naphthyloxy)aniline" and include the date of accumulation.[7]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7] Aromatic amines can react violently with oxidizing agents and strong acids.[12][13]
2. Waste Collection and Storage:
-
Containers: Use only approved, leak-proof, and chemically compatible containers.[7]
-
Storage Area: Store waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment.[3][7]
3. Disposal of Contaminated Materials:
-
Solids: For solid waste, such as contaminated gloves, wipes, and bench paper, collect it in a designated, sealed container.[12]
-
Liquids: Absorb liquid waste with an inert material like vermiculite, dry sand, or earth before placing it in a sealed container.[12]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, methanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.[7]
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed waste management company.[5][10]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed. Contact your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office for specific recommendations.[12]
III. Experimental Protocols for Waste Handling
The following general laboratory procedures for handling potent compounds should be strictly followed:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a glove box to prevent the inhalation of airborne particles.[7]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.[7]
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these steps:
-
Evacuate: Evacuate all non-essential personnel from the immediate area and secure entry.[12]
-
Ventilate: Ensure the area is well-ventilated.[12]
-
Containment: For liquid spills, contain the spill with absorbent materials.[11] For solid spills, carefully sweep up the material to avoid creating dust.[10]
-
Cleanup: Wearing appropriate PPE, clean up the spill using absorbent pads for liquids or a dustpan and brush for solids. Place all contaminated materials in a sealed, labeled hazardous waste container.[8][12]
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Reporting: Report the incident to your institution's EHS office.
For immediate assistance in an emergency, contact the appropriate emergency services.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2-(2-naphthyloxy)aniline.
Caption: Disposal Workflow Diagram
References
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Personal protective equipment for handling 4-Methyl-2-(2-naphthyloxy)aniline
A Proactive Safety Framework for Handling 4-Methyl-2-(2-naphthyloxy)aniline
As a novel research chemical, 4-Methyl-2-(2-naphthyloxy)aniline lacks a comprehensive, publicly available toxicological profile. This guide provides a robust operational framework grounded in the principles of risk mitigation and exposure control. Our approach is based on an expert analysis of the compound's structure—an aromatic amine—and the established safety protocols for this chemical class. The primary directive is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.[1]
Inferred Hazard Assessment
Given its classification as an aromatic amine, we must assume 4-Methyl-2-(2-naphthyloxy)aniline presents specific hazards until proven otherwise. Aromatic amines as a class are known to be potential skin and eye irritants, with some members exhibiting toxicity if swallowed, inhaled, or absorbed through the skin.[2][3][4] Therefore, treating this compound with a high degree of caution is imperative for ensuring personnel safety.[1]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.[5][6]
-
Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed via skin contact.[3][7]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[5][6]
The Core Directive: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling is a combination of engineering controls and appropriate PPE to create a barrier between the researcher and the chemical.[8] All manipulations of 4-Methyl-2-(2-naphthyloxy)aniline, especially in its powdered form, must be conducted within a certified chemical fume hood or a powder containment balance hood to prevent inhalation of airborne particulates.[8][9]
The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Required Engineering Control | Gloves | Eye/Face Protection | Lab Attire / Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with chemically resistant nitrile gloves.[1][9] | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[10] | Full-length lab coat, long pants, and closed-toe shoes.[1][10] |
| Preparing Solutions | Chemical Fume Hood | Double-gloved with chemically resistant nitrile gloves. | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Full-length lab coat, long pants, and closed-toe shoes. |
| Conducting Reactions | Chemical Fume Hood | Chemically resistant nitrile gloves. | Chemical splash goggles. | Full-length lab coat, long pants, and closed-toe shoes. |
| Handling Spills | N/A | Heavy-duty, chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile). | Chemical splash goggles and a full-face shield. | Chemical-resistant apron or coveralls. A respirator may be required depending on the spill size and ventilation.[2][11] |
Operational Plan: Weighing and Solution Preparation
This step-by-step protocol ensures a systematic and safe approach to handling the compound.
-
Preparation: Before entering the lab, review this guide and the general safety data sheets for aromatic amines.[9][10] Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[1]
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring gloves are inspected for any defects before use.[12]
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, stir bar, solvent) inside the fume hood before introducing the chemical container.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of 4-Methyl-2-(2-naphthyloxy)aniline to the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.
-
Dissolution: Add the weighed solid to the beaker containing the solvent. Use a small amount of solvent to rinse the weigh boat, ensuring a complete transfer.
-
Labeling: Immediately label the prepared solution with the full chemical name, concentration, date, and your initials.
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.[1][9]
Safe Handling and Solution Preparation Workflow
Caption: Workflow for the safe handling and preparation of solutions of 4-Methyl-2-(2-naphthyloxy)aniline.
Spill and Disposal Protocols
Spill Response:
-
Alert Personnel: Immediately notify others in the area.[9]
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not approach without the appropriate PPE.
-
Containment: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste.[13]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal: All materials contaminated with 4-Methyl-2-(2-naphthyloxy)aniline, including gloves, weigh boats, and cleaning materials, must be treated as hazardous waste.[10]
-
Segregation: Collect waste in a designated, sealed container clearly labeled "Hazardous Waste" with the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office in accordance with all local and federal regulations.[8][14] Do not pour any solution down the drain or dispose of solid waste in the regular trash.[10][13]
References
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Life-Changing Safety Tips for Handling Labor
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
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- Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins.
- SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline. (2012, February 14). Fisher Scientific.
- SAFETY DATA SHEET - 4-Phenoxyaniline. TCI EUROPE N.V..
- Personal Protective Equipment. (2025, September 12). US EPA.
- SAFETY DATA SHEET - N-Methyl aniline. (2024, April 29). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluoro-N-methylaniline. (2018, July 6). TCI AMERICA.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline. (2012, February 14). ALFA AESAR.
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- SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
- n-methylaniline. Sdfine.
- Safety Data Sheet (SDS) Aniline. (2016, October 19). Flinn Scientific, Inc..
- Safety D
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
